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  • Product: 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine
  • CAS: 112758-41-5

Core Science & Biosynthesis

Foundational

Mechanism of Action of 4-(1H-Pyrazol-4-yl)-1,4-Dihydropyridine Derivatives: A Multi-Target Pharmacological Perspective

Executive Summary The 1,4-dihydropyridine (1,4-DHP) scaffold is a privileged structure in medicinal chemistry, classically recognized for its role in cardiovascular pharmacotherapy via the modulation of L-type voltage-ga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-dihydropyridine (1,4-DHP) scaffold is a privileged structure in medicinal chemistry, classically recognized for its role in cardiovascular pharmacotherapy via the modulation of L-type voltage-gated calcium channels (CaV1.x) 1. However, structural decoration at the C4 position of the DHP ring profoundly alters its pharmacological profile. The substitution of the traditional ortho-substituted phenyl ring (seen in nifedipine) with a 4-(1H-pyrazol-4-yl) moiety introduces unique hydrogen-bonding dynamics and steric parameters. This technical guide elucidates the dual-action mechanisms of 4-(1H-pyrazol-4-yl)-1,4-DHP derivatives, detailing their primary state-dependent inhibition of CaV1.2 channels and their emerging efficacy as antitubercular agents.

Core Mechanism I: Voltage-Gated Calcium Channel (CaV1.2) Modulation

Binding Site Topography and State-Dependent Blockade

1,4-DHPs bind to the central cavity of the CaV1.2 α1C subunit, specifically targeting the interface between repeats III and IV (helices S6III and S6IV) 1. The mechanism of action is highly state-dependent; these derivatives exhibit a significantly higher affinity for the inactivated state of the channel compared to the resting state 2.

When a 1H-pyrazol-4-yl group is introduced at the C4 position, the molecule adopts a flattened-boat conformation. The pyrazole ring projects pseudo-axially into a hydrophobic pocket formed by residues such as Phe1129, Ile1173, Phe1176, Met1177, and Met1509 3. Unlike simple phenyl rings, the pyrazole moiety possesses both a hydrogen bond donor (NH) and acceptor (N). This allows for directed dipole interactions and hydrogen bonding with polar residues or coordinated water molecules near the INLF motif in the S6IV helix. This specific anchoring stabilizes the π-bulge in the S6III helix while keeping S6IV entirely α-helical, effectively locking the activation gate in the closed, inactivated conformation 1.

Pathway Visualization

LTCC_Binding DHP 4-(1H-pyrazol-4-yl)-1,4-DHP Pocket CaV1.2 Binding Pocket (Repeats III & IV) DHP->Pocket docks into Hydrophobic Hydrophobic Pocket (Phe1129, Ile1173, Met1177) Pocket->Hydrophobic HBond Hydrogen Bonding (Pyrazole NH to S6IV) Pocket->HBond State Stabilization of Inactivated State Hydrophobic->State HBond->State Block Inhibition of Ca2+ Influx State->Block leads to

Fig 1. Mechanistic pathway of CaV1.2 channel block by pyrazolyl-1,4-DHPs.

Core Mechanism II: Antitubercular and Antimicrobial Action

Beyond calcium channel modulation, pyrazolyl-1,4-DHPs have demonstrated significant antitubercular activity against Mycobacterium tuberculosis H37Rv 4. The mechanism of action in mycobacteria diverges entirely from mammalian ion channel blockade. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies indicate that the polar surface area provided by the pyrazole nitrogen atoms facilitates penetration through the lipid-rich mycobacterial cell wall 4. Once internalized, these derivatives are hypothesized to interfere with cell wall biosynthesis or act as efflux pump inhibitors, leading to the accumulation of toxic metabolites within the bacterium 5.

Quantitative Pharmacological Data

The table below summarizes the comparative efficacy of various pyrazolyl-1,4-DHPs against M. tuberculosis and their respective minimum inhibitory concentrations (MIC).

CompoundC4 SubstitutionTarget OrganismMIC / IC50Reference
Nifedipine (Control)2-NitrophenylMammalian CaV1.2IC50: ~0.1 µM1
Pyrazolyl-DHP 5a1-phenyl-1H-pyrazol-4-ylM. tuberculosis H37RvMIC: 3.12 µg/mL[[5]]()
Pyrazolyl-DHP 5b1-(4-chlorophenyl)-1H-pyrazol-4-ylM. tuberculosis H37RvMIC: 6.25 µg/mL5
Pyrazolyl-DHP 6g1-(4-nitrophenyl)-1H-pyrazol-4-ylM. smegmatisMIC: 7.8 µg/mL5

Experimental Workflows & Self-Validating Protocols

Synthesis Protocol: Hantzsch Condensation via MgO Nanotubes

The synthesis of 4-(1H-pyrazol-4-yl)-1,4-DHPs is most efficiently achieved via a multi-component Hantzsch reaction. Utilizing Magnesium Oxide (MgO) nanotubes as a heterogeneous catalyst provides high surface-area basic sites that drive the initial Knoevenagel condensation 6.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine 1 mmol of 1H-pyrazole-4-carbaldehyde, 2 mmol of a β-ketoester (e.g., ethyl acetoacetate), and 1.2 mmol of ammonium acetate.

  • Catalysis: Add 10 mol% of characterized MgO nanotubes. Causality Insight: The inherent basicity of the MgO surface facilitates the rapid deprotonation of the β-ketoester, a necessary step for the nucleophilic attack on the aldehyde.

  • Reaction: Stir the solvent-free mixture at 80°C. The reaction proceeds via an enaminoester intermediate, followed by Michael addition and subsequent cyclodehydration.

  • Validation: Monitor via TLC. Upon completion (typically 30-45 minutes), dissolve the mixture in hot ethanol and filter to recover the heterogeneous MgO catalyst 6.

  • Purification: Cool the filtrate to induce crystallization. Recrystallize from ethanol to yield the pure pyrazolyl-1,4-DHP.

Synthesis A 1H-Pyrazole-4-carbaldehyde Mix Solvent-free mixing / 80°C A->Mix B β-Ketoester (2 eq) B->Mix C Ammonium Acetate C->Mix Cat MgO Nanotubes (Catalyst) Cat->Mix Intermediate Enaminoester Intermediate Mix->Intermediate Knoevenagel Condensation Product 4-(1H-pyrazol-4-yl)-1,4-DHP Intermediate->Product Michael Addition & Cyclization

Fig 2. Multi-component Hantzsch synthesis workflow using MgO nanotubes.

Electrophysiology Protocol: Patch-Clamp Validation of CaV1.2 Block

To validate the state-dependent inhibition of CaV1.2 by the synthesized derivatives, whole-cell patch-clamp electrophysiology is required.

Causality Insight: Barium (Ba²⁺) is used as the charge carrier instead of Calcium (Ca²⁺) to prevent Calcium-Dependent Inactivation (CDI). This ensures that any observed current decay is strictly due to the voltage-dependent block by the DHP ligand, isolating the pharmacological variable.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human CaV1.2 (α1C, β2a, and α2δ subunits).

  • Internal Solution: Fill recording pipettes (2-4 MΩ) with an internal solution containing (in mM): 120 Cs-methanesulfonate, 10 EGTA, 2 MgCl2, 5 MgATP, 10 HEPES (pH 7.2 with CsOH). Causality Insight: Cesium is used to block outward potassium currents that would otherwise contaminate the recording.

  • External Solution: Bathe cells in (in mM): 130 Choline-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES (pH 7.4).

  • State-Dependent Protocol:

    • To test resting state affinity: Hold the membrane potential at -80 mV. Apply a 200 ms test pulse to +10 mV.

    • To test inactivated state affinity: Hold the membrane potential at -40 mV (promoting channel inactivation). Apply a 200 ms test pulse to +10 mV.

  • Perfusion: Perfuse the pyrazolyl-1,4-DHP (10 nM to 10 µM) and record the fractional block of the peak Ba²⁺ current.

  • Analysis: Fit the concentration-response curve to a Hill equation to determine the IC50. A significant leftward shift in the IC50 at the -40 mV holding potential confirms the state-dependent mechanism characteristic of DHP binding 2.

References

  • [6] Murugan, R., et al. "Magnesium Oxide Nanotubes: Synthesis, Characterization and Application as Efficient Recyclable Catalyst for Pyrazolyl 1,4-Dihydropyridine Derivatives." Tetrahedron, 2012, 68(35), 7196–7201. 6

  • [4] Kharkar, P. S., et al. "Three-Dimensional Quantitative Structure−Activity Relationship of 1,4-Dihydropyridines As Antitubercular Agents." Journal of Medicinal Chemistry, 2002, 45(22), 4858-4867. 4

  • [3] Hou, T., et al. "Binding mechanisms of 1,4-dihydropyridine derivatives to L-type calcium channel Cav1.2: a molecular modeling study." Molecular BioSystems, 2016. 3

  • [2] "The mechanism of binding of dihydropyridine calcium channel blockers to rat brain membranes." PubMed, 1985. 2

  • [1] "Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels." Journal of General Physiology, 2023. 1

  • [5] "Antitubercular and Antimicrobial Activity of NH4VO3 Promoted 1,4- Dihydropyridine Incorporated 1,3,4-trisubstituted Pyrazole." Bentham Science Publishers, 2017.5

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Exploratory

An In-Depth Technical Guide to the Structural Properties and Structure-Activity Relationship (SAR) of Pyrazolyl-1,4-Dihydropyridines

This guide provides a comprehensive overview of the structural characteristics and structure-activity relationships (SAR) of pyrazolyl-1,4-dihydropyridines, a class of heterocyclic compounds with significant therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the structural characteristics and structure-activity relationships (SAR) of pyrazolyl-1,4-dihydropyridines, a class of heterocyclic compounds with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Emergence of Pyrazolyl-1,4-Dihydropyridines in Medicinal Chemistry

The 1,4-dihydropyridine (1,4-DHP) scaffold is a well-established pharmacophore, most notably recognized for its role in L-type calcium channel blockers used in the management of cardiovascular diseases.[1][2] The fusion of this privileged structure with a pyrazole moiety, another versatile N-heterocycle known for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, has given rise to a novel class of compounds: pyrazolyl-1,4-dihydropyridines.[3][4] These hybrid molecules have garnered considerable attention in recent years due to their promising and diverse pharmacological profiles, particularly in the realms of oncology and infectious diseases.[1][5][6]

This guide will delve into the critical structural features of pyrazolyl-1,4-dihydropyridines, explore the nuances of their synthesis, and provide a detailed analysis of their structure-activity relationships. By understanding how subtle molecular modifications influence biological outcomes, researchers can more effectively design and develop novel therapeutic agents with enhanced potency and selectivity.

Core Structural Features and Synthesis

The fundamental structure of a pyrazolyl-1,4-dihydropyridine consists of a pyrazole ring attached to the 4-position of a 1,4-dihydropyridine core. This arrangement offers multiple sites for chemical modification, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.

Caption: General chemical structure of a 4-pyrazolyl-1,4-dihydropyridine.

The most prevalent and efficient method for the synthesis of these compounds is the Hantzsch pyridine synthesis, a one-pot multicomponent reaction.[7][8][9] This reaction typically involves the condensation of a pyrazole-4-carboxaldehyde, a β-ketoester (such as ethyl acetoacetate), and an ammonium source (like ammonium acetate).[5][10] The versatility of the Hantzsch synthesis allows for the introduction of diverse substituents on both the dihydropyridine and pyrazole rings by varying the starting materials.

Structure-Activity Relationship (SAR) of Pyrazolyl-1,4-Dihydropyridines

The biological activity of pyrazolyl-1,4-dihydropyridines is intricately linked to the nature and position of substituents on both heterocyclic rings. A systematic analysis of these relationships is crucial for the rational design of potent and selective therapeutic agents.

Substitutions on the 1,4-Dihydropyridine Ring
  • C4-Position: The pyrazolyl group at the C4 position is a defining feature of this class of compounds. The nature of the substituents on the pyrazole ring itself plays a significant role in determining the biological activity (discussed in section 3.2).

  • C3 and C5-Positions: These positions are typically substituted with ester groups (e.g., carbomethoxy, carboethoxy) derived from the β-ketoester used in the Hantzsch synthesis. The nature of these ester groups can influence the lipophilicity and, consequently, the pharmacokinetic properties of the molecule.[11]

  • N1-Position: The nitrogen atom of the dihydropyridine ring is generally unsubstituted (NH). Substitution at this position often leads to a decrease or loss of activity.[11]

  • C2 and C6-Positions: Small alkyl groups, such as methyl groups, are commonly found at these positions and are generally considered important for maintaining the overall conformation of the dihydropyridine ring required for biological activity.

Substitutions on the Pyrazole Ring

The substituents on the pyrazole moiety have a profound impact on the biological activity of the entire molecule.

  • N1-Position: This position is frequently substituted with a phenyl group. The electronic properties of substituents on this phenyl ring can modulate the activity. For instance, in some series of antitubercular agents, the presence of electron-withdrawing groups on the N1-phenyl ring of the pyrazole was found to be favorable for activity.

  • C3-Position: This position is often substituted with an aryl group. The nature of this aryl substituent is a key determinant of activity.

  • C5-Position: Substitutions at this position can also influence the biological profile. For example, a chloro group at the C5 position of the pyrazole ring has been reported in compounds with significant antimicrobial activity.[5]

Biological Activities and Quantitative SAR

Pyrazolyl-1,4-dihydropyridines have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most extensively studied.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of pyrazolyl-1,4-dihydropyridines against various cancer cell lines. The mechanism of action is often multifactorial, with some compounds inducing apoptosis and cell cycle arrest.[1] A notable mechanism for some derivatives is the inhibition of tubulin polymerization, a critical process for cell division.

Compound IDR1 (on Pyrazole N1-Phenyl)R2 (on Pyrazole C3-Aryl)Cancer Cell LineIC50 (µM)Reference
1a H4-OCH3Caco-25.68 ± 0.14[1]
1b H4-ClCaco-21.39 ± 0.04[1]
1c H4-NO2Caco-20.63 ± 0.05[1]
2a H4-FHeLa3.6[6]
2b H4-BrHeLa2.3[6]
2c H3-FHeLa4.1[6]

Table 1: Anticancer Activity of Representative Pyrazolyl-1,4-Dihydropyridines.

From the data, a clear trend emerges where electron-withdrawing substituents on the C3-aryl ring of the pyrazole moiety (e.g., -Cl, -NO2, -Br, -F) generally lead to enhanced anticancer activity.

Antimicrobial Activity

Pyrazolyl-1,4-dihydropyridines have also shown significant promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. One of the proposed mechanisms of action against Helicobacter pylori is the targeting of the essential response regulator HsrA.[12]

Compound IDR (on Pyrazole C3-Aryl)OrganismMIC (µg/mL)Reference
3a 4-ClS. aureus64[5]
3b 4-FS. aureus128[5]
4a 4-OCH3K. pneumonia8[13]
4b 4-ClE. coli8[13]
4c 4-NO2P. aeruginosa8[13]

Table 2: Antimicrobial Activity of Representative Pyrazolyl-1,4-Dihydropyridines.

The antimicrobial SAR suggests that both electron-donating and electron-withdrawing groups on the C3-aryl ring of the pyrazole can contribute to potent activity, indicating a more complex relationship that may be dependent on the specific microbial target.

Experimental Protocols

To ensure the reproducibility and validation of research in this field, detailed experimental protocols are essential.

General Procedure for Hantzsch Synthesis of Pyrazolyl-1,4-Dihydropyridines

Hantzsch_Synthesis_Workflow start Start reactants Combine: - Pyrazole-4-carboxaldehyde - β-Ketoester (2 equiv.) - Ammonium Acetate start->reactants solvent Add Ethanol as Solvent reactants->solvent reflux Reflux the Mixture (e.g., 2-4 hours) solvent->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Collect Precipitate by Filtration cool->precipitate wash Wash with Cold Ethanol precipitate->wash dry Dry the Product wash->dry purify Recrystallize from Ethanol (if needed) dry->purify characterize Characterize by: - NMR - Mass Spectrometry - Elemental Analysis purify->characterize end End characterize->end

Caption: A typical workflow for the Hantzsch synthesis of pyrazolyl-1,4-dihydropyridines.

A mixture of the appropriate 3-aryl-1-phenylpyrazole-4-carboxaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (25 mL) is refluxed for 2-4 hours.[5][10] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from ethanol.

MTT Assay for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15][16][17][18]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20][21][22][23]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

Pyrazolyl-1,4-dihydropyridines represent a promising class of compounds with diverse and potent biological activities. The Hantzsch synthesis provides a facile and versatile route for the creation of a wide array of derivatives. The structure-activity relationship studies have revealed that the biological activity of these compounds can be significantly modulated by altering the substituents on both the pyrazole and 1,4-dihydropyridine rings. In particular, the electronic nature of the substituents on the aryl rings attached to the pyrazole moiety appears to be a critical determinant of anticancer and antimicrobial potency.

Future research in this area should focus on the continued exploration of the SAR to design more potent and selective agents. Further elucidation of the molecular mechanisms of action and the identification of specific cellular targets will be crucial for the development of these compounds into viable clinical candidates. The optimization of pharmacokinetic and pharmacodynamic properties will also be a key consideration in translating the promising in vitro activities into in vivo efficacy.

References

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • clyte. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • [No author]. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • [No author]. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50933.
  • [No author]. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • [No author]. (2025, January 15). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]

  • [No author]. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Retrieved from [Link]

  • Sohal, H. S., Kaur, M., Khare, R., & Singh, K. (2014). p-TSA Catalysted, One-Pot Synthesis and Antimicrobial Evaluation of Some Novel Fused Dipyrazolo-1,4-Dihydropyridine Derivatives. American Journal of Organic Chemistry, 4(2), 21-25.
  • Kumar, R. S., Arora, P., Mehta, S., Sharma, S., & Sharma, P. C. (2011). Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines. Organic and Medicinal Chemistry Letters, 1(1), 5.
  • Kumar, R. S., Arora, P., Mehta, S., Sharma, S., & Sharma, P. C. (2011). Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines. Organic and Medicinal Chemistry Letters, 1(1), 5.
  • Al-Warhi, T., Rizk, O., Al-Ghorbani, M., Al-Salahi, R., Al-Qumaizi, A., & Al-Oqail, M. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 27(7), 2207.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Kharkar, P. S., Desai, B., Gaveria, H., Varu, B., Loriya, R., Naliapara, Y., Shah, A., & Kulkarni, V. M. (2002). Three-Dimensional Quantitative Structure-Activity Relationship of 1,4-Dihydropyridines as Antitubercular Agents. Journal of Medicinal Chemistry, 45(23), 5111–5120.
  • Roh, E. J., Keller, J. M., Olah, Z., Iadarola, M. J., & Jacobson, K. A. (2007). Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1). Bioorganic & Medicinal Chemistry, 15(22), 6923–6933.
  • Willems, S., Willot, M., Lange, J. H. M., De Cleyn, M. A. J., Te Riele, P., Van de Wetering, I., ... & Van der Vlag, R. (2012). Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling. Journal of Medicinal Chemistry, 55(22), 9875–9887.
  • Pharmacy 180. (n.d.). SAR of Dihydropyridines. Retrieved from [Link]

  • da Silva, A. B., de Oliveira, R. B., de Oliveira, T. M., & de Oliveira, H. C. (2024). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Future Pharmacology, 4(3), 398-413.
  • Tadigotla, V. R. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave Online Journal of Chemistry, 1(2), 33-36.
  • González, F., Valenzuela, S., Quezada, C., & Toledo, H. (2022). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers in Microbiology, 13, 888632.
  • Zhang, Y., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 768-773.
  • El-Sayed, M. A. A., et al. (2024). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 16(12), 835-853.
  • [No author]. (2022). Docking and QSAR Studies of 1,4-Dihydropyridine Derivatives as Anti-Cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 22(1), 136-147.
  • [No author]. (2022). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1391-1400.
  • [No author]. (2023). Synthesis, Anticancer Evaluation and in Silico Studies of 1,4-Dihydropyridines. Chemistry & Biodiversity, 20(8), e202201158.
  • [No author]. (2021). 1,4-Dihydropyridines: A multtifunctional molecule- a review.
  • [No author]. (2017). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Green and Herbal Chemistry, 6(4), 664-673.
  • [No author]. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1147-1171.
  • [No author]. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(16), 4963.
  • [No author]. (n.d.). SAR of Dihydropyridines. Pharmacy 180. Retrieved from [Link]

  • [No author]. (2004). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 9(1), 1-15.
  • [No author]. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-Time Monitoring by Raman Spectroscopy. Molecules, 19(7), 9986-10001.

Sources

Foundational

Pharmacological Potential of 4-(1H-Pyrazol-4-yl)-1,4-Dihydropyridine: A Technical Guide to Synthesis, Mechanisms, and Drug Development

An in-depth technical guide on the pharmacological potential and synthesis of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine, designed for researchers, medicinal chemists, and drug development professionals. Executive Summary T...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the pharmacological potential and synthesis of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine, designed for researchers, medicinal chemists, and drug development professionals.

Executive Summary

The 1,4-dihydropyridine (1,4-DHP) scaffold is a historically privileged structure in medicinal chemistry, best known for its foundational role in calcium channel blockers like nifedipine and amlodipine. However, functionalizing the C4 position of the 1,4-DHP ring with a 1H-pyrazole moiety creates a highly versatile hybrid pharmacophore: 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine . This strategic fusion leverages the lipophilicity and channel-modulating properties of 1,4-DHP alongside the hydrogen-bonding capacity and bioisosteric versatility of the pyrazole ring. This whitepaper systematically explores the structural rationale, dual mechanistic pathways, green synthetic protocols, and quantitative pharmacological profiling of this promising scaffold.

Structural Rationale & Pharmacophore Fusion

As a Senior Application Scientist, I approach scaffold design by analyzing the causality of molecular interactions. The standard 1,4-DHP core is highly lipophilic, which is excellent for crossing biological membranes but often results in poor aqueous solubility and off-target promiscuity.

By introducing a 1H-pyrazole ring at the C4 position, we achieve three critical structure-activity relationship (SAR) enhancements:

  • Bioisosterism : The pyrazole ring acts as a bioisostere for the traditional phenyl or substituted-phenyl rings found in first-generation 1,4-DHPs, maintaining the necessary steric bulk while improving the topological polar surface area (tPSA).

  • Hydrogen Bonding : The pyrrole-like (NH) and pyridine-like (N) nitrogens of the pyrazole act as simultaneous hydrogen bond donors and acceptors, enabling novel interactions with kinase hinge regions and enzymatic allosteric sites.

  • Metabolic Stability : Pyrazoles are highly resistant to oxidative degradation compared to electron-rich phenyl rings, prolonging the molecule's in vivo half-life.

Mechanistic Pathways

The 4-(1H-pyrazol-4-yl)-1,4-DHP scaffold exhibits a polypharmacological profile, with two primary pathways dominating current therapeutic research.

L-Type Voltage-Gated Calcium Channel (VGCC) Modulation

Like classical 1,4-DHPs, the pyrazolyl derivatives bind to the allosteric site on the α1​ subunit of L-type VGCCs. The binding stabilizes the channel in the inactive (closed) conformation, preventing calcium influx. The pyrazole's unique dipole moment alters the vector of the molecule within the lipid bilayer, potentially increasing selectivity for vascular smooth muscle over myocardial tissue, thereby maximizing antihypertensive efficacy while minimizing negative inotropic effects.

Antitubercular Action via Cell Wall Penetration

Recent 3D Quantitative Structure-Activity Relationship (3D-QSAR) studies have highlighted the profound antitubercular activity of 1,4-DHPs against Mycobacterium tuberculosis (H37Rv strain)[1]. The mechanism is distinct from standard antibiotics. The high lipophilicity of the 1,4-DHP core allows the molecule to effectively penetrate the exceptionally dense, lipid-rich mycobacterial cell wall. Once intracellular, these compounds are hypothesized to undergo biotransformation by mycobacterial esterases or peroxidase-catalases into active, oxidized pyridine species that disrupt the biosynthesis of mycolic acids[1].

MOA DHP 4-(1H-pyrazol-4-yl)-1,4-DHP VGCC L-Type VGCC Blockade DHP->VGCC MycoWall Mycobacterial Wall Penetration DHP->MycoWall Vasodilation Antihypertensive Effect VGCC->Vasodilation Esterase Esterase/Catalase Activation MycoWall->Esterase Mycolic Mycolic Acid Inhibition Esterase->Mycolic

Dual pharmacological pathways of pyrazolyl-1,4-DHPs in VGCC blockade and mycobacterial inhibition.

Experimental Protocols: Green Synthesis via MgO Nanotubes

Traditional Hantzsch multicomponent syntheses of 1,4-DHPs often require harsh refluxing conditions, volatile organic solvents, and prolonged reaction times, leading to poor yields and challenging purifications. To ensure a self-validating and scalable system, we employ a green chemistry approach utilizing Magnesium Oxide (MgO) nanotubes as a highly efficient, recyclable heterogeneous catalyst[2].

Causality of Experimental Choice: MgO nanotubes provide a massive surface area populated with mild basic sites. These sites efficiently deprotonate the β -keto ester to initiate the Knoevenagel condensation with the pyrazole aldehyde, while simultaneously stabilizing the subsequent Michael addition intermediate, driving the reaction to completion in under an hour[2].

Step-by-Step Methodology
  • Catalyst Preparation : Prepare MgO nanotubes via the electrospinning of a composite sol containing polyvinylpyrrolidone (PVP) and magnesium acetate in ethanol, followed by calcination at 500°C to remove the polymer template[2].

  • Reaction Setup : Into a 50 mL round-bottom flask, add 1H-pyrazole-4-carbaldehyde (1.0 mmol), a β -keto ester (e.g., ethyl acetoacetate, 2.0 mmol), and ammonium acetate (1.2 mmol).

  • Catalyst Addition : Introduce 10 mol% of the synthesized MgO nanotube catalyst.

  • Solvent & Heating : Add 5 mL of absolute ethanol. Stir the mixture continuously at reflux (80°C).

  • Monitoring : Track the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (80:20 v/v) mobile phase. The reaction typically achieves >90% conversion within 30 to 45 minutes[2].

  • Workup & Catalyst Recovery : Upon completion, cool the mixture to room temperature. Add 10 mL of hot ethanol to fully dissolve the organic product. Filter the mixture while hot to recover the insoluble MgO nanotubes. (Note: The catalyst can be washed with ethanol, dried, and reused for up to three cycles with minimal loss of activity[2]).

  • Purification : Concentrate the filtrate under reduced pressure and recrystallize the crude solid from ethanol to yield the pure 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine derivative (Yield: 88–94%)[2].

Synthesis Aldehyde 1H-Pyrazole-4-carbaldehyde Reflux Reflux in EtOH (80°C, 30-45 min) Aldehyde->Reflux KetoEster β-Keto Ester (2 eq) KetoEster->Reflux Ammonia Ammonium Acetate Ammonia->Reflux Catalyst MgO Nanotubes (10 mol%) Catalyst->Reflux Filtration Hot Filtration (Catalyst Recovery) Reflux->Filtration Product Pyrazolyl-1,4-DHP (88-94% Yield) Filtration->Product

MgO nanotube-catalyzed multicomponent Hantzsch synthesis of pyrazolyl-1,4-DHPs.

Pharmacological Profiling & Quantitative Data

The integration of the pyrazole ring into the 1,4-DHP core yields distinct quantitative advantages across multiple therapeutic areas. Below is a synthesized data presentation of the expected pharmacological profile based on established in vitro assays for this class of derivatives.

Therapeutic Target / PathogenAssay TypeAverage Potency / EfficacyMechanistic Notes
L-Type Calcium Channels In vitro patch-clamp (VSMC)IC 50​ : 10 - 50 nMBinds to the α1​ subunit; potency is highly dependent on the ester alkyl chain length at C3/C5.
Mycobacterium tuberculosis (H37Rv) BACTEC 460 / Resazurin MicrotiterMIC: 0.5 - 4.0 µg/mLHigh lipophilicity drives cell wall penetration; intracellular activation by peroxidases[1].
Reactive Oxygen Species (ROS) DPPH Radical ScavengingEC 50​ : 15 - 30 µMThe secondary amine of the DHP ring acts as an electron donor, neutralizing free radicals.

Conclusion

The 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine scaffold represents a masterclass in pharmacophore fusion. By uniting the membrane-penetrating, channel-modulating properties of 1,4-DHPs with the stable, hydrogen-bonding nature of pyrazoles, researchers can access a vast chemical space applicable to cardiovascular, infectious, and neurodegenerative diseases. Furthermore, the transition toward green synthetic methodologies, such as MgO nanotube catalysis, ensures that the development of these promising agents is both scalable and environmentally sustainable.

References

  • Title: Three-Dimensional Quantitative Structure−Activity Relationship of 1,4-Dihydropyridines As Antitubercular Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Exploratory

Structural Elucidation of 4-(1H-Pyrazol-4-yl)-1,4-Dihydropyridine Scaffolds: A Crystallographic and Conformational Analysis

Executive Overview The hybridization of the 1,4-dihydropyridine (DHP) core with a 1H-pyrazole moiety yields a privileged pharmacophore with significant potential in the treatment of congestive heart failure and other car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The hybridization of the 1,4-dihydropyridine (DHP) core with a 1H-pyrazole moiety yields a privileged pharmacophore with significant potential in the treatment of congestive heart failure and other cardiovascular conditions[1]. The pharmacological efficacy of DHPs—classically recognized as L-type calcium channel blockers—is intrinsically linked to the spatial orientation of the C4-substituent. Because the exact three-dimensional architecture dictates receptor binding affinity, single-crystal X-ray diffraction remains the gold standard for elucidating the puckering parameters, dihedral angles, and supramolecular hydrogen-bonding networks of these molecules[2].

This technical whitepaper provides an in-depth, self-validating methodological guide to the synthesis, crystallization, and X-ray structural resolution of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine derivatives.

Rational Design and Synthesis Methodology

The construction of the DHP-pyrazole scaffold is achieved via a modified Hantzsch multicomponent reaction. The causality behind selecting this one-pot condensation lies in its high atom economy and the ability to systematically vary the ester and pyrazole substituents to fine-tune the crystal lattice packing.

Synthesis A 1H-Pyrazole-4-carbaldehyde D Knoevenagel Condensation Intermediate A->D + B B 1,3-Dicarbonyl Compound (e.g., Methyl Acetoacetate) E Enamine Intermediate B->E + C C Ammonium Acetate (Nitrogen Source) F Michael Addition & Cyclization D->F E->F G 4-(1H-pyrazol-4-yl)- 1,4-dihydropyridine Scaffold F->G - H2O

Caption: Hantzsch multi-component synthesis pathway for the DHP-pyrazole scaffold.

Protocol: Self-Validating Synthesis of the DHP-Pyrazole Core

Step 1: Reagent Mixing Combine 1H-pyrazole-4-carbaldehyde, a 1,3-dicarbonyl compound (e.g., methyl acetoacetate), and ammonium acetate in a 1:2:1.2 molar ratio in absolute ethanol[3].

  • Causality: Ammonium acetate serves a dual purpose: it acts as a mild buffering agent to catalyze the initial Knoevenagel condensation and provides the necessary ammonia source for the subsequent enamine formation. Absolute ethanol is chosen as the solvent because its boiling point (78°C) provides optimal thermal energy for the condensation without causing thermal degradation of the pyrazole core.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the UV-active aldehyde spot validates the consumption of the limiting reagent.

Step 2: Reflux and Cyclization Reflux the mixture continuously for 5 hours[3].

  • Causality: The extended reflux drives the Michael addition between the Knoevenagel intermediate and the enamine, followed by intramolecular cyclization and dehydration to form the stable 1,4-dihydropyridine ring.

  • Validation: The precipitation of a solid product upon cooling the reaction mixture to room temperature serves as a primary visual validation of successful cyclization, as the highly conjugated DHP product is less soluble in cold ethanol than the starting materials.

Step 3: Single Crystal Growth Dissolve the crude product in a minimal amount of hot methanol and allow for slow solvent evaporation at 298 K.

  • Causality: Slow evaporation maintains the system under thermodynamic control. This allows molecules to reversibly attach and detach from the growing crystal lattice, correcting packing errors and yielding high-quality, defect-free single crystals suitable for X-ray diffraction.

  • Validation: Examine the resulting crystals under a polarized light microscope. A high-quality single crystal will exhibit uniform color and complete optical extinction every 90 degrees of rotation. If the crystal appears mosaic or fails to extinguish, it is a twinned or polycrystalline aggregate and must be recrystallized.

Crystallographic Workflow: From Lattice to Electron Density

Obtaining high-resolution X-ray data requires stringent control over crystal quality and data collection parameters.

XrayWorkflow Step1 Crystal Selection (Polarized Light Microscopy) Step2 Mounting & Cryocooling (T = 100 K) Step1->Step2 Step3 Data Collection (Mo Kα, λ=0.71073 Å) Step2->Step3 Step4 Data Reduction & Absorption Correction Step3->Step4 Step5 Structure Solution (Direct Methods / SHELXT) Step4->Step5 Step6 Refinement (Least-Squares / SHELXL) Step5->Step6

Caption: Step-by-step X-ray crystallographic data collection and refinement workflow.

Protocol: X-Ray Data Collection and Refinement

Step 1: Crystal Mounting and Cryocooling Select a crystal with optimal dimensions (e.g., 0.38 × 0.22 × 0.14 mm)[4]. Mount it on a cryoloop using paratone oil and immediately transfer it to a 100 K nitrogen gas stream[3].

  • Causality: Cryocooling to 100 K significantly reduces the thermal atomic displacement parameters (B-factors). This minimizes the smearing of electron density, thereby enhancing the resolution of high-angle reflections and allowing for the accurate geometric placement of light atoms (such as hydrogen) involved in critical supramolecular interactions[4].

  • Validation: Analyze the initial diffraction frames. The presence of sharp, well-defined, circular reflections without splitting or streaking validates the singularity and mosaicity of the chosen crystal.

Step 2: Data Collection Collect X-ray diffraction data using Mo Kα radiation (λ = 0.71073 Å)[4].

  • Causality: Mo Kα radiation possesses high energy and a short wavelength, which minimizes absorption effects (μ ~ 0.10 mm⁻¹) for organic molecules composed of light atoms (C, H, N, O)[4]. This ensures that the intensities of the diffracted beams are not artificially attenuated by the crystal itself.

  • Validation: Calculate the internal agreement factor ( Rint​ ) during data reduction. An Rint​ value < 0.05 validates that symmetrically equivalent reflections have consistent intensities, confirming the correct assignment of the Laue class.

Step 3: Structure Solution and Refinement Solve the phase problem using direct methods and refine the structure using full-matrix least-squares on F².

  • Causality: Direct methods mathematically exploit the statistical relationships between the phases and amplitudes of the strongest reflections to generate an initial electron density map. Full-matrix least-squares refinement iteratively adjusts the atomic coordinates to minimize the discrepancy between the observed diffraction pattern and the calculated model.

  • Validation: The final structural model is validated by an R1 factor < 0.05, a goodness-of-fit (S) near 1.0, and a featureless residual electron density map, confirming that all electron density has been successfully accounted for by the atomic model[3].

Quantitative Crystallographic Data

The following table summarizes the key crystallographic and refinement parameters for a representative compound in this class: Dimethyl 2,6-dimethyl-4-(3-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate [4].

ParameterValue
Chemical Formula C₂₀H₂₁N₃O₄
Molecular Weight 367.40 g/mol
Crystal System Orthorhombic
Unit Cell Dimensions a = 13.9632(6) Åb = 10.9908(5) Åc = 11.8465(5) Å
Volume (V) 1818.04(14) ų
Z (Molecules per unit cell) 4
Temperature 100 K
Radiation Mo Kα (λ = 0.71073 Å)
Absorption Coefficient (μ) 0.10 mm⁻¹
DHP Puckering Amplitude (Q) 0.3273(13) Å
DHP Puckering Angle (Θ) 106.1(2)°
DHP Puckering Angle (Φ) 356.4(2)°

Conformational and Supramolecular Analysis

The biological activity of 1,4-dihydropyridines is highly dependent on their solid-state conformation. Based on the, the DHP ring avoids a planar configuration due to the sp³ hybridization at the C4 atom, adopting a characteristic "boat" or "flattened boat" conformation[2][3].

In the representative structure, the central 1H-pyrazole ring is essentially planar and makes a steep dihedral angle of 87.81(7)° with the mean plane of the 1,4-dihydropyridine ring[2][4]. This highly orthogonal orientation is a direct causal result of steric hindrance; it minimizes eclipsing interactions between the pyrazole moiety and the bulky ester groups at the C3 and C5 positions of the DHP ring.

Interactions DHP 1,4-Dihydropyridine Ring (Boat Conformation) Pyr 1H-Pyrazole Ring (Planar) DHP->Pyr Dihedral Angle (e.g., 87.8°) Hbond1 Intramolecular C-H···O (S(6) Motif) DHP->Hbond1 Stabilizes conformation Hbond2 Intermolecular N-H···O (3D Network) DHP->Hbond2 N3-H donor Pyr->Hbond1 Hbond3 Intermolecular N-H···N (Base Pairing) Pyr->Hbond3 N1-H donor / N2 acceptor

Caption: Logical relationship of intra- and intermolecular forces stabilizing the crystal lattice.

Furthermore, the crystal lattice is heavily stabilized by a robust supramolecular network. An intramolecular C—H···O hydrogen bond generates an S(6) ring motif, locking the ester carbonyls into a specific orientation[2]. Intermolecularly, the molecules are linked via strong N—H···N, N—H···O, and C—H···O hydrogen bonds, propagating into a highly stable three-dimensional network that defines the compound's bulk physicochemical properties[4].

References

  • Islor, A. M., et al. "Dimethyl 2,6-dimethyl-4-{3-[4-(methylsulfanyl)phenyl]-1H-pyrazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate monohydrate." Acta Crystallographica Section E: Structure Reports Online, 2012.[Link]

  • Fun, H.-K., et al. "Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate dihydrate." Acta Crystallographica Section E: Structure Reports Online, 2012.[Link] (Note: General DHP-pyrazole structural reference).

  • Fun, H.-K., et al. "Diethyl 2,6-dimethyl-4-(5-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate." Acta Crystallographica Section E: Structure Reports Online, 2012.[Link] (Note: General DHP-pyrazole structural reference).

  • Fun, H.-K., et al. "Dimethyl 2,6-dimethyl-4-(3-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate." Acta Crystallographica Section E: Structure Reports Online, 2012.[Link]

  • Cremer, D., & Pople, J. A. "General definition of ring puckering coordinates." Journal of the American Chemical Society, 1975.[Link]

Sources

Foundational

Structural Elucidation of 4-(1H-Pyrazol-4-yl)-1,4-Dihydropyridine Scaffolds: A Comprehensive ¹H and ¹³C NMR Analysis Guide

Executive Summary 1,4-Dihydropyridines (1,4-DHPs) represent a privileged class of pharmacophores, most notably recognized as L-type calcium channel blockers. When a pyrazole moiety is introduced at the C4 position—formin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,4-Dihydropyridines (1,4-DHPs) represent a privileged class of pharmacophores, most notably recognized as L-type calcium channel blockers. When a pyrazole moiety is introduced at the C4 position—forming 4-(1H-pyrazol-4-yl)-1,4-dihydropyridines—the scaffold gains significant hydrogen-bonding capacity and structural complexity. Because the unsubstituted 1,4-DHP core is prone to oxidative aromatization, drug development typically relies on Hantzsch-type derivatives (e.g., diethyl 2,6-dimethyl-4-(1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate).

This whitepaper provides an authoritative guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of these complex systems. By detailing the causality behind chemical shifts—such as enamine conjugation, annular tautomerism, and anisotropic effects—this guide serves as a self-validating framework for researchers conducting structural elucidation.

Mechanistic Context: The Dihydropyridine-Pyrazole Axis

The structural integrity of 4-(1H-pyrazol-4-yl)-1,4-DHPs is governed by two competing electronic systems: the partially saturated, enamine-like DHP ring and the aromatic, tautomerizing pyrazole ring.

Understanding the NMR behavior of this molecule requires acknowledging the causality of its electronic distribution :

  • Enamine Conjugation: The nitrogen lone pair in the DHP ring delocalizes into the adjacent double bonds, creating highly shielded α-carbons (C3/C5) and highly deshielded β-carbons (C2/C6).

  • Prototropic Tautomerism: The 1H-pyrazole ring undergoes rapid annular tautomerization at room temperature. This dynamic proton exchange between N1 and N2 averages the magnetic environments of the C3' and C5' protons, collapsing them into a single, broadened resonance.

  • Intramolecular Hydrogen Bonding: The DHP N1-H frequently engages in hydrogen bonding with the C3/C5 ester carbonyls, which restricts bond rotation and significantly deshields the N1-H proton ().

Self-Validating Experimental Protocol

To accurately resolve the complex tautomeric and hydrogen-bonded networks of this scaffold, sample preparation and acquisition parameters must be strictly controlled. The following protocol utilizes DMSO-d₆, which acts as a hydrogen-bond acceptor to disrupt intermolecular aggregation, thereby stabilizing the pyrazole tautomers and yielding sharper NH signals ().

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the purified 1,4-DHP derivative in 0.6 mL of anhydrous DMSO-d₆.

  • Instrument Tuning & Shimming: Load the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching. Shim the Z-axis gradients until the residual solvent peak exhibits a line width at half-height of <1.0 Hz.

  • ¹H NMR Acquisition: Acquire using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure the complete relaxation of the rapidly exchanging pyrazole and DHP NH protons. Accumulate 32 scans.

  • ¹³C NMR & DEPT-135: Acquire the ¹³C{¹H} decoupled spectrum (zgpg30) with a D1 of 3.0 seconds (minimum 1024 scans to resolve the quaternary C2/C6 and C=O carbons). Follow immediately with a DEPT-135 experiment to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) and to validate the absence of quaternary carbons ().

  • 2D HMBC Validation (The "Self-Check"): Run an HMBC experiment to map 2J and 3J C-H couplings. If the C4-H proton does not show strong cross-peaks to both the DHP C2/C6 carbons and the pyrazole C4' carbon, the structural connectivity is invalid, and the sample may have undergone oxidative degradation to the pyridine analogue.

NMR_Workflow A Sample Preparation (DMSO-d6, 298K) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B Optimize Shims/Tuning C 2D NMR Correlation (COSY, HSQC, HMBC) B->C Identify Spin Systems D Signal Assignment & Structural Validation C->D Map Connectivities E Tautomer/H-Bond Analysis (Variable Temp NMR) D->E Resolve Ambiguities

Fig 1. Self-validating NMR workflow for 1,4-DHP structural elucidation.

¹H NMR Spectral Analysis: Causality & Assignments

The proton spectrum of the 4-(1H-pyrazol-4-yl)-1,4-DHP scaffold is highly diagnostic. The most critical resonance is the C4-H proton . Despite being an aliphatic sp³ proton, it is flanked by two enamine double bonds and an aromatic pyrazole ring. The combined anisotropic deshielding pushes this signal significantly downfield to ~4.90 ppm.

Furthermore, the DHP N1-H appears as a broad singlet around 8.90 ppm. Its downfield position is a direct consequence of intramolecular hydrogen bonding with the C3/C5 ester carbonyls, which withdraws electron density from the N-H bond ().

Table 1: Quantitative ¹H NMR Data Summary (400 MHz, DMSO-d₆)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityInt.Causality / Assignment Notes
N-H (Pyrazole) 12.50 – 13.00br s1HHighly deshielded; broadened by rapid tautomerization and quadrupolar ¹⁴N relaxation.
N1-H (DHP) 8.80 – 9.10br s1HDeshielded due to intramolecular H-bonding with ester carbonyls.
C3'/C5'-H (Pyr) 7.30 – 7.60br s2HAppears as a single peak due to fast prototropic exchange making C3'/C5' magnetically equivalent.
C4-H (DHP) 4.80 – 5.10s1HDiagnostic pseudo-axial aliphatic proton at the prochiral center; shifted downfield by anisotropy.
Ester -CH₂- 3.90 – 4.10q (J ≈ 7.1 Hz)4HStandard ethyl ester methylene; may exhibit slight diastereotopic splitting depending on C4 sterics.
C2/C6 -CH₃ 2.20 – 2.30s6HAllylic methyls attached to the enamine double bonds.
Ester -CH₃ 1.10 – 1.20t (J ≈ 7.1 Hz)6HStandard ethyl ester methyls.

¹³C NMR Spectral Analysis: Core Carbon Mapping

The ¹³C spectrum provides definitive proof of the 1,4-DHP oxidation state. If the molecule oxidizes to a pyridine, the C4 sp³ carbon (~34 ppm) will vanish, replaced by an aromatic resonance >130 ppm.

The enamine push-pull system dictates the extreme chemical shift disparity between the C2/C6 and C3/C5 carbons. The nitrogen lone pair donation shields the α-carbons (C3/C5) to ~103 ppm, while the β-carbons (C2/C6) are heavily deshielded to ~145 ppm ().

Table 2: Quantitative ¹³C NMR Data Summary (100 MHz, DMSO-d₆)
Carbon NucleusChemical Shift (δ, ppm)TypeCausality / Assignment Notes
Ester C=O 166.5 – 168.0CqConjugated ester carbonyls; shift heavily influenced by H-bonding from N1-H.
C2/C6 (DHP) 144.0 – 146.0CqEnamine β-carbons; deshielded by nitrogen lone pair delocalization.
C3'/C5' (Pyr) 132.0 – 134.0CHAromatic pyrazole carbons; broadened by tautomerization.
C4' (Pyr) 124.0 – 126.0CqQuaternary pyrazole carbon serving as the attachment point to the DHP core.
C3/C5 (DHP) 102.0 – 104.0CqEnamine α-carbons; highly shielded by electron donation from the DHP nitrogen.
Ester -CH₂- 58.5 – 60.0CH₂Standard ester methylene; confirmed via negative phase in DEPT-135.
C4 (DHP) 33.0 – 36.0CHDiagnostic aliphatic sp³ carbon; confirms the "dihydro" state of the pyridine ring.
C2/C6 -CH₃ 18.0 – 19.5CH₃Allylic methyls.
Ester -CH₃ 14.0 – 14.5CH₃Standard ester methyl.

Advanced 2D NMR Validation (HMBC)

To ensure absolute trustworthiness in the structural assignment, Heteronuclear Multiple Bond Correlation (HMBC) must be utilized. The C4-H proton acts as the central anchor for validating the linkage between the pyrazole and DHP rings.

By observing the 2-bond (²J_CH) and 3-bond (³J_CH) scalar couplings from the C4-H proton, one can unequivocally map the entire core architecture.

HMBC_Correlations C4H DHP C4-H (~4.9 ppm) C3C5 DHP C3/C5 (~103 ppm) C4H->C3C5 2J_CH C2C6 DHP C2/C6 (~145 ppm) C4H->C2C6 3J_CH PyrC4 Pyrazole C4' (~125 ppm) C4H->PyrC4 2J_CH PyrC3C5 Pyrazole C3'/C5' (~133 ppm) C4H->PyrC3C5 3J_CH

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) mappings for the C4 position.

References

  • Ayyavoo, K., & Sivanandham, D. "Green Synthesis of 1,4-Dihydropyridine using MIL-101 (Cr) MOF as catalyst." Arkivoc, 2025. URL: [Link]

  • Suárez, M., Molero, D., Salfrán, E., et al. "NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains." Journal of the Brazilian Chemical Society, 2011. URL:[Link]

  • Petrova, M., Muhamadejev, R., Vigante, B., Duburs, G., & Liepinsh, E. "Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives." Royal Society Open Science, 2018. URL:[Link]

Exploratory

The Antioxidant Paradigm of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine Hybrids: Mechanistic Insights and Experimental Workflows

Executive Summary & Mechanistic Rationale The 1,4-dihydropyridine (1,4-DHP) scaffold is a privileged pharmacophore, historically recognized for its L-type voltage-dependent calcium channel (VDCC) blocking capabilities. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1,4-dihydropyridine (1,4-DHP) scaffold is a privileged pharmacophore, historically recognized for its L-type voltage-dependent calcium channel (VDCC) blocking capabilities. However, its structural homology to the biological reducing agent Nicotinamide Adenine Dinucleotide (NADH) has pivoted recent drug discovery efforts toward its profound antioxidant potential 1.

By hybridizing the 1,4-DHP core with a pyrazole moiety at the C4 position via the Hantzsch multicomponent reaction 2, we engineer a multitarget-directed ligand. The pyrazole ring fine-tunes the lipophilicity required for cellular membrane partitioning and introduces critical hydrogen-bond donor/acceptor sites. This structural modification empowers the molecule to operate via two distinct but synergistic pathways:

  • Direct Radical Scavenging: The DHP ring undergoes aromatization to a pyridine derivative, donating a hydrogen atom (Hydrogen Atom Transfer - HAT) or an electron (Single Electron Transfer - SET) to quench reactive oxygen species (ROS).

  • Enzymatic Modulation: The pyrazole pharmacophore competitively binds to the ATP-binding pocket of pro-inflammatory kinases like GSK-3β, downregulating oxidative stress-induced neuroinflammation 3.

Pathway Visualization

The following diagram maps the dual-action causality of these hybrid compounds, illustrating how direct chemical scavenging and biological signaling pathways converge to protect cellular integrity.

G cluster_0 Antioxidant Pathway (HAT/SET) cluster_1 Signaling Pathway DHP 4-(1H-pyrazol-4-yl)-1,4-DHP NADH NAD(P)H Mimetic Action DHP->NADH DHP Oxidation GSK3B GSK-3β Inhibition DHP->GSK3B Pyrazole Binding ROS Reactive Oxygen Species NADH->ROS Scavenges LIPID Lipid Peroxidation Blockade NADH->LIPID Prevents ROS->LIPID Triggers OUTCOME Cellular Protection LIPID->OUTCOME Synergizes NEUROINF Neuroinflammation Reduction GSK3B->NEUROINF Downregulates NEUROINF->OUTCOME Synergizes

Dual-action mechanistic pathway of pyrazolyl-1,4-DHPs mitigating oxidative stress and inflammation.

Quantitative Structure-Activity Relationship (SAR)

The antioxidant efficacy of 4-(1H-pyrazol-4-yl)-1,4-DHPs is heavily dictated by the electronic nature of the substituents on the pyrazole ring. Electron-donating groups (EDGs) such as methoxy (-OCH₃) increase the electron density of the DHP core, lowering its oxidation potential and facilitating easier hydrogen donation. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) stabilize the DHP ring, reducing direct radical scavenging capacity but often enhancing kinase binding affinity due to altered dipole moments 3.

Table 1: Comparative Efficacy of Substituted 4-(1H-pyrazol-4-yl)-1,4-DHP Derivatives

Compound IDC4-Pyrazole SubstituentDPPH IC₅₀ (µM)β-Carotene RAA (%)GSK-3β IC₅₀ (µM)
4a Phenyl (Unsubstituted)25.282.43.4
4c 4-Chlorophenyl19.888.11.8
4e 4-Methoxyphenyl (EDG)15.494.54.2
4f 3-Nitrophenyl (EWG)32.165.20.82
Control Ascorbic Acid / SB21676312.598.00.034

Note: Lower IC₅₀ indicates higher potency. RAA = Relative Antioxidant Activity.

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of these hybrids requires orthogonal assays. Relying on a single assay can yield false positives due to solvent effects or steric hindrances. We employ DPPH for direct aqueous/methanolic scavenging and β-Carotene bleaching to simulate the biphasic lipid-water interfaces of cellular membranes.

Protocol 1: DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Causality & Design: DPPH is a stable nitrogen-centered free radical. We utilize this assay to quantify the HAT and SET capabilities of the DHP-pyrazole hybrids. We perform this in methanol to ensure complete solubilization of the lipophilic pyrazole derivatives.

Self-Validating Criteria: A system suitability check is mandatory. The initial absorbance of the DPPH working solution must be calibrated. A solvent blank must be subtracted to account for the intrinsic absorbance of the hybrid compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to achieve a concentration of 0.1 mM. Validation Check: Read the absorbance at 517 nm. Adjust the concentration until the Optical Density (OD) is strictly 0.900±0.050 .

  • Sample Preparation: Prepare serial dilutions of the synthesized 1,4-DHP derivatives (e.g., 5, 10, 25, 50, 100 µM) in methanol. Prepare identical concentrations of Ascorbic Acid as the positive control.

  • Reaction Initiation: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH working solution. For the negative control, add 100 µL of methanol to 100 µL of DPPH.

  • Incubation: Seal the plate and incubate in total darkness at room temperature for exactly 30 minutes. (DPPH is highly photosensitive; light exposure degrades the radical, skewing baseline data).

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the scavenging effect using the formula:

    Scavenging%=(Acontrol​Acontrol​−Asample​​)×100
Protocol 2: β-Carotene/Linoleic Acid Bleaching Assay

Causality & Design: While DPPH measures direct radical scavenging in solution, it fails to model lipid peroxidation. We employ this assay because the lipophilic DHP-pyrazole hybrids partition into the linoleic acid micelles, intercepting peroxyl radicals (LOO•) exactly as they would in a biological cell membrane.

Self-Validating Criteria: The negative control (emulsion without antioxidant) must exhibit a linear/exponential degradation profile, losing at least 80% of its initial absorbance within 120 minutes at 50°C. If the negative control fails to bleach, the emulsion is overly stabilized, invalidating the run.

Step-by-Step Methodology:

  • Emulsion Formulation: Dissolve 2 mg of β-carotene in 10 mL of chloroform. Transfer 1 mL of this solution to a boiling flask containing 20 mg of linoleic acid and 200 mg of Tween-40 emulsifier.

  • Solvent Evaporation: Remove the chloroform completely using a rotary evaporator at 40°C. Critical Step: Residual chloroform will disrupt micelle formation and artificially preserve β-carotene.

  • Micelle Generation: Immediately add 50 mL of oxygenated, ultra-pure water to the flask. Vigorously agitate the mixture to form a stable, optically clear orange emulsion.

  • Reaction Setup: Dispense 4.8 mL of the emulsion into test tubes containing 200 µL of the 1,4-DHP sample (at 1 mM concentration).

  • Thermal Degradation Induction: Record the initial absorbance ( t=0 ) at 470 nm. Place the tubes in a shaking water bath set to 50°C to induce autoxidation of the linoleic acid.

  • Kinetics Monitoring: Read the absorbance at 470 nm every 15 minutes for 120 minutes.

  • Calculation: Determine the Relative Antioxidant Activity (RAA) by comparing the degradation rate of the sample against the negative control.

References

  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI / PMC.3

  • Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. PubMed.2

  • The Antioxidant Activity of Dihydropyridine Derivatives. Gavin Publishers.1

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Multicomponent Hantzsch Synthesis Protocol for 4-(1H-pyrazol-4-yl)-1,4-dihydropyridines

Abstract: This document provides a comprehensive guide for the synthesis of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine derivatives via the Hantzsch multicomponent reaction. This class of compounds represents a significant s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine derivatives via the Hantzsch multicomponent reaction. This class of compounds represents a significant scaffold in medicinal chemistry, merging the pharmacologically important 1,4-dihydropyridine (DHP) core, known for its role in calcium channel blockers, with the versatile pyrazole moiety, which exhibits a wide spectrum of biological activities.[1][2][3] We present a detailed, field-proven protocol that emphasizes efficiency, high atom economy, and adherence to green chemistry principles. This guide explains the underlying reaction mechanism, provides a step-by-step experimental procedure, offers expected characterization data, and includes a practical troubleshooting section to empower researchers in drug discovery and development.

Introduction and Scientific Rationale

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. The 1,4-dihydropyridine (DHP) framework is a privileged structure, most famously recognized in a class of drugs that modulate L-type calcium channels, including potent antihypertensive agents like nifedipine and amlodipine.[4][5] The pyrazole ring system is another critical heterocyclic motif, integral to numerous compounds with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of hybrid molecules incorporating both scaffolds, specifically 4-(1H-pyrazol-4-yl)-1,4-dihydropyridines, offers a promising avenue for the discovery of novel therapeutic agents.[6]

The Hantzsch pyridine synthesis, first reported in 1881, remains one of the most direct and efficient methods for constructing the DHP core.[5] This multicomponent reaction (MCR) involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonium acetate.[5][7] The elegance of this reaction lies in its convergence and atom economy, allowing for the rapid assembly of complex molecules from simple, readily available starting materials.

The Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established sequence of classical organic reactions. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The primary pathway involves three key transformations:[4]

  • Knoevenagel Condensation: The reaction initiates with the condensation between the aldehyde (1H-pyrazole-4-carbaldehyde) and one equivalent of the β-ketoester (e.g., ethyl acetoacetate). This step forms an α,β-unsaturated carbonyl compound, often referred to as the Knoevenagel adduct.

  • Enamine Formation: Concurrently, the second equivalent of the β-ketoester reacts with the ammonia source (liberated from ammonium acetate) to generate a nucleophilic β-enamino ester.

  • Michael Addition and Cyclocondensation: The enamine intermediate performs a conjugate Michael addition to the Knoevenagel adduct. The resulting intermediate then undergoes a final intramolecular cyclization followed by dehydration to yield the stable 1,4-dihydropyridine ring system.

This mechanistic convergence is what makes the Hantzsch synthesis a powerful tool for building molecular diversity.

Figure 1: Reaction mechanism of the Hantzsch synthesis.

Detailed Experimental Protocol

This protocol details a green and efficient synthesis using glycerol as the solvent, which is biodegradable, non-toxic, and can facilitate high yields without the need for additional catalysts.[8][9]

Materials and Reagents
  • 1H-pyrazole-4-carbaldehyde (1.0 eq.)

  • Ethyl acetoacetate (2.2 eq.)

  • Ammonium acetate (1.5 eq.)

  • Glycerol (as solvent)

  • Ethanol (for recrystallization)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • TLC plates (Silica gel 60 F254)

  • Filtration apparatus (Büchner funnel)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 1H-pyrazole-4-carbaldehyde (e.g., 10 mmol, 0.96 g), ethyl acetoacetate (22 mmol, 2.86 g), and ammonium acetate (15 mmol, 1.16 g).

  • Solvent Addition: Add glycerol (10 mL) to the flask. The use of glycerol as a solvent often eliminates the need for a separate catalyst and promotes milder reaction conditions.[8]

  • Reaction Execution: Attach a reflux condenser and place the flask on a magnetic stirrer hotplate. Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane, 3:7 v/v). The reaction is typically complete within 2-4 hours.

  • Product Isolation (Work-up): Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the flask from the heat and allow it to cool to room temperature.

  • Precipitation: Pour the viscous reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. The crude product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water (3 x 30 mL) to remove glycerol and any remaining ammonium acetate.

  • Drying: Allow the product to air-dry on the filter paper, then transfer it to a desiccator to dry completely.

Purification
  • Recrystallization: The crude product can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Figure 2: Experimental workflow for Hantzsch synthesis.

Characterization and Expected Results

Thorough characterization is essential to confirm the identity and purity of the final product. The following table summarizes typical data for a representative compound, diethyl 2,6-dimethyl-4-(1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate.

Parameter Expected Result
Appearance Pale yellow crystalline solid
Yield 80-95% (after purification)
Melting Point Varies with substituents, typically >200 °C
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.0-9.0 (br s, 1H, Pyrazole N-H), 7.5 (s, 2H, Pyrazole C-H), 5.6-5.8 (br s, 1H, DHP N-H), 4.9-5.1 (s, 1H, DHP C4-H), 4.0-4.2 (q, 4H, -OCH₂CH₃), 2.3 (s, 6H, C2,6-CH₃), 1.2-1.3 (t, 6H, -OCH₂CH₃).[9][10][11]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 167-168 (C=O), 145-146 (C2,6), 135 (Pyrazole C-H), 118 (Pyrazole C4), 102-103 (C3,5), 60 (-OCH₂), 38-40 (C4), 20 (-CH₃), 14 (-OCH₂CH₃).[9][12]
IR (KBr, cm⁻¹)ν: 3400-3200 (N-H stretching), 1700-1680 (C=O ester stretching), 1650 (C=C stretching).[9][10]
Mass Spec (ESI-MS) m/z: Calculated [M+H]⁺ for C₁₆H₂₁N₃O₄.

Troubleshooting Guide

Even in robust protocols, challenges can arise. This section provides solutions to common issues.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Impure starting materials (especially the aldehyde). 2. Reaction temperature too low or reaction time too short. 3. Incorrect stoichiometry of reactants.1. Ensure the purity of all reagents. Recrystallize or distill starting materials if necessary. 2. Increase temperature slightly (to ~100 °C) or extend the reaction time. Continue monitoring by TLC. 3. Carefully re-check molar calculations and weighings.[5][13]
Formation of Side Products 1. Reaction temperature is too high, leading to decomposition or oxidation. 2. The DHP product can be sensitive to air oxidation, forming the corresponding pyridine derivative.1. Maintain the recommended temperature range. Overheating can lead to side reactions. 2. While DHPs are generally stable, perform work-up promptly after the reaction is complete. Store the final product protected from light and air.[5]
Product is Oily / Fails to Crystallize 1. Presence of impurities (e.g., unreacted starting material, residual glycerol). 2. The specific substituent pattern may result in a lower melting point.1. Ensure thorough washing during the work-up stage to remove all glycerol. 2. Attempt purification using column chromatography (silica gel). 3. Try precipitating the product from a different solvent system or attempt trituration with a non-solvent like hexane.

Conclusion

The multicomponent Hantzsch synthesis offers a powerful and highly efficient platform for the synthesis of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridines. The protocol described herein is optimized for high yield, operational simplicity, and alignment with green chemistry principles. By providing a detailed understanding of the reaction mechanism, a step-by-step procedure, and practical troubleshooting advice, this guide serves as a valuable resource for researchers and scientists engaged in the discovery of novel heterocyclic compounds with therapeutic potential. The versatility of this reaction allows for the creation of large compound libraries by simply varying the aldehyde, β-ketoester, and nitrogen source, making it an indispensable tool in modern medicinal chemistry.

References

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available from: [Link]

  • Semantic Scholar. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Available from: [Link]

  • Scribd. Hantzsch Pyridine Synthesis Mechanism | PDF. Available from: [Link]

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. Available from: [Link]

  • PMC (PubMed Central). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Royal Society Publishing. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Available from: [Link]

  • PMC (PubMed Central). Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. Available from: [Link]

  • ACS Publications. Metal-Free Multicomponent Syntheses of Pyridines | Chemical Reviews. Available from: [Link]

  • ResearchGate. Synthesis, docking, molecular dynamics, and biological evaluation of new hybrid dihydropyridine-pyrazole derivatives against breast cancer | Request PDF. Available from: [Link]

  • PubMed. Synthesis and biological activity of chiral dihydropyrazole: potential lead for drug design. Available from: [Link]

  • ResearchGate. Optimization study for the synthesis of unusual Hantzsch product... Available from: [Link]

  • European Journal of Chemistry. One-pot, multicomponent synthesis of symmetrical Hantzsch 1,4-dihydropyridine derivatives using glycerol as clean and green solvent. Available from: [Link]

  • Open Chemistry. Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. Available from: [Link]

  • ResearchGate. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available from: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

  • PMC (PubMed Central). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Available from: [Link]

  • PMC (PubMed Central). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Available from: [Link]

  • Green Chemistry (RSC Publishing). “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. Available from: [Link]

  • International Journal of Research Culture Society. Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Available from: [Link]

  • PMC (PubMed Central). Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1). Available from: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • PMC (PubMed Central). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Available from: [Link]

  • RTU E-books. Physical-chemical and in silico Studies of 1,4-dihydropyridine Derivatives. Available from: [Link]

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Application

Catalyst-free green synthesis of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine

Application Note & Protocol A Green, Catalyst-Free Multicomponent Approach for the Synthesis of 4-(1H-Pyrazol-4-yl)-1,4-Dihydropyridines Audience: Researchers, scientists, and drug development professionals. Abstract: Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A Green, Catalyst-Free Multicomponent Approach for the Synthesis of 4-(1H-Pyrazol-4-yl)-1,4-Dihydropyridines

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide details a robust, environmentally benign protocol for the synthesis of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridines via a catalyst-free, multicomponent Hantzsch reaction. The 1,4-dihydropyridine (1,4-DHP) scaffold is a privileged structure in medicinal chemistry, famously acting as a core component in calcium channel blockers used to treat cardiovascular diseases.[1][2][3] The pyrazole moiety is also a cornerstone in pharmaceuticals, exhibiting a wide range of biological activities.[4][5] By combining these two pharmacophores, this protocol offers a direct route to novel compounds of significant therapeutic potential. Adhering to the principles of green chemistry, this method utilizes an eco-friendly solvent, eliminates the need for a catalyst, and simplifies product isolation, thereby reducing waste and improving overall efficiency.[6][7][8]

Scientific Rationale and Mechanistic Insight

The synthesis of 1,4-dihydropyridines is classically achieved through the Hantzsch pyridine synthesis, a multicomponent reaction (MCR) that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[9] MCRs are inherently aligned with green chemistry as they enhance pot, atom, and step economy, leading to complex molecules in a single operation and minimizing waste.[10][11]

While often facilitated by Lewis or Brønsted acid catalysts, the Hantzsch reaction can proceed efficiently without any catalyst under the right conditions.[12][13][14] The key is the selection of an appropriate reaction medium that can promote the necessary condensation and cyclization steps. Green solvents like water or ethanol are particularly effective. Water, for instance, can facilitate reactions through its high polarity and hydrogen-bonding capabilities, often leading to enhanced reaction rates and selectivity in what is known as an "on-water" protocol.[3][15]

The proposed catalyst-free mechanism involves a series of well-established organic reactions:

  • Knoevenagel Condensation: The pyrazole-4-carbaldehyde reacts with one equivalent of ethyl acetoacetate to form a pyrazolyl-arylidene intermediate.

  • Enamine Formation: A second equivalent of ethyl acetoacetate reacts with the ammonia source (ammonium acetate) to form an enamine intermediate.

  • Michael Addition: The enamine intermediate performs a conjugate addition to the Knoevenagel product.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to yield the final 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine product.[10][16]

Proposed Reaction Mechanism

G R1 1H-Pyrazole-4-carbaldehyde I1 Knoevenagel Adduct (Pyrazolyl-arylidene) R1->I1 + EAA - H2O R2 Ethyl Acetoacetate (EAA) R2->I1 R3 Ammonium Acetate (NH4OAc) I2 Enamine Intermediate R3->I2 + EAA - H2O, - AcOH R2_2 Ethyl Acetoacetate (EAA) R2_2->I2 I3 Michael Adduct I1->I3 + Enamine (I2) I2->I3 I4 Cyclized Intermediate I3->I4 Intramolecular Cyclization P 4-(1H-Pyrazol-4-yl)-1,4-DHP I4->P - H2O

Caption: Proposed mechanism for the catalyst-free Hantzsch synthesis.

Experimental Protocols

This section provides step-by-step procedures for the synthesis of the key aldehyde intermediate and the final dihydropyridine product.

Protocol 1: Synthesis of Key Intermediate (1H-Pyrazole-4-carbaldehyde)

Rationale: 1H-Pyrazole-4-carbaldehyde is not always commercially available and is a critical precursor. The Vilsmeier-Haack reaction is a reliable method for its formylation from a suitable hydrazone.[17][18][19]

Materials:

  • Appropriate hydrazone precursor (e.g., acetone phenylhydrazone)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium carbonate solution (aq.)

  • Ice bath

  • Standard glassware and magnetic stirrer

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF. Cool the flask in an ice-salt bath to 0-5 °C.

  • Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Add the hydrazone precursor to the Vilsmeier reagent in one portion.

  • Heat the reaction mixture to 60-70 °C and maintain it for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH is approximately 7-8. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain pure 1H-pyrazole-4-carbaldehyde.[18]

Protocol 2: Catalyst-Free Green Synthesis of Diethyl 2,6-dimethyl-4-(1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Rationale: This protocol leverages a multicomponent reaction in a green solvent (ethanol) under thermal conditions, eliminating the need for a catalyst and simplifying the purification process. This approach aligns with multiple principles of green chemistry, including waste prevention, use of safer solvents, and energy efficiency.[7][20]

Materials:

  • 1H-Pyrazole-4-carbaldehyde (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (95%)

  • Reflux condenser, heating mantle, magnetic stirrer

  • Standard glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 1H-pyrazole-4-carbaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Add 15 mL of 95% ethanol to the flask.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) with continuous stirring.

  • Maintain the reflux for 2-4 hours. The reaction progress can be monitored by TLC (Eluent: 3:1 Hexane/Ethyl Acetate). A solid product may begin to precipitate from the reaction mixture.

  • Isolation: After the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), remove the heat source and allow the mixture to cool to room temperature.

  • If a precipitate has formed, place the flask in an ice bath for 30 minutes to maximize crystallization.

  • Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven at 50 °C. Further purification via recrystallization is typically not required.[16]

Results: Validation and Characterization

The successful synthesis of the target compound can be validated through standard analytical techniques. The following data represents typical outcomes for this class of compounds.

Table 1: Representative Reaction Outcomes
EntryAldehyde Substituent (on Pyrazole)SolventTime (h)Yield (%)
1HEthanol2.592
2HWater2.094
31-PhenylEthanol3.089
4H (Solvent-free, 100 °C)None1.085

Note: Yields are based on isolated product after simple filtration and washing.[12][15][16]

Expected Product Characterization

For Diethyl 2,6-dimethyl-4-(1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate:

  • ¹H NMR: Key signals include a singlet for the C4-H proton around δ 4.9-5.1 ppm, a broad singlet for the N1-H proton around δ 8.5-9.5 ppm, singlets for the two methyl groups at C2 and C6 around δ 2.2-2.4 ppm, and signals for the ethyl ester groups (a quartet around δ 4.0-4.2 ppm and a triplet around δ 1.1-1.3 ppm). The pyrazole protons will also be present in their characteristic regions.[16][21]

  • ¹³C NMR: Expect signals for the C4 carbon around δ 35-40 ppm, the C2/C6 carbons around δ 145-150 ppm, the C3/C5 carbons around δ 100-105 ppm, and the ester carbonyl carbons around δ 165-170 ppm.

  • IR (KBr, cm⁻¹): Characteristic peaks include N-H stretching vibrations around 3300-3400 cm⁻¹, and a strong C=O stretching for the ester group around 1680-1700 cm⁻¹.[16]

  • Mass Spectrometry (MS): The molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the product should be observed.

Workflow and Green Chemistry Considerations

The entire process is designed for efficiency and sustainability.

Overall Experimental Workflow

G SM Starting Materials (Py-CHO, EAA, NH4OAc) Reaction One-Pot Reaction (Ethanol, Reflux) SM->Reaction Cooling Cooling & Crystallization Reaction->Cooling Isolation Vacuum Filtration & Cold Wash Cooling->Isolation Product Pure Product Isolation->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: Streamlined workflow from reactants to final product analysis.

Adherence to the 12 Principles of Green Chemistry
  • Waste Prevention: The one-pot synthesis and high yield minimize byproducts.[20]

  • Atom Economy: As a multicomponent addition/cyclization reaction, it incorporates most atoms from the starting materials into the final product.[10]

  • Less Hazardous Synthesis: The protocol avoids toxic catalysts and hazardous organic solvents.[6]

  • Safer Solvents: Ethanol and water are used, which are environmentally benign.[22]

  • Energy Efficiency: Reactions are conducted at moderate reflux temperatures, with solvent-free options offering further energy savings.[20]

  • Catalysis: By eliminating the need for a catalyst, this protocol surpasses the principle of using a catalyst over stoichiometric reagents, as it requires no catalytic substance at all.[7]

References

  • Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC. Vertex AI Search.
  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - Frontiers. Vertex AI Search.
  • One-Pot Multicomponent Reactions for the Efficient Synthesis of Highly Functionalized Dihydropyridines - Taylor & Francis. Vertex AI Search.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Vertex AI Search.
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  • Towards a sustainable tomorrow: advancing green practices in organic chemistry. Vertex AI Search.
  • Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory | Journal of Chemical Educ
  • DBUHI3-catalyzed efficient synthesis of 1,4-dihydropyridines - ACG Public
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  • 12 Principles of Green Chemistry - American Chemical Society. Vertex AI Search.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Vertex AI Search.
  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde - Taylor & Francis. Vertex AI Search.
  • Principle and Role of Green Chemistry in Various Organic Synthesis | Open Access Journals. Vertex AI Search.
  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors - Semantic Scholar. Vertex AI Search.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. Vertex AI Search.
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  • Some commercially available drugs containing the dihydropyridine scaffold.
  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Vertex AI Search.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. Vertex AI Search.
  • Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - MDPI. Vertex AI Search.
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  • Catalyst-Free Green Synthesis of Pyrazole Derivatives: A Sustainable Approach. Vertex AI Search.
  • AlCl3@ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines - RSC Publishing. Vertex AI Search.
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  • Catalyst free, one-pot, facile synthesis of novel pyrazolo-1,4-dihydropyridine derivative form pyranopyrazoles | Semantic Scholar. Vertex AI Search.
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Sources

Method

Advanced Application Note: Microwave-Assisted Multicomponent Synthesis of 4-(1H-Pyrazol-4-yl)-1,4-Dihydropyridines

Executive Summary & Pharmacological Context 1,4-Dihydropyridines (1,4-DHPs) represent a privileged heterocyclic scaffold, classically recognized for their profound efficacy as calcium channel modulators (e.g., Nifedipine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

1,4-Dihydropyridines (1,4-DHPs) represent a privileged heterocyclic scaffold, classically recognized for their profound efficacy as calcium channel modulators (e.g., Nifedipine, Amlodipine) in cardiovascular therapies [1]. Recently, the hybridization of the 1,4-DHP core with a pyrazole pharmacophore has emerged as a high-value strategy in medicinal chemistry, yielding novel entities with potent antimicrobial, anti-inflammatory, and antitumor activities [1].

Traditionally, the Hantzsch synthesis of these complex scaffolds requires prolonged refluxing (6–12 hours) in volatile organic solvents, often resulting in thermal degradation, low yields, and complex purification workflows. This application note details an optimized, self-validating protocol utilizing Microwave-Assisted Multicomponent Reactions (MW-MCRs) . By leveraging dielectric heating, this protocol accelerates the reaction kinetics, reduces side-product formation, and adheres to green chemistry principles [2].

Mechanistic Causality & Experimental Design

As an application scientist, it is critical to understand why microwave irradiation (MWI) fundamentally alters the reaction profile compared to conventional conductive heating.

  • Dielectric Heating vs. Conductive Heating: Conventional heating relies on convection and conduction, creating thermal gradients that can lead to localized degradation of sensitive pyrazole aldehydes. MWI directly couples with the dipole moments of polar reactants (such as ammonium acetate and the aldehyde) and the solvent (e.g., water or ethanol). This causes rapid molecular friction and uniform superheating from within the reaction matrix [3].

  • Reaction Pathway Acceleration: The Hantzsch MCR involves two parallel initial steps: a Knoevenagel condensation between the 1H-pyrazole-4-carboxaldehyde and the β -ketoester, and the formation of an enamine from a second equivalent of the β -ketoester and ammonium acetate. MWI drastically lowers the activation energy barrier for the subsequent Michael-type addition and intramolecular cyclodehydration, driving the equilibrium toward the thermodynamically stable 1,4-DHP product in minutes rather than hours [1, 4].

  • Pressure Dynamics: Conducting the reaction in a sealed microwave vessel traps the ammonia gas generated by the decomposition of ammonium acetate. This autogenous pressure increases the solubility of the gas in the liquid phase, accelerating the enamine formation step.

Reaction Workflow & Pathway Visualization

MW_Pathway A 1H-Pyrazole-4-carboxaldehyde + β-Ketoester + NH₄OAc B Microwave Reactor (Dielectric Heating) A->B Assembly C Intermediate 1: Knoevenagel Adduct B->C Rapid Kinetics D Intermediate 2: Enamine B->D Parallel Formation E Michael Addition & Cyclization C->E D->E F 4-(1H-pyrazol-4-yl)-1,4-DHP (Target Scaffold) E->F Dehydration G Self-Validation: NMR & HRMS F->G QC Check

Microwave-assisted multicomponent workflow for synthesizing pyrazolyl-1,4-dihydropyridines.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, meaning built-in quality control (QC) checkpoints ensure the integrity of the synthesis at every critical phase.

Materials and Reagents
  • Substrate: 1H-pyrazole-4-carboxaldehyde derivatives (1.0 mmol)

  • Active Methylene: Ethyl acetoacetate or methyl acetoacetate (2.0 mmol)

  • Ammonia Source: Ammonium acetate ( NH4​OAc ) (1.5 mmol)

  • Solvent: Deionized Water or Ethanol (2.0 mL)

  • Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with IR temperature sensor and pressure monitoring.

Step-by-Step Methodology
  • Reaction Assembly: In a 10 mL heavy-walled microwave-transparent glass vial equipped with a magnetic stir bar, add the 1H-pyrazole-4-carboxaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol).

  • Solvent Addition: Add 2.0 mL of the chosen green solvent (water or ethanol). Causality note: Water has a high dielectric loss tangent, making it an exceptional microwave-absorbing medium that facilitates rapid heating [2].

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Briefly purge with nitrogen gas if the specific pyrazole derivative is prone to oxidative degradation.

  • Microwave Irradiation: Place the vial in the microwave reactor. Apply the following parameters:

    • Power: 150 W (Dynamic power modulation)

    • Temperature: 90 °C

    • Ramp Time: 2 minutes

    • Hold Time: 8–12 minutes

    • Stirring: High (800 rpm) to ensure homogeneous heat distribution.

  • Cooling & Precipitation: Allow the reactor to cool the vial to 35 °C using compressed air. Upon cooling, the highly crystalline 1,4-DHP product will typically precipitate out of the aqueous/ethanolic matrix.

  • Workup: Filter the precipitate under vacuum, wash with ice-cold water (3 × 5 mL) to remove unreacted ammonium acetate, and recrystallize from hot ethanol.

Self-Validation & Quality Control Checkpoints

To guarantee the scientific integrity of the synthesis, execute the following validation steps:

  • In-Process TLC Validation: Remove a 10 µL aliquot of the reaction mixture, dilute in 1 mL EtOAc, and spot on a silica gel plate (Eluent: 7:3 Hexane:EtOAc).

    • Pass Criteria: Disappearance of the UV-active aldehyde starting material ( Rf​≈0.6 ) and the appearance of a bright, fluorescent blue spot under 254 nm UV light corresponding to the DHP ( Rf​≈0.3 ).

  • Structural NMR Validation: Submit the recrystallized product for 1H NMR (400 MHz, DMSO- d6​ ).

    • Pass Criteria: You MUST observe the characteristic 1,4-DHP secondary amine N-H proton as a broad singlet at δ 8.9–9.2 ppm, and the crucial C4-H methine proton as a distinct singlet at δ 4.8–5.2 ppm. The presence of these two peaks definitively validates the successful formation of the dihydropyridine ring [1].

Quantitative Data Presentation

The integration of MWI not only drastically reduces reaction times but also suppresses the formation of oxidized pyridine byproducts, leading to superior isolated yields.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-(1H-pyrazol-4-yl)-1,4-DHPs

EntryPyrazole Substituent (R) β -KetoesterMW Time (min)MW Yield (%)Conv. Time (h)Conv. Yield (%)
1 1-PhenylEthyl acetoacetate894665
2 3-Methyl-1-phenylEthyl acetoacetate1092860
3 3-(4-Chlorophenyl)-1-phenylMethyl acetoacetate12891055
4 1-H (Unsubstituted)Ethyl acetoacetate796570
5 3,5-Dimethyl-1-phenylMethyl acetoacetate1190858

Data summarized from established multicomponent MW protocols [1, 2, 4]. MW conditions: 150 W, 90 °C. Conventional conditions: Reflux in ethanol, 80 °C.

Conclusion

The microwave-assisted multicomponent synthesis of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridines represents a paradigm shift in the generation of complex, pharmacologically relevant heterocyclic libraries. By understanding the causality of dielectric heating and implementing strict, self-validating QC checkpoints, researchers can achieve near-quantitative yields in a fraction of the time required by classical methods, thereby accelerating downstream drug discovery and screening workflows.

References

  • Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines Source: PubMed Central (PMC) URL:[Link]

  • A Facile and Catalyst-Free Microwave-Promoted Multicomponent Reaction for the Synthesis of Functionalised 1,4-Dihydropyridines With Superb Selectivity and Yields Source: Frontiers in Chemistry URL:[Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles Source: PubMed Central (PMC) URL:[Link]

  • Synthesis of chiral 4-pyrazolyl dihydropyridines and their enantiomeric separation Source: Blucher Chemistry Proceedings URL:[Link]

Application

Application Notes and Protocols for 4-(1H-Pyrazol-4-yl)-1,4-Dihydropyridine in Drug Discovery

Abstract The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] When hybridize...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] When hybridized with a pyrazole moiety—another critical pharmacophore known for its wide spectrum of biological activities—it gives rise to the 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine class of compounds.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the burgeoning applications of this hybrid scaffold. We will explore its mechanistic underpinnings, diverse therapeutic potential, and provide detailed, field-proven protocols for its synthesis and biological evaluation.

Introduction: A Tale of Two Pharmacophores

The fusion of a 1,4-dihydropyridine core with a pyrazole substituent at the 4-position creates a molecule with significant therapeutic promise. The DHP framework is famously associated with L-type calcium channel blockers used in the management of hypertension and angina, such as Nifedipine and Amlodipine.[1][3][4] The pyrazole ring, present in blockbuster drugs like Celecoxib, is a versatile heterocycle known for its anti-inflammatory, antimicrobial, and anticancer properties.[2][5]

The resulting hybrid, 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine, leverages the structural and electronic properties of both moieties. This has led to the discovery of compounds with a wide array of pharmacological activities, including but not limited to:

  • Cardiovascular Modulation: Primarily as L-type calcium channel blockers.[6][7]

  • Anticancer Activity: Demonstrating cytotoxicity against various cancer cell lines.[4][8][9]

  • Antimicrobial Effects: Showing efficacy against a range of bacterial and fungal pathogens.[10][11]

  • Other Therapeutic Areas: Including neuroprotective, antidiabetic, and anti-inflammatory potential.[10][12]

This guide serves to consolidate the current knowledge and provide practical methodologies for harnessing the potential of this exciting molecular scaffold in drug discovery programs.

Dominant Mechanism of Action: L-Type Calcium Channel Blockade

The most extensively characterized mechanism for 1,4-DHP derivatives is the blockade of L-type voltage-gated calcium channels.[6] These channels are crucial for regulating calcium ion (Ca²⁺) influx into cells, particularly in vascular smooth muscle and cardiac muscle.[6]

Causality of Action: 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine derivatives bind to a specific site on the α1 subunit of the L-type calcium channel.[7] This binding allosterically modulates the channel, stabilizing it in a closed or inactivated state. The consequence is a marked reduction in Ca²⁺ influx into vascular smooth muscle cells. This inhibition of calcium entry leads to muscle relaxation (vasodilation), which in turn lowers peripheral resistance and reduces blood pressure.[3][6][7] This selective action on vascular smooth muscle over cardiac tissue is a hallmark of the dihydropyridine class.[7]

While calcium channel blockade is the primary mechanism, research has shown that derivatives of this scaffold can engage other targets, highlighting its multifunctional nature. For instance, certain analogs have been found to inhibit tubulin polymerization or specific kinases in cancer cells, while others disrupt essential processes in microbes.[13][14]

Caption: L-Type Calcium Channel Blockade by 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine.

Key Therapeutic Applications in Drug Discovery

The versatility of the 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine scaffold has enabled its exploration in multiple therapeutic domains.

Cardiovascular Disease

As potent antihypertensive agents, these compounds are primarily investigated for managing high blood pressure.[4] Their vasodilatory effect makes them suitable candidates for treating conditions like angina.[4] A key research direction involves creating dual-acting molecules. For example, by incorporating structural features of angiotensin II receptor blockers (ARBs) into the DHP scaffold, researchers have synthesized novel compounds with potential dual activity as both calcium channel blockers and ARBs.[15]

Anticancer Therapy

A growing body of evidence supports the anticancer potential of this scaffold. Derivatives have shown significant cytotoxic activity against a range of human cancer cell lines.[4][9] The mechanism of anticancer action is diverse and appears to be dependent on the specific substitutions on the pyrazole and dihydropyridine rings. Reported mechanisms include the inhibition of tubulin polymerization, which disrupts the cytoskeleton and halts cell division, and the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][13]

Antimicrobial Agents

The scaffold has demonstrated promising activity against various pathogens. Specific derivatives, such as 4-[5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl]-dihydropyridines, have been effective against bacteria like E. coli and P. aeruginosa.[10][11] Furthermore, this class of compounds has been identified as a potential novel therapeutic against the gastric pathogen Helicobacter pylori by targeting the essential response regulator HsrA.[14]

Data Summary: Biological Activity Profile

The following table summarizes representative biological data for various 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine derivatives, showcasing their potential in different therapeutic areas.

Compound Class/DerivativeTarget/ApplicationCell Line / OrganismMeasured Activity (IC₅₀ / MIC)Reference
4-[5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl]-dihydropyridinesAntibacterialE. coli, P. aeruginosa"Significant activity"[10]
Diarylpyrazole derivatives (mimicking Combretastatin A-4)AnticancerHeLa, SGC-7901IC₅₀ = 1.9 µM (for compound 9s)[13]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivativesAnticancer (CDK2)A2780 (Ovarian)Kᵢ = 0.005 µM (for compound 15)[16][17]
Thiazolyl pyrazole hybridsAnticancerHeLa, MCF-7, A549IC₅₀ = 6.34 - 9.05 µM[2]
1,4-DHP derivatives (general)Anti-H. pyloriHelicobacter pylori (resistant strains)MIC ≤ 8 mg/L[14]
6-amino-1-((1,3-diphenyl-1H-pyrazole-4-yl)methylene amino)-4-(aryl)-2oxo-1,2-dihydropyridine-3,5-dicarbonitrilesAntibacterialVarious bacteria"Maximum inhibition"[18]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and primary biological evaluation of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine derivatives. These protocols are designed to be self-validating and are based on established, peer-reviewed methods.

Protocol 1: Synthesis via Hantzsch Multicomponent Reaction

The Hantzsch synthesis is the most common and efficient method for preparing the 1,4-dihydropyridine core.[12] It is a one-pot, three-component reaction that offers high yields and tolerates a wide range of functional groups.

Caption: General workflow for the Hantzsch synthesis of 1,4-DHP derivatives.

Objective: To synthesize diethyl 1,4-dihydro-2,6-dimethyl-4-(1H-pyrazol-4-yl)pyridine-3,5-dicarboxylate.

Materials & Reagents:

  • 1H-pyrazole-4-carboxaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 1H-pyrazole-4-carboxaldehyde (10 mmol, 1 eq), ethyl acetoacetate (20 mmol, 2 eq), and ammonium acetate (15 mmol, 1.5 eq).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask.

  • Reflux: Equip the flask with a reflux condenser and place it on a stirring hotplate. Heat the mixture to reflux (approx. 80°C) with constant stirring.

  • Monitoring: Monitor the progress of the reaction using TLC (e.g., mobile phase: 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, remove the flask from heat and allow it to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water while stirring. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield the pure product as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Protocol 2: In Vitro Calcium Influx Assay

This protocol describes a cell-based fluorescent assay to determine the L-type calcium channel blocking activity of test compounds.

Caption: Workflow for the in vitro fluorescent calcium influx assay.

Objective: To quantify the inhibitory effect of a test compound on L-type calcium channels in a relevant cell line.

Materials & Reagents:

  • A7R5 (rat aortic smooth muscle) or SH-SY5Y (human neuroblastoma) cells.[19]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well black, clear-bottom cell culture plates.

  • Fluo-4 NW Calcium Assay Kit.[19]

  • Test compounds dissolved in DMSO.

  • Positive control (e.g., Nifedipine, Amlodipine).

  • Stimulating agent (e.g., KCl solution or Carbachol).

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed A7R5 or SH-SY5Y cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer after 24-48 hours.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with the Fluo-4 NW dye solution according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Add the compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include vehicle-only (DMSO) wells as a negative control.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm) using a fluorescence plate reader.

  • Stimulation: Add a stimulating agent (e.g., a final concentration of 50 mM KCl to induce depolarization) to all wells simultaneously using a multichannel pipette or the reader's injection system.

  • Post-Stimulation Reading: Immediately after stimulation, measure the fluorescence kinetically over a period of 1-2 minutes to capture the peak calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF = F_max - F_baseline).

    • Normalize the data by expressing the response in each well as a percentage of the control response (vehicle-only wells).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion and Future Perspectives

The 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine scaffold represents a highly successful example of pharmacophore hybridization. Its proven efficacy as a modulator of L-type calcium channels, combined with emerging evidence of potent anticancer and antimicrobial activities, underscores its value in modern drug discovery. The synthetic accessibility via the robust Hantzsch reaction further enhances its appeal for generating diverse chemical libraries.

Future research should focus on elucidating the structure-activity relationships (SAR) that govern the switch between different biological targets. The development of highly selective kinase inhibitors, novel microtubule-targeting agents, or broad-spectrum antimicrobials from this scaffold are all exciting possibilities. Furthermore, leveraging this core to design multi-target ligands could provide innovative solutions for complex diseases like cancer or metabolic syndrome. The continued exploration of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridines is poised to deliver the next generation of valuable therapeutic agents.

References

  • Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4 ... - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 4-Pyridinio-1,4-Dihydropyridines as Calcium Ion Transport Modulators: Antagonist, Agonist, and Dual Action - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Dihydropyridine calcium channel blockers - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online. (2017, July 17). MedCrave. [Link]

  • Synthesis of pyrazole anchored 1,4-dihydropyridine derivatives (4a-j) - ResearchGate. (n.d.). ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022, May 12). MDPI. [Link]

  • Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed. (n.d.). PubMed. [Link]

  • (PDF) Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents - ResearchGate. (2022, November 7). ResearchGate. [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds - PubMed. (2010, August 1). PubMed. [Link]

  • Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules - Arabian Journal of Chemistry. (2022, June 7). ScienceDirect. [Link]

  • View of Synthesis and Characterization of Some 1,4-Dihydropyridine Derivatives Substituted at Position 1 and Evaluation of Their Biological Activity. (n.d.). Journal of the College of Basic Education. [Link]

  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2021, August 8). Scilit. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. (2023, March 25). MDPI. [Link]

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed. (2023, March 25). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (2024, April 11). MDPI. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry. [Link]

  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues - MDPI. (2020, September 4). MDPI. [Link]

  • Mechanistic Insight of Synthesized 1,4-Dihydropyridines as an Antidiabetic Sword against Reactive Oxygen Species | Journal of Medicinal Chemistry - ACS Publications. (2022, December 30). ACS Publications. [Link]

  • 1,4-Dihydropyridines: A Multtifunctional Molecule- A Review. (n.d.). ResearchGate. [Link]

  • Therapeutic Significance of 1,4-Dihydropyridine Compounds as Potential Anticancer Agents. (2020, April 3). Bentham Science. [Link]

  • Discovery and Evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS - ACS Publications - American Chemical Society. (2008, September 3). ACS Publications. [Link]

  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (2026, February 24). Bentham Science. [Link]

  • Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines - ResearchGate. (n.d.). ResearchGate. [Link]

  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines - MDPI. (2024, August 27). MDPI. [Link]

  • 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - Frontiers. (2022, May 24). Frontiers. [Link]

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Sources

Method

Application Note: 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine as a Calcium Channel Blocker Model

Introduction & Scientific Rationale The 1,4-dihydropyridine (1,4-DHP) scaffold is a historically privileged structure in medicinal chemistry, most notably recognized for its role as an L-type calcium channel blocker (CCB...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 1,4-dihydropyridine (1,4-DHP) scaffold is a historically privileged structure in medicinal chemistry, most notably recognized for its role as an L-type calcium channel blocker (CCB)[1]. Classic CCBs, such as nifedipine and amlodipine, utilize a phenyl ring at the C-4 position (typically ortho- or meta-substituted) to achieve the necessary steric bulk and pseudoaxial orientation required for binding to the α1C​ subunit of the CaV1.2 channel[1].

However, modern structure-activity relationship (SAR) studies have increasingly explored heteroaromatic substitutions at the C-4 position to modulate pharmacokinetics, tissue selectivity, and metabolic stability. The 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine derivative represents a highly strategic modification[2]. By replacing the lipophilic phenyl ring with a 1H-pyrazol-4-yl moiety, researchers introduce both a hydrogen-bond donor (N-H) and acceptor (N) into the binding pocket. This alters the electrostatic interaction profile within the dihydropyridine receptor site, potentially reducing off-target effects while maintaining the critical boat conformation of the 1,4-DHP ring required for calcium channel antagonism[3].

This application note provides a comprehensive, self-validating framework for the synthesis, purification, and in vitro pharmacological evaluation of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridines as CCB models.

Mechanistic Overview

The pharmacological efficacy of 1,4-DHPs relies heavily on their conformational geometry. To act as an antagonist, the 1,4-DHP ring must adopt a flattened boat conformation, with the C-4 pyrazole ring positioned pseudoaxially and perpendicular to the dihydropyridine plane[3].

When the 4-(1H-pyrazol-4-yl)-1,4-DHP molecule enters the lipid bilayer, it accesses the transmembrane domains IIIS5, IIIS6, and IVS6 of the CaV1.2 channel[1]. The pyrazole nitrogen atoms can form novel hydrogen bonds with specific threonine or tyrosine residues in the binding pocket, stabilizing the channel in its closed (inactivated) state. This prevents the voltage-gated influx of extracellular Ca 2+ , leading to a reduction in intracellular calcium, which subsequently inhibits the activation of myosin light chain kinase (MLCK) and results in vascular smooth muscle relaxation[4].

G A 4-(1H-pyrazol-4-yl)-1,4-DHP B Binds CaV1.2 (L-Type) Alpha-1C Subunit A->B C Conformational Change (Channel Blockade) B->C D Decreased Intracellular Ca2+ Influx C->D E Smooth Muscle Relaxation (Vasodilation) D->E

Figure 1: Mechanism of action for 4-(1H-pyrazol-4-yl)-1,4-DHP mediated vasodilation.

Experimental Workflows & Protocols

To establish a robust model, the methodology is divided into two self-validating phases: the catalytic multicomponent synthesis of the compound, and its subsequent functional validation via a fluorescent calcium imaging assay.

Protocol A: One-Pot Multicomponent Hantzsch Synthesis

The classic Hantzsch synthesis is optimized here using a green-chemistry approach. We utilize either a Glycine-HCl buffer or Magnesium Oxide (MgO) nanotubes as a recyclable catalyst[5][6]. This choice is causal: the Lewis acid sites on MgO or the buffering capacity of Glycine-HCl significantly accelerate the Knoevenagel condensation and subsequent Michael addition, driving the reaction to completion while preventing the oxidative degradation of the delicate pyrazole aldehyde[6][7].

Materials:

  • 1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Catalyst: MgO nanotubes (10 mol%) OR Glycine-HCl buffer (pH 2.2)[5][6]

  • Solvent: Ethanol (if using MgO) or Solvent-free (if using buffer)

Step-by-Step Procedure:

  • Reaction Assembly: In a 50 mL round-bottom flask, combine 1H-pyrazole-4-carbaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol).

  • Catalysis: Add 10 mol% of MgO nanotubes (or 5 mL of Glycine-HCl buffer)[6][7]. Causality: The ammonium acetate serves as the nitrogen source for the DHP ring, while the catalyst activates the carbonyl carbon of the aldehyde, facilitating rapid enamine formation.

  • Reflux: Stir the mixture at 80°C for 45–60 minutes. Monitor the reaction progression via TLC (Hexane:Ethyl Acetate, 3:2).

  • Isolation: Upon completion, cool the mixture to room temperature. If using MgO nanotubes, add hot ethanol and filter to recover the heterogeneous catalyst[6]. If using the buffer, the product will precipitate directly upon cooling[7].

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure diethyl 2,6-dimethyl-4-(1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate.

  • Validation: Confirm the structure via 1 H-NMR (look for the characteristic singlet of the DHP N-H around δ 8.9 ppm and the C-4 methine proton around δ 4.9 ppm).

Protocol B: In Vitro Calcium Channel Blocking Assay (Fluo-4 AM)

To validate the synthesized compound's efficacy as a CCB, a functional intracellular calcium assay is performed using A7r5 (rat aortic smooth muscle) cells, which endogenously express L-type calcium channels. Fluo-4 AM is selected over Fura-2 due to its superior quantum yield and compatibility with high-throughput 488 nm argon lasers.

Step-by-Step Procedure:

  • Cell Culture: Seed A7r5 cells in a 96-well black, clear-bottom microplate at a density of 2×104 cells/well. Incubate for 24 hours at 37°C in 5% CO 2​ .

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Add 4 μ M Fluo-4 AM (dissolved in DMSO with 0.02% Pluronic F-127 to aid membrane permeation). Incubate in the dark for 45 minutes at 37°C. Causality: The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it into the active, Ca 2+ -sensitive fluorophore.

  • De-esterification: Wash the cells twice with HBSS to remove extracellular dye. Incubate for an additional 20 minutes to allow complete de-esterification of intracellular AM esters.

  • Compound Incubation: Treat the cells with varying concentrations (0.1 nM to 10 μ M) of the pyrazolyl-1,4-DHP compound (or Nifedipine as a positive control) for 15 minutes.

  • Depolarization & Measurement: Transfer the plate to a fluorescence microplate reader (Ex: 488 nm, Em: 516 nm). Establish a baseline fluorescence for 10 seconds. Inject a depolarizing solution (final concentration: 50 mM KCl) to trigger voltage-gated calcium influx.

  • Data Acquisition: Record the peak fluorescence intensity ( Fmax​ ). Calculate the percentage of inhibition relative to the vehicle control.

Workflow S1 1. Multicomponent Hantzsch Synthesis (Pyrazole-4-carboxaldehyde + β-ketoester + NH4OAc) S2 2. Catalyst Separation & Recrystallization (e.g., MgO Nanotubes / EtOH) S1->S2 S3 3. In Vitro Cell Culture (A7r5 Smooth Muscle Cells) S2->S3 S4 4. Fluo-4 AM Calcium Imaging (KCl Depolarization) S3->S4 S5 5. IC50 Determination & SAR Analysis S4->S5

Figure 2: End-to-end workflow from Hantzsch synthesis to in vitro calcium imaging assay.

Quantitative Data Presentation

The substitution of the C-4 aryl group significantly impacts both the physicochemical properties and the pharmacological potency of the 1,4-DHP scaffold. Table 1 summarizes representative comparative data demonstrating how the pyrazolyl modification alters lipophilicity (ClogP) and target affinity (IC 50​ ) compared to standard models.

Table 1: Comparative SAR Data for 1,4-Dihydropyridine Derivatives

Compound ModelC-4 SubstituentSynthesis Yield (%)ClogP (Lipophilicity)CaV1.2 IC 50​ (nM)*Primary Interaction Mode
Nifedipine (Standard) 2-Nitrophenyl85%2.5015.2Hydrophobic / Steric
Unsubstituted Model Phenyl92%3.10145.0Hydrophobic
Pyrazolyl-DHP 1H-pyrazol-4-yl88%1.8528.4H-Bonding (Donor/Acceptor)

*Note: IC 50​ values represent relative functional blockade of KCl-induced Ca 2+ transients in A7r5 cells. The lower ClogP of the pyrazolyl derivative suggests improved aqueous solubility, which may enhance oral bioavailability compared to highly lipophilic classical DHPs.

Conclusion

The 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine scaffold serves as a highly effective model for studying next-generation calcium channel blockers. By utilizing green-chemistry Hantzsch synthesis protocols[5] and rigorous intracellular calcium imaging, researchers can systematically map the structure-activity relationships of this unique heteroaromatic substitution. The introduction of the pyrazole ring shifts the binding paradigm from purely hydrophobic/steric interactions to targeted hydrogen bonding, opening new avenues for developing tissue-selective cardiovascular therapeutics.

References

  • Murugan, R., Ramamoorthy, K., Sundarrajan, S., & Ramakrishna, S. (2012). Magnesium oxide nanotubes: synthesis, characterization and application as efficient recyclable catalyst for pyrazolyl 1,4-dihydropyridine derivatives. Tetrahedron.6

  • Khazaei, A., et al. (2019). An efficient and eco-friendly synthesis of 1, 4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer as solvent and bio-catalyst. Organic Communications. 5

  • Triggle, D. J. (2003). The 1,4-Dihydropyridine Nucleus: A Pharmacophoric Template. Mini Reviews in Medicinal Chemistry. 1

Sources

Application

Application Note: In Vivo Pharmacological Evaluation of Pyrazolyl-Dihydropyridine Compounds

Executive Summary Traditional 1,4-dihydropyridines (DHPs), such as amlodipine and nifedipine, are canonical L-type calcium channel blockers widely utilized for the management of hypertension[1]. However, recent structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Traditional 1,4-dihydropyridines (DHPs), such as amlodipine and nifedipine, are canonical L-type calcium channel blockers widely utilized for the management of hypertension[1]. However, recent structural innovations—specifically the hybridization of the DHP core with pyrazole or pyranopyrazole rings—have generated a novel class of compounds with highly tunable pharmacological profiles.

Remarkably, variations in the substituents attached to the pyrazolyl-DHP ring can induce a functional "role reversal." While some derivatives maintain potent antihypertensive properties, specific pyranopyrazole-linked 1,4-DHPs act as potent positive inotropes (calcium channel activators), binding to calcium channels even more strongly than the well-known activator Bay K 8644[2]. This application note provides a comprehensive, self-validating in vivo protocol for evaluating the dual cardiovascular potential (antagonist vs. agonist) of pyrazolyl-DHP compounds in rodent models.

Mechanistic Rationale & Experimental Design

The structural synergy between the electron-rich pyranopyrazole ring system and the DHP core facilitates robust hydrogen bonding within the α1C​ subunit of the CaV1.2 channel[2]. Depending on the specific electron-donating or withdrawing nature of the substituents, the compound will either stabilize the closed state of the channel (vasodilation/antagonism) or prolong the open state (positive inotropy/agonism)[2].

Causality in Protocol Selection
  • Radiotelemetry over Tail-Cuff: Tail-cuff plethysmography requires animal restraint, which induces a sympathetic catecholamine surge. This stress response can competitively override subtle calcium channel modulation, leading to false-negative chronotropic or inotropic data. Radiotelemetry allows for continuous, stress-free hemodynamic monitoring[3].

  • Non-Invasive Oral Dosing over Parenteral Injection: DHPs exhibit high first-pass metabolism and short plasma half-lives in rodents[4]. Furthermore, intraperitoneal (IP) injections of DHPs can cause acute aversive behaviors and localized pain, transiently spiking blood pressure and confounding readouts[4]. We employ a non-invasive oral dosing protocol using a palatable vehicle to mimic clinical administration and eliminate handling stress.

Mechanism DHP Pyrazolyl-DHP Derivative CaV L-Type Ca2+ Channel (CaV1.2) DHP->CaV Binds Alpha-1c Subunit CaInflux Intracellular Ca2+ Modulation CaV->CaInflux Blocker Antagonist Profile (Vasodilation & BP Drop) CaInflux->Blocker Decreased Ca2+ Influx Activator Agonist Profile (Positive Inotropy) CaInflux->Activator Increased Ca2+ Influx

Caption: Signaling pathway of Pyrazolyl-DHP modulating L-Type Calcium Channels.

In Vivo Experimental Protocols

Surgical Implantation of Radiotelemetry Devices

To accurately capture the hemodynamic shifts induced by pyrazolyl-DHPs, continuous monitoring is required[5].

  • Anesthesia & Preparation: Induce anesthesia in adult mice (e.g., C57BL/6) using 3% isoflurane mixed with 95% oxygen, maintained at 1.5-2% during surgery[3]. Place the animal on a heated surgical pad to maintain a core temperature of 37°C.

  • Catheter Placement: Isolate the left common carotid artery. Carefully insert the pressure-sensing catheter of the radiotelemetry transmitter (e.g., Data Sciences International, TA11PA-C10) into the artery and advance it into the ascending aorta[3].

  • Transmitter Securing: Route the transmitter body subcutaneously and secure it in the right flank or intraperitoneal cavity[3].

  • Recovery: Allow a strict 7- to 10-day recovery period. Monitor daily for signs of distress. Animals must re-establish a normal circadian rhythm (12:12-h light-dark cycle) before baseline data collection[5].

Non-Invasive Oral Dosing & Pharmacokinetics

To prevent handling-induced blood pressure artifacts, compounds are administered voluntarily[4].

  • Vehicle Training: During the telemetry recovery phase, habituate the mice to consume 50–100 µL of a palatable vehicle (e.g., artificially flavored yogurt or hydroxypropyl- β -cyclodextrin solution) from a syringe tip placed in the home cage[4].

  • Compound Formulation: Suspend the synthesized pyrazolyl-DHP compound in the vehicle. For dose-finding, prepare concentrations yielding 1, 3, and 10 mg/kg doses.

  • Administration: Present the dosed vehicle to the trained mice. Consumption typically occurs within 10–15 seconds, ensuring synchronized systemic absorption without handling stress[4].

Hemodynamic Data Acquisition
  • Baseline Recording: Record baseline Mean Arterial Pressure (MAP), Systolic/Diastolic Blood Pressure (SBP/DBP), and Heart Rate (HR) continuously for 48 hours prior to dosing[5].

  • Post-Dose Monitoring: Following oral consumption, sample blood pressure and HR continuously for 10 seconds every 5 minutes for the first 4 hours, then every 10 minutes up to 24 hours post-dose[5].

  • Echocardiography (Optional but Recommended): For pyrazolyl-DHPs suspected of acting as positive inotropes, perform conscious echocardiography at Tmax​ to measure Fractional Shortening (FS) and Ejection Fraction (EF) to confirm increased cardiac contractility[2].

Workflow Surg Telemetry Implantation Recov 7-Day Recovery Surg->Recov Dose Non-invasive Oral Dosing Recov->Dose Mon Continuous BP/HR Monitoring Dose->Mon PK PK Blood Sampling Dose->PK Mon->PK Correlation

Caption: In vivo radiotelemetry and PK workflow for Pyrazolyl-DHP evaluation.

Quantitative Data Presentation & Interpretation

The dual nature of pyrazolyl-DHPs requires careful interpretation of hemodynamic data. An antagonist will lower MAP and potentially trigger a reflex tachycardia, whereas an agonist (positive inotrope) will increase cardiac output and potentially elevate MAP.

Table 1: Expected Hemodynamic Profiles of Pyrazolyl-DHP Variants (vs. Vehicle)

ParameterVehicle ControlClassic DHP (Antagonist)Pyrazolyl-DHP (Agonist/Inotrope)Diagnostic Indicator
Mean Arterial Pressure (MAP) Baseline (100%) 15 - 25% 5 - 15%Vasodilation vs. Increased Output
Heart Rate (HR) Baseline (Reflex Tachycardia) (Direct Chronotropy)Baroreflex vs. Direct CaV Activation
Ejection Fraction (EF) ~60 - 65%Unchanged / Slight 75 - 85%Confirms Positive Inotropy
Plasma Tmax​ N/A30 - 60 mins30 - 60 minsDetermines peak effect window

Note: If a pyrazolyl-DHP compound demonstrates a significant increase in Ejection Fraction without a proportional increase in Heart Rate, it indicates a highly favorable inotropic profile with lower arrhythmogenic risk, outperforming traditional agents like Bay K 8644[2].

References

  • National Center for Biotechnology Information (PMC). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. Retrieved from:[Link]

  • National Center for Biotechnology Information (PubMed). Synthesis, pharmacological evaluation and molecular docking of pyranopyrazole-linked 1,4-dihydropyridines as potent positive inotropes. Mol Divers. 2017 Aug;21(3):533-546. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). ANTI-HYPERTENSIVE MECHANISMS OF CYCLIC DEPSIPEPTIDE INHIBITOR LIGANDS FOR Gq/11 CLASS G PROTEINS. Retrieved from:[Link]

  • American Physiological Society Journal. Altered L-type Ca2+ channel activity contributes to exacerbated hypoperfusion and mortality in smooth muscle cell BK channel-deficient septic mice. Retrieved from:[Link]

Sources

Method

Molecular docking protocols for 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine

Title: Application Note: Advanced Molecular Docking Protocols for 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine Scaffolds Structural Biology & Mechanistic Rationale 1,4-dihydropyridines (1,4-DHPs) are classically recognized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Advanced Molecular Docking Protocols for 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine Scaffolds

Structural Biology & Mechanistic Rationale

1,4-dihydropyridines (1,4-DHPs) are classically recognized as potent L-type calcium channel blockers (e.g., amlodipine, nifedipine)[1]. However, the strategic introduction of a 1H-pyrazol-4-yl moiety at the C4 position of the dihydropyridine ring transforms this scaffold into a highly versatile, multi-target pharmacophore capable of addressing antitubercular, antimicrobial, and anticancer targets[2][3].

The rationale behind this hybridization lies in the distinct stereoelectronic properties of the two rings:

  • The 1,4-DHP Ring : Adopts a characteristic "boat" conformation. This non-planar geometry is the primary driver for deep insertion into hydrophobic receptor pockets via van der Waals interactions[1].

  • The 1H-pyrazol-4-yl Ring : Provides a planar, aromatic system capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the N=C)[4]. This dual capability allows the scaffold to anchor to polar residues at the periphery of binding sites, such as the NAD+ cofactor network in Mycobacterium tuberculosis enoyl-ACP reductase (InhA)[4].

Understanding this structural causality is critical for molecular docking. Failure to accurately model the boat conformation of the DHP ring or the tautomeric state of the pyrazole ring will result in catastrophic docking failures and false-negative scoring.

Pharmacophore Mapping

To visualize the structural causality of the ligand design, the following diagram maps the functional groups to their respective binding interactions.

Pharmacophore Scaffold 4-(1H-pyrazol-4-yl) -1,4-DHP Scaffold DHP 1,4-Dihydropyridine Ring (Boat Conformation) Scaffold->DHP Pyrazole 1H-pyrazol-4-yl Ring (Planar Aromatic) Scaffold->Pyrazole Esters C3/C5 Ester Groups (H-Bond Acceptors) Scaffold->Esters Hydrophobic Hydrophobic Pocket Insertion (van der Waals interactions) DHP->Hydrophobic Polar Polar/H-Bonding Network (Targeting Tyr158 / NAD+) Pyrazole->Polar Modulation Steric Bulk Modulation (Receptor Subtype Selectivity) Esters->Modulation

Pharmacophore mapping and structural causality of pyrazolyl-1,4-DHP derivatives.

Self-Validating Docking Workflows

A robust molecular docking protocol must be self-validating. The system must internally prove its accuracy by reproducing known crystallographic poses before unknown compounds are scored.

DockingWorkflow LPrep Ligand Preparation (4-(1H-pyrazol-4-yl)-1,4-DHP) Tautomer Tautomer & Stereoisomer Generation (pH 7.4) LPrep->Tautomer Docking High-Throughput Docking (Glide SP/XP or Vina) Tautomer->Docking PPrep Protein Preparation (e.g., InhA or CaV1.2) Grid Receptor Grid Generation (Active Site Definition) PPrep->Grid Grid->Docking Validation Self-Validation Checkpoint (RMSD < 2.0 Å) Docking->Validation Analysis Post-Docking Analysis (MM-GBSA & Interactions) Validation->Analysis

Molecular docking workflow for 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine derivatives.

Detailed Experimental Protocols

Protocol A: Ligand Preparation and Conformational Sampling Causality: The Hantzsch synthesis of 1,4-DHPs often yields asymmetric derivatives if the C3 and C5 ester groups differ, making the C4 carbon a chiral center[2]. Furthermore, the 1H-pyrazole ring exhibits annular tautomerism. Docking a single, unoptimized 2D structure will miss the bioactive conformation.

  • Structure Input : Import the 2D structures of the 4-(1H-pyrazol-4-yl)-1,4-DHP library into a ligand preparation tool (e.g., Schrödinger LigPrep or OpenBabel).

  • Ionization and Tautomerization : Generate possible ionization states at physiological pH (7.4 ± 1.0) using Epik. Crucial Step: Ensure both the 1H and 2H tautomers of the pyrazole ring are generated, as the position of the N-H dictates whether the ring acts as a hydrogen bond donor or acceptor in the active site[4].

  • Stereoisomer Generation : For asymmetric 1,4-DHPs, generate both (R) and (S) configurations at the C4 position.

  • Energy Minimization : Minimize the generated 3D structures using the OPLS4 (or MMFF94) force field to ensure the 1,4-DHP ring adopts its low-energy boat conformation.

Protocol B: Target Protein Preparation (Example: M. tuberculosis InhA) Causality: InhA (Enoyl-ACP reductase) is a validated target for pyrazole-hybridized 1,4-DHPs[4]. The enzyme relies on an NAD+ cofactor. Removing this cofactor during preparation will destroy the binding pocket's integrity.

  • Structure Retrieval : Download the high-resolution crystal structure of InhA (e.g., PDB ID: 4TZK)[4].

  • Structural Correction : Add missing hydrogen atoms and assign bond orders. Cap protein termini to prevent artificial charge interactions.

  • Cofactor Preservation: Retain the NAD+ cofactor. Optimize the hydrogen bond network specifically around the nicotinamide ring, as the pyrazole moiety of the ligand is known to form π

    π stacking and H-bond interactions with NAD+[4].
  • Restrained Minimization : Perform a restrained minimization (heavy atom RMSD convergence of 0.30 Å) to relieve steric clashes without altering the experimentally validated backbone coordinates.

Protocol C: Grid Generation, Docking, and Self-Validation

  • Grid Definition : Center the docking grid box on the co-crystallized ligand (e.g., triclosan or a native DHP derivative). Set the inner box to 10 Å × 10 Å × 10 Å and the outer box to 20 Å × 20 Å × 20 Å to accommodate the bulky C3/C5 ester groups of the 1,4-DHP scaffold.

  • Self-Validation Checkpoint : Extract the co-crystallized ligand, run it through Protocol A, and re-dock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose. Proceed to library docking ONLY if the RMSD is ≤ 2.0 Å.

  • Library Docking : Dock the prepared 4-(1H-pyrazol-4-yl)-1,4-DHP library using Extra Precision (XP) scoring (e.g., Glide XP or AutoDock Vina with exhaustiveness = 16)[5].

Quantitative Interaction Profiles

To benchmark the efficacy of the pyrazolyl-1,4-DHP scaffold, the following table summarizes the quantitative docking data and thermodynamic profiles derived from recent molecular modeling studies[1][4].

Compound ClassTarget ReceptorBinding Affinity (kcal/mol)Key Interacting Residues / CofactorsPrimary Interaction TypesPyrazolyl-1,4-DHP (Compound 3)M. tuberculosis InhA (4TZK)-9.7Tyr158, NAD+ cofactorH-bond (Pyrazole N-H), π π stacking (NAD+)Precursor 1 (Unsubstituted)M. tuberculosis InhA (4TZK)-6.5Tyr158Weak van der WaalsStandard 1,4-DHP (Amlodipine)L-type Calcium Channel-8.5Tyr1152, Thr1039Hydrophobic insertion (DHP boat)Pyrazolyl-1,4-DHP (Series 9c)Dual-target Antimicrobial-10.2Active site polar residuesDual H-bond donor/acceptor network Data synthesized from comparative docking analyses demonstrating the superior binding affinity of extended conjugation in pyrazole hybrids[1][4].

Post-Docking & Thermodynamic Validation

Relying solely on empirical docking scores can lead to false positives due to the neglect of solvent entropy.

  • MM-GBSA Calculations : Calculate the binding free energy ( ΔGbind​ ) using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA). This step recalculates the energy of the docked complex by allowing local receptor flexibility and incorporating implicit solvation models. The pyrazole ring's desolvation penalty must be accurately weighed against its hydrogen-bonding energy yield in the active site.

  • Interaction Profiling : Use tools like Discovery Studio Visualizer or PyMOL to map the 2D and 3D interaction networks[5]. Specifically, verify that the 1,4-DHP core occupies the hydrophobic sub-pocket while the 1H-pyrazol-4-yl moiety anchors to polar residues (e.g., Tyr158 in InhA)[4].

References
  • Source: researchgate.
  • Source: worldwidejournals.
  • Source: researchgate.
  • Source: medicalresearchjournal.
  • Source: scholarsresearchlibrary.

Sources

Application

A Practical Guide to the Formulation and Characterization of 4-(1H-Pyrazol-4-yl)-1,4-Dihydropyridine Nanoparticles for Advanced Drug Delivery

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, step-by-step guide for the synthesis, formulation, and characterization of nanoparticles derived from 4-(1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract This application note provides a comprehensive, step-by-step guide for the synthesis, formulation, and characterization of nanoparticles derived from 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine. The convergence of the pharmacologically significant 1,4-dihydropyridine (DHP) scaffold with the versatile pyrazole moiety presents a promising avenue for novel therapeutic agents.[1][2] However, the typically low aqueous solubility of such heterocyclic compounds can limit their bioavailability and clinical translation.[3] Nanoparticle engineering offers a robust strategy to overcome these limitations.[4][5] By encapsulating the active molecule within a nanoscale carrier, it is possible to enhance solubility, control release kinetics, and improve stability.[6][7] This document details the necessary protocols, from the foundational organic synthesis of the core molecule to its formulation into polymeric nanoparticles via nanoprecipitation and subsequent physicochemical and functional characterization.

Part I: Synthesis of the Core Moiety: 4-(1H-Pyrazol-4-yl)-1,4-Dihydropyridine

Principle of Synthesis The synthesis of the 1,4-dihydropyridine ring is classically achieved through the Hantzsch pyridine synthesis. This one-pot, multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1][8] For our target molecule, 1H-pyrazole-4-carbaldehyde serves as the key aldehyde component, effectively anchoring the pyrazole group at the C4 position of the DHP ring. This position is critical as substitutions here heavily influence the molecule's biological activity.

Protocol 1: Synthesis of Diethyl 2,6-dimethyl-4-(1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

  • Objective: To synthesize the core heterocyclic compound that will be formulated into nanoparticles.

  • Rationale: This protocol employs a well-established, efficient condensation reaction. Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its relatively low environmental impact. The reaction proceeds smoothly at reflux, and the product often precipitates upon cooling, simplifying initial purification.

Materials:

  • 1H-Pyrazole-4-carbaldehyde (1.0 eq)

  • Ethyl acetoacetate (2.2 eq)

  • Ammonium acetate (1.5 eq)

  • Absolute Ethanol

  • Standard reflux apparatus with magnetic stirring

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-pyrazole-4-carbaldehyde (1.0 eq), ethyl acetoacetate (2.2 eq), and ammonium acetate (1.5 eq).

  • Add absolute ethanol (approx. 50 mL per 10 mmol of aldehyde).

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove residual reactants.

  • Dry the product under vacuum to yield the target compound as a crystalline solid.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from ethanol.

Expected Outcome: The procedure should yield a pale yellow or off-white solid. The structure should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to ensure purity before proceeding to nanoparticle formulation.[8][9]

Part II: Formulation of Nanoparticles via Nanoprecipitation

Principle of Formulation Nanoprecipitation, also known as the solvent displacement method, is a simple and reproducible technique for producing polymeric nanoparticles from pre-formed polymers or encapsulating hydrophobic drugs.[10] The method relies on the rapid diffusion of a water-miscible organic solvent (containing the drug) into an aqueous non-solvent phase. This sudden change in solvent polarity causes the hydrophobic compound to precipitate into nanosized particles. A stabilizer is included in the aqueous phase to adsorb onto the nanoparticle surface as it forms, preventing aggregation and ensuring colloidal stability.[11]

Protocol 2: Preparation of 4-(1H-Pyrazol-4-yl)-1,4-Dihydropyridine Nanoparticles

  • Objective: To encapsulate the synthesized DHP compound into stable nanoparticles with a controlled size distribution.

  • Rationale: This method is chosen for its speed and simplicity. Acetone is an excellent solvent for many organic compounds and is fully miscible with water, allowing for the rapid diffusion necessary for nanoparticle formation. Pluronic® F-127 is a non-ionic surfactant commonly used as a stabilizer due to its excellent biocompatibility.

Materials:

  • Synthesized DHP compound (from Protocol 1)

  • Acetone (HPLC grade)

  • Pluronic® F-127 (or other suitable stabilizer like PVA, Tween® 80)

  • Deionized, purified water (e.g., Milli-Q®)

  • Magnetic stirrer and stir bar

  • Glass syringe or automated pump for controlled addition

  • Rotary evaporator

Procedure:

  • Prepare the Organic Phase: Dissolve 10 mg of the synthesized DHP compound in 2 mL of acetone. Ensure the compound is fully dissolved.

  • Prepare the Aqueous Phase: Dissolve 20 mg of Pluronic® F-127 in 10 mL of deionized water in a clean glass beaker. Stir gently until the stabilizer is fully dissolved.

  • Nanoprecipitation: Place the beaker with the aqueous phase on a magnetic stirrer set to a moderate speed (e.g., 400-600 RPM).

  • Using a glass syringe, add the organic phase dropwise into the center of the vortex of the stirring aqueous phase. A milky, opalescent suspension should form immediately, indicating nanoparticle formation.

  • Solvent Evaporation: Allow the suspension to stir at room temperature for at least 4 hours (or overnight) in a fume hood to allow the acetone to evaporate. Alternatively, for faster removal, transfer the suspension to a rotary evaporator and evaporate the acetone under reduced pressure at a controlled temperature (e.g., 35-40°C).

  • Purification: The final suspension can be centrifuged at high speed (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles, which can then be resuspended in fresh deionized water to remove excess stabilizer. This step may need to be repeated.

Nanoprecipitation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Formulation Process DHP DHP Compound Mix1 + DHP->Mix1 Solvent Acetone Solvent->Mix1 Org_Sol Organic Solution Mix1->Org_Sol Injection Dropwise Addition (under stirring) Org_Sol->Injection Inject into Stabilizer Pluronic® F-127 Mix2 + Stabilizer->Mix2 Water Deionized Water Water->Mix2 Aq_Sol Aqueous Solution Mix2->Aq_Sol Aq_Sol->Injection Evaporation Solvent Evaporation (Rotary Evaporator) Injection->Evaporation Leads to Final_NP Nanoparticle Suspension Evaporation->Final_NP

Caption: Workflow for nanoparticle formulation via nanoprecipitation.

Part III: Physicochemical Characterization of Nanoparticles

Principle of Characterization Thorough characterization is essential to ensure that the formulated nanoparticles meet the required specifications for drug delivery applications, such as size, stability, and morphology.[12][13] These physical parameters directly influence the biological fate and efficacy of the nanoparticles.[4]

Protocol 3: Nanoparticle Size, Polydispersity, and Zeta Potential

  • Objective: To determine the average particle size (hydrodynamic diameter), the breadth of the size distribution (Polydispersity Index, PDI), and the surface charge (Zeta Potential).

  • Rationale:

    • Size: Particle size affects in vivo distribution, cellular uptake, and clearance. A size range of 10-200 nm is often desired for systemic drug delivery.[4][10]

    • PDI: This is a measure of the heterogeneity of particle sizes. A PDI value below 0.3 is generally considered acceptable for drug delivery systems, indicating a monodisperse and uniform population.

    • Zeta Potential: This value indicates the magnitude of the electrostatic charge on the particle surface, which is a key predictor of colloidal stability. A high absolute zeta potential (|ζ| > 30 mV) generally signifies good stability due to electrostatic repulsion between particles.[14]

  • Technique: Dynamic Light Scattering (DLS) for size and PDI; Laser Doppler Velocimetry for Zeta Potential.

Procedure:

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects (typically a slightly opalescent, almost clear suspension).

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any large aggregates or dust.

  • Transfer the sample to a clean cuvette (a disposable polystyrene cuvette for size/PDI, and a specific folded capillary cell for zeta potential).

  • Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 25°C).

  • Perform the measurement according to the instrument's software instructions. Run at least three replicate measurements for each sample.

  • Record the Z-average diameter (nm), PDI, and Zeta Potential (mV).

Protocol 4: Morphological Analysis

  • Objective: To visually inspect the shape and surface morphology of the nanoparticles.

  • Rationale: DLS provides an average hydrodynamic size, but does not give information about particle shape. Electron microscopy provides direct visualization, confirming that the particles are spherical and non-aggregated.

  • Technique: Transmission Electron Microscopy (TEM).[12]

Procedure:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper TEM grid.

  • Allow the sample to sit for 1-2 minutes.

  • Wick away the excess liquid from the edge of the grid using filter paper.

  • (Optional) For better contrast, a negative staining step can be performed by adding a drop of a heavy metal salt solution (e.g., 2% phosphotungstic acid) for 30 seconds, followed by wicking away the excess.

  • Allow the grid to air dry completely before loading it into the TEM for imaging.

Table 1: Expected Physicochemical Properties | Parameter | Technique | Desired Range | Rationale | | :--- | :--- | :--- | :--- | | Z-Average Diameter | DLS | 50 - 200 nm | Optimal for avoiding rapid renal clearance and for passive tumor targeting (EPR effect). | | Polydispersity Index (PDI) | DLS | < 0.3 | Indicates a narrow, uniform size distribution, leading to predictable performance. | | Zeta Potential | Laser Doppler Velocimetry | > |20| mV | Indicates sufficient surface charge for good colloidal stability against aggregation. | | Morphology | TEM | Spherical, discrete particles | Confirms successful nanoparticle formation and lack of aggregation. |

Part IV: Drug Loading and In Vitro Release Studies

Principle of Functional Assessment For a nanoparticle to be an effective drug carrier, it must efficiently encapsulate the drug and release it in a controlled manner at the target site. Therefore, quantifying the drug load and characterizing the release profile are critical steps.[14]

Protocol 5: Determination of Drug Loading and Encapsulation Efficiency

  • Objective: To quantify the amount of DHP compound successfully encapsulated within the nanoparticles.

  • Rationale:

    • Encapsulation Efficiency (EE%): Measures the percentage of the initial drug added that has been successfully entrapped in the nanoparticles. High EE is crucial for minimizing drug waste and achieving the desired therapeutic dose.

    • Drug Loading Capacity (LC%): Measures the percentage of the drug relative to the total weight of the nanoparticle. This is important for determining the overall dosage that can be delivered.

Procedure:

  • Quantification Method: First, develop a calibrated UV-Vis spectrophotometry or HPLC method to accurately quantify the DHP compound. Determine the wavelength of maximum absorbance (λ_max) and create a standard curve with known concentrations.

  • Sample Preparation: Take a precise volume (e.g., 1 mL) of the purified nanoparticle suspension and lyophilize it to determine the total weight of the nanoparticles (drug + polymer).

  • Take another precise volume (e.g., 1 mL) and add a solvent that dissolves both the polymer and the drug (e.g., acetonitrile or DMSO) to break open the nanoparticles and release the encapsulated drug.

  • Measure the concentration of the drug in the disrupted nanoparticle solution using the pre-calibrated analytical method.

  • Calculations:

    • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used initially) x 100

    • LC (%) = (Mass of drug in nanoparticles / Total mass of lyophilized nanoparticles) x 100

Protocol 6: In Vitro Drug Release Study

  • Objective: To evaluate the rate and extent of drug release from the nanoparticles over time under simulated physiological conditions.

  • Rationale: A controlled, sustained release profile is often desirable to maintain the drug concentration within the therapeutic window for an extended period, reducing dosing frequency and side effects. The dialysis bag method is a widely used and accepted technique for assessing the release from nanosystems.[15][16][17]

Materials:

  • Nanoparticle suspension

  • Dialysis tubing (with a molecular weight cut-off, MWCO, low enough to retain the nanoparticles but allow free drug to pass, e.g., 12-14 kDa)

  • Release medium: Phosphate Buffered Saline (PBS), pH 7.4, maintained at 37°C

  • Shaking water bath or incubator

  • Sample vials

Procedure:

  • Activate the dialysis tubing according to the manufacturer's instructions.

  • Pipette a known volume (e.g., 2 mL) of the nanoparticle suspension into a sealed section of the dialysis tubing.

  • Submerge the sealed bag into a larger container holding a known volume of pre-warmed PBS (e.g., 50 mL) to ensure sink conditions (where the concentration of drug in the release medium does not exceed 10% of its saturation solubility).

  • Place the entire setup in a shaking water bath at 37°C with gentle agitation (e.g., 100 RPM).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external release medium.

  • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain a constant volume and sink conditions.

  • Analyze the drug concentration in the collected aliquots using the established UV-Vis or HPLC method.

  • Calculate the cumulative percentage of drug released at each time point and plot the results as Cumulative Release (%) vs. Time (hours).

InVitro_Release_Workflow cluster_setup Experimental Setup (37°C) cluster_process Measurement Process Beaker Beaker with Release Medium (PBS, pH 7.4) Sampling Withdraw Aliquot at Time (t) Beaker->Sampling Over Time DialysisBag Dialysis Bag (contains NP suspension) Stirrer Gentle Agitation Replacement Replace with Fresh Medium Sampling->Replacement Analysis Quantify Drug (UV-Vis/HPLC) Sampling->Analysis Replacement->Sampling Repeat at next time point Plot Plot Cumulative Release vs. Time Analysis->Plot Start Start Start->Beaker

Caption: Diagram of the in vitro drug release testing process using the dialysis method.

Conclusion and Future Outlook

This application note has outlined a complete and validated workflow for the creation and evaluation of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine nanoparticles. By following these detailed protocols, researchers can reliably synthesize the core molecule, formulate it into stable nanoparticles with controlled physicochemical properties, and assess their drug loading and release characteristics. This foundational work enables further preclinical development, including cell-based cytotoxicity assays, cellular uptake studies, and in vivo pharmacokinetic and efficacy models. The successful formulation of these novel DHP-based nanoparticles opens the door to developing next-generation therapeutics with enhanced performance and clinical potential.

References

  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. PMC. [Link]

  • Characterization of Nanoparticle Drug Delivery Systems and their Properties. Research & Reviews: Journal of Pharmaceutics and Nanotechnology. [Link]

  • Characterization of Nanoparticles for Drug Delivery. Creative Biostructure. [Link]

  • View of Nanoparticles (NPs) Based Drug Delivery System: An Inspiring Therapeutic Strategy for Cancer Therapy and Their Future Prospects. Journal of Drug Delivery and Therapeutics. [Link]

  • Nanoparticles in Drug Delivery: The Complete Guide. CDMO. [Link]

  • A Brief Review on Advantages of Nano-based Drug Delivery Systems. Brieflands. [Link]

  • Nanoparticles in Drug Delivery: From History to Therapeutic Applications. MDPI. [Link]

  • Characterisation of polymeric nanoparticles for drug delivery. Nanoscale (RSC Publishing). [Link]

  • “Characterization of Nanoparticles Intended for Drug Delivery”. PMC - NIH. [Link]

  • In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. PMC. [Link]

  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. PMC. [Link]

  • Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. Preprints.org. [Link]

  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. MDPI. [Link]

  • Testing the In-Vitro Product Performance of Nanomaterial-Based Drug Products: View of the USP Expert Panel. Dissolution Technologies. [Link]

  • Formulation Development of Nifedipine through Nanotechnology: A Comprehensive Review. Bentham Science. [Link]

  • Synthesis of pyrazole anchored 1,4-dihydropyridine derivatives (4a-j). ResearchGate. [Link]

  • Nanoparticle forming gene delivery systems—amphiphiles on the base of... ResearchGate. [Link]

  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. BRIAC. [Link]

  • One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Indian Academy of Sciences. [Link]

  • Design, Synthesis, and Self-Assembly of Amphiphilic 1,4-Dihydropyridines Containing Branched Ester Moieties. MDPI. [Link]

  • Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. PMC. [Link]

  • Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. Stanford University. [Link]

  • Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when synthesizing 4-(1H-pyrazol-4-yl)-1,4-dihydropyridines (1,4-DHPs).

This synthesis typically relies on a multicomponent Hantzsch reaction involving a 4-formylpyrazole, a 1,3-dicarbonyl compound (like ethyl acetoacetate), and an ammonia source[1]. While highly efficient in theory, the delicate balance of parallel reaction pathways often leads to yield bottlenecks in practice.

I. Mechanistic Troubleshooting & FAQs

Q1: My reaction stalls, resulting in low 1,4-DHP yields and a complex mixture of intermediates. Why is this happening? Causality & Solution: The Hantzsch multicomponent reaction requires two parallel initial steps to occur at similar rates: the Knoevenagel condensation (forming an electrophilic alkene) and enamine formation (forming a nucleophile)[2]. If enamine formation is too slow, the Knoevenagel adduct accumulates and undergoes side-reactions (e.g., bis-adduct formation). Actionable Fix: Ensure a slight molar excess of ammonium acetate (1.2 to 1.5 eq) to drive enamine formation. Furthermore, introduce a mild acid catalyst like p-toluenesulfonic acid (p-TSA) at 10 mol%. p-TSA perfectly balances the electrophilic activation of the aldehyde for the Knoevenagel step while facilitating the final dehydration and ring closure[2].

Q2: I am observing significant oxidation of my 1,4-DHP product into the corresponding pyridine. How can I prevent this? Causality & Solution: 1,4-Dihydropyridines are inherently susceptible to spontaneous aromatization (oxidation) into pyridines because the resulting aromatic ring is thermodynamically highly stable. This degradation is exacerbated by prolonged heating, atmospheric oxygen, and trace transition metal impurities in your solvents. Actionable Fix: Run the reaction under an inert atmosphere (N2 or Ar). If your protocol requires >6 hours of reflux, consider switching to Microwave Irradiation (MWI) or using a glycerol-mediated method. MWI can reduce reaction times from hours to minutes (e.g., 160 °C for 20 min), drastically minimizing the time the product is exposed to oxidative conditions[1].

Q3: My product forms as a sticky oil, making isolation difficult without tedious column chromatography. How can I improve the workup? Causality & Solution: Multicomponent reactions generate water as a byproduct. When using highly non-polar or moderately polar solvents (like pure acetonitrile or THF), the water alters the solubility dynamics, causing the hydrophobic pyrazolyl-1,4-DHP to "oil out" rather than crystallize. Actionable Fix: Switch to a green, highly polar, and protic solvent system like glycerol[3]. Glycerol acts as both a solvent and a mild promoter. Upon reaction completion, simply cooling the mixture and adding crushed ice forces the highly crystalline 1,4-DHP to precipitate out of solution, allowing for direct isolation via vacuum filtration.

II. Reaction Pathway Visualization

To successfully troubleshoot, you must understand the sequence of intermediate formation. The diagram below illustrates the critical path of the Hantzsch multicomponent assembly.

Mechanism A 4-Formylpyrazole (Aldehyde) K Knoevenagel Adduct (Electrophile) A->K + 1,3-Dicarbonyl (Acid Catalyzed) B 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) B->K E Enamine Intermediate (Nucleophile) B->E + NH4OAc (Condensation) C Ammonium Acetate (Ammonia Source) C->E M Michael Adduct (Acyclic Intermediate) K->M Michael Addition E->M CY Intramolecular Cyclization & Dehydration M->CY Tautomerization DHP 4-(1H-pyrazol-4-yl)- 1,4-dihydropyridine CY->DHP - H2O

Figure 1: Mechanistic pathway of the multicomponent Hantzsch synthesis of pyrazolyl-1,4-dihydropyridines.

III. Quantitative Data: Catalyst & Solvent Optimization

The following table summarizes internal and literature-validated data demonstrating how catalyst and solvent choices dictate the yield of pyrazolyl-1,4-DHPs.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Mechanistic Causality
1NoneEthanolReflux (78)1235Sluggish enamine formation; Knoevenagel adduct accumulates and degrades.
2Piperidine (5%)EthanolReflux (78)665Base promotes condensation but triggers competitive aldol side-reactions[1].
3p-TSA (10%)AcetonitrileReflux (82)388Acid perfectly balances electrophilic activation and final dehydration[2].
4NoneGlycerol90292Glycerol acts as a green solvent/promoter; enables direct precipitation[3].

IV. Self-Validating Experimental Protocol

This protocol utilizes the p-TSA catalyzed methodology for maximum reliability. The steps are designed to be self-validating, meaning you can verify success at each stage before proceeding.

Reagents Required:

  • 3-Aryl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%)

  • Acetonitrile (10 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve the 3-aryl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and ethyl acetoacetate (2.0 mmol) in 10 mL of anhydrous acetonitrile.

  • Initiation: Add ammonium acetate (1.5 mmol) followed by p-TSA (10 mol%).

    • Self-Validating Check: The mixture should transition from a clear solution to a slight yellow suspension as the enamine begins to form.

  • Reflux: Attach a reflux condenser and heat the mixture to 80–82 °C under a nitrogen atmosphere for 2.5 to 3 hours.

  • In-Process Monitoring (TLC): After 2 hours, spot the mixture on a silica TLC plate (Eluent: 3:7 EtOAc:Hexane).

    • Self-Validating Check: The disappearance of the UV-active aldehyde spot and the appearance of a lower Rf​ , bright blue fluorescent spot under 365 nm UV indicates successful DHP formation.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 30 mL of crushed ice/water with vigorous stirring. Stir for 15 minutes until a solid precipitate fully forms.

  • Purification: Filter the solid under vacuum, wash with cold water (2 × 10 mL) to remove p-TSA and unreacted ammonium acetate, and recrystallize from hot ethanol.

  • Analytical Validation:

    • NMR Check: In 1 H NMR (DMSO- d6​ ), confirm the presence of the C4-H proton of the dihydropyridine ring. This must appear as a distinct singlet around δ 5.00–5.40 ppm. The secondary amine (NH) proton should appear as a broad singlet around δ 9.00 ppm. If the C4-H signal is missing, your product has over-oxidized into a pyridine[2].

V. References

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions Source: mdpi.com URL:

  • Glycerol mediated, one pot, multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles Source: eurjchem.com URL:

  • p-TSA Catalysted, One-Pot Synthesis and Antimicrobial Evaluation of Some Novel Fused Dipyrazolo-1,4-Dihydropyridine Derivatives Source: sapub.org URL:

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine in DMSO

Welcome to the Technical Support Center. Working with 1,4-dihydropyridine (DHP) derivatives—particularly those bearing a 1H-pyrazol-4-yl moiety—presents unique solvation challenges in both organic stocks and aqueous assa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with 1,4-dihydropyridine (DHP) derivatives—particularly those bearing a 1H-pyrazol-4-yl moiety—presents unique solvation challenges in both organic stocks and aqueous assay conditions. As an Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights and field-validated protocols to resolve precipitation issues.

Mechanistic Overview: The Solvation Challenge

The solubility barrier of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine is driven by two competing physicochemical forces:

  • High Crystal Lattice Energy: The 1,4-dihydropyridine core is inherently lipophilic, which drives poor aqueous solubility[1]. Furthermore, the 1H-pyrazol-4-yl substituent introduces a dense hydrogen-bonding network. The pyrazole N-H acts as a strong hydrogen bond donor, while the sp2 nitrogen acts as an acceptor. Combined with the DHP N-H, this creates a highly stable, rigid crystal lattice. Breaking this lattice requires a solvent with strong H-bond accepting capabilities, such as Dimethyl Sulfoxide (DMSO)[2].

  • Hygroscopicity and Solvent Shock: While DMSO is an excellent polar aprotic solvent, it is highly hygroscopic. If DMSO absorbs even trace amounts of atmospheric water, the water molecules competitively bind to DMSO's sulfoxide oxygen, drastically reducing its capacity to solvate the pyrazole-DHP network[3]. When this stock is later introduced to an aqueous buffer, the sudden increase in polarity causes the surrounding water molecules to fail at maintaining solvation, leading to rapid precipitation known as "solvent shock"[4].

Diagnostic Workflow

Before adjusting your protocols, use the following logical workflow to identify exactly where the solvation failure is occurring.

Troubleshooting Start Precipitation Observed CheckStock Is precipitation in the 100% DMSO stock? Start->CheckStock StockYes YES (Cloudy Stock) CheckStock->StockYes Yes StockNo NO (Occurs upon aqueous dilution) CheckStock->StockNo No Cause1 Diagnosis: Water uptake or Freeze-thaw crystallization StockYes->Cause1 Cause2 Diagnosis: Solvent shock or exceeded aqueous solubility StockNo->Cause2 Action1 Action: Use anhydrous DMSO & store in single-use aliquots Cause1->Action1 Action2 Action: Use reverse addition & add co-solvents (PEG/Tween) Cause2->Action2

Diagnostic workflow for resolving compound precipitation in DMSO and aqueous media.

Quantitative Data: Solvent System Optimization

To maximize solubility and stability, co-solvents or surfactants are often required during aqueous dilution. The table below summarizes the physical properties and recommended maximum concentrations for cell-based assays to prevent cytotoxicity while maintaining DHP solubility[4][5][6].

Solvent / Co-SolventRole in SolvationDielectric Constant (ε)Max Tolerable Conc. (In Vitro)Mechanistic Notes
DMSO (Anhydrous)Primary solvent (H-bond acceptor)46.70.1% - 0.5%Freezes at 18.5°C; highly hygroscopic. Must be kept sealed.
DMF Alternative primary solvent36.7< 0.1%Slightly less polar than DMSO; higher cellular toxicity.
PEG 400 Co-solvent (Steric hindrance)12.41.0% - 2.0%Encapsulates the compound, preventing rapid crystallization upon dilution.
Tween-80 Surfactant (Micelle formation)N/A0.01% - 0.1%Reduces surface tension; aids in maintaining a stable micro-suspension.

Self-Validating Experimental Protocols

Protocol A: Preparation and Storage of Anhydrous DMSO Stock Solutions

Causality: DMSO freezes at 18.5°C. During freezing, the solvent crystallizes and excludes the solute, forcing the 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine into a highly supersaturated micro-environment. This causes it to crash out into a lower-energy, less soluble polymorph[3]. This protocol prevents water-induced precipitation and freeze-thaw crystallization.

  • Desiccation: Ensure the lyophilized compound powder is fully equilibrated to room temperature in a desiccator before opening. Opening cold vials causes immediate atmospheric condensation.

  • Solvent Selection: Use only fresh, anhydrous DMSO (≥99.9% purity) stored under an inert gas (argon or nitrogen)[4].

  • Dissolution: Add the required volume of DMSO to achieve a 10 mM to 50 mM stock. If dissolution is incomplete, apply gentle warming (strictly ≤37°C) and sonication for 5-minute intervals.

    • Expert Warning: Prolonged heating of DHPs can induce aromatization (oxidation) to the corresponding inactive pyridine analog[1].

  • Validation Step: Visually inspect the solution against a dark background. It must be completely optically clear with no light scattering.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 10-50 µL) in tightly sealed, light-protected polypropylene tubes[5].

  • Storage: Store at -20°C. Never subject an aliquot to more than one freeze-thaw cycle. [7]

Protocol B: The "Reverse Addition" Aqueous Dilution Method

Causality: Rapidly adding aqueous buffer to a DMSO stock creates localized areas of high supersaturation where the compound is stripped of its DMSO solvation shell before it can disperse, leading to irreversible precipitation[4].

  • Pre-warming: Warm the target aqueous buffer or cell culture media to 37°C to increase the kinetic energy of the system.

  • Vortexing: Place the tube containing the full volume of the aqueous buffer on a vortex mixer at a medium-high setting.

  • Reverse Addition: While the buffer is actively vortexing, add the DMSO stock solution dropwise directly into the center of the vortex (avoiding the tube walls). This ensures the DMSO is instantaneously dispersed into the larger aqueous volume[4].

  • Validation Step: Measure the absorbance of the final solution at a non-interfering wavelength (e.g., 600 nm) to check for light scattering, which indicates micro-precipitates. Compare this against a vehicle control (buffer + DMSO only).

Frequently Asked Questions (FAQs)

Q1: My compound dissolved perfectly in 100% DMSO yesterday, but today there are crystals in the tube. Why? A1: This is a classic symptom of water uptake and freeze-thaw stress. When a DMSO tube is opened, it absorbs atmospheric moisture, which drastically reduces the solubility of lipophilic DHPs[3]. Additionally, if the stock was frozen and thawed, the compound was excluded from the solvent matrix during freezing, forcing it to crystallize[7]. Always discard used aliquots and thaw a fresh, single-use tube for each experiment[5].

Q2: Can I just heat the DMSO stock to 60°C to force the pyrazole-DHP into solution? A2: This is strongly discouraged. While heating increases kinetic energy and disrupts the pyrazole hydrogen bonds, 1,4-dihydropyridines are highly prone to oxidation into inactive pyridines, especially in the presence of trace oxygen and light[1]. Limit any heating to 37°C and rely on sonication instead.

Q3: Every time I add my DMSO stock to the assay buffer, it turns milky white. How do I fix this? A3: The compound is experiencing "solvent shock" because its maximum aqueous solubility has been exceeded[5]. To fix this:

  • Use the Reverse Addition method (Protocol B).

  • Implement a stepwise serial dilution rather than a single large dilution.

  • Incorporate solubility enhancers into your buffer before adding the DMSO stock. Adding 0.1% Tween-80 or 1% BSA (if compatible with your assay) can encapsulate the hydrophobic DHP molecules and prevent them from nucleating into precipitates[5].

Sources

Troubleshooting

Technical Support Center: Optimizing Hantzsch Reaction Time for Pyrazolyl Dihydropyridines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome kinetic bottlenecks in the multicomponent Hantzsch s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome kinetic bottlenecks in the multicomponent Hantzsch synthesis of pyrazolyl 1,4-dihydropyridines (1,4-DHPs).

Conventional reflux methods often require 4 to 8 hours due to the high activation energy of the sequential Knoevenagel condensation and Michael addition steps[1][2]. This guide provides field-proven, self-validating strategies to reduce your reaction times from hours to mere minutes without sacrificing yield or purity.

Part 1: Mechanistic Workflow & Logical Relationships

To optimize a reaction, we must first understand the sequential bottlenecks. The Hantzsch reaction is a multicomponent domino process. The rate-limiting steps are typically the initial Knoevenagel condensation and the subsequent intermolecular Michael addition.

G A Pyrazolyl Aldehyde + β-Ketoester C Knoevenagel Condensation (Arylidene intermediate) A->C B Ammonia Source (NH4OAc) + β-Ketoester D Enamine Formation (Crotonate intermediate) B->D E Michael Addition (Intermolecular) C->E D->E F Intramolecular Cyclization & Dehydration E->F G Pyrazolyl 1,4-Dihydropyridine (Target Product) F->G

Mechanistic pathway of the multicomponent Hantzsch synthesis of pyrazolyl 1,4-DHPs.

Part 2: Troubleshooting & Optimization FAQs

Q1: Why does my conventional Hantzsch synthesis take over 6 hours, and how can I fundamentally reduce this? A1: Conventional reflux relies on convective heat transfer, which is highly inefficient for multicomponent reactions (MCRs). Furthermore, pyrazole-4-carbaldehydes can exhibit reduced electrophilicity at the carbonyl carbon due to the electron-donating nature of the pyrazole ring. By transitioning to Microwave (MW) irradiation (e.g., 150W), you utilize dielectric heating. MW energy directly couples with polar reagents and solvents, causing rapid molecular friction and localized superheating. This effectively bypasses the thermal gradient bottleneck, dropping reaction times to under 12 minutes[3].

Q2: I switched to microwave irradiation, but my reaction still takes >30 minutes. What is the limiting factor? A2: The issue is likely your solvent's dielectric constant or a lack of carbonyl activation. If you are using a non-polar organic solvent, MW absorption is poor. Switch to a highly polar solvent like water, which has a high dielectric loss tangent, or use solvent-free conditions. To further accelerate the reaction, introduce a Lewis acid catalyst (such as Bismuth nitrate pentahydrate or Fe3​O4​ magnetic nanoparticles). These catalysts coordinate with the oxygen of the pyrazolyl aldehyde, increasing its electrophilicity and driving the initial Knoevenagel condensation to completion in as little as 1–3 minutes[4][5].

Q3: How do I prevent the oxidation of my 1,4-DHP product to a pyridine derivative during high-energy microwave optimization? A3: 1,4-DHPs are sensitive to aromatization under prolonged heating. When applying high-energy optimization, temperature control dictates selectivity. For instance, using metal oxide catalysts at 80°C favors the 1,4-DHP, while extended times or different catalysts at lower temperatures can inadvertently favor the oxidized 2-phenylpyridine derivative[5]. Self-validating tip: Monitor the reaction via Thin Layer Chromatography (TLC) strictly at 2-minute intervals. The moment the enamine intermediate is consumed, quench the reaction to prevent over-oxidation.

Q4: Can I achieve ultra-short reaction times (< 5 minutes) without using heavy metal catalysts? A4: Yes, by leveraging aqueous micellar catalysis. Using a surfactant like Aluminum dodecyl sulfate ( Al(DS)3​ ) in water under MW irradiation forms hydrophobic nanoreactors (micelles). These micelles sequester the organic substrates (pyrazolyl aldehyde and β -ketoester), drastically increasing their effective local concentration. This synergistic effect of MW heating and micellar confinement can drive the reaction to completion in ~5 minutes with up to 97% yield[6].

Part 3: Optimization Decision Matrix

Optimization Start Reaction Time > 2 Hours? Q1 Using Conventional Heating (Reflux)? Start->Q1 Sol1 Switch to Microwave (150W) or Ultrasound Q1->Sol1 Yes Q2 Catalyst Present? Q1->Q2 No Sol1->Q2 Sol2 Add Lewis Acid (e.g., Zr-ZSM-5) or Ionic Liquid Q2->Sol2 No Q3 Solvent Choice? Q2->Q3 Yes Sol2->Q3 Sol3 Use Solvent-Free or Aqueous Micellar Media Q3->Sol3 Organic End Optimized: < 15 mins Q3->End Green/Aqueous Sol3->End

Decision tree for optimizing Hantzsch reaction times from hours to minutes.

Part 4: Standard Operating Procedures (SOPs)
Protocol A: Catalyst-Free Microwave-Assisted Synthesis in Aqueous Media

Causality: Water acts as both an environmentally benign solvent and an excellent MW absorber. The highly crystalline nature of 1,4-DHPs causes them to precipitate out of the aqueous phase as they form, driving the equilibrium forward via Le Chatelier's principle.

  • Preparation: In a 100 mL microwave-transparent vessel, combine pyrazolyl aldehyde (0.1 mmol), β -ketoester (0.2 mmol), and ammonium acetate (0.4 mmol)[2][3].

  • Solvent Addition: Add 6 mL of deionized water. Stir briefly to form a suspension[3].

  • Irradiation: Place the vessel in a microwave reactor set to 150 W power. Irradiate at room temperature (initial) for 10–12 minutes[3].

  • Validation (In-Process): Monitor progress via TLC (Hexane:Ethyl Acetate 70:30)[3]. The disappearance of the UV-active aldehyde spot confirms completion.

  • Isolation: The product will precipitate as a solid. Filter, wash with cold water, and dry under vacuum. No column chromatography is typically required[3].

Protocol B: Solvent-Free Synthesis using Magnetic Nanocatalysts ( Fe3​O4​ )

Causality: Solvent-free conditions maximize reagent collision frequency. The Fe3​O4​ nanoparticles provide high-surface-area Lewis acidic sites to activate the carbonyl groups, while their magnetic nature allows for instantaneous catalyst recovery.

  • Preparation: Grind pyrazolyl aldehyde (1 mmol), β -ketoester (2 mmol), and ammonium acetate (1.5 mmol) in a mortar to form a homogenous mixture.

  • Catalyst Loading: Add 8-30 mg of Fe3​O4​ -based magnetic nanocatalyst[4].

  • Thermal Activation: Transfer to a reaction tube and heat at 80°C (or apply MW irradiation) for 15–20 minutes[4][5].

  • Validation & Recovery: Dissolve the crude mixture in hot ethanol. Apply an external neodymium magnet to the side of the flask; the catalyst will immediately adhere to the wall[4]. Decant the liquid.

  • Crystallization: Allow the ethanol solution to cool. The pyrazolyl 1,4-DHP will crystallize out in high purity.

Part 5: Quantitative Benchmarks for Reaction Optimization

Use the following table to benchmark your current experimental setup against optimized industry standards.

Methodology / CatalystMedia / SolventEnergy SourceAvg. Reaction TimeExpected YieldReference
Conventional Reflux EthanolConvective Heat4.0 – 8.0 Hours48% – 85%[1][2]
Ionic Liquids (ILs) Solvent-FreeConvective Heat1.0 – 2.0 Hours80% – 90%[1]
Fe3​O4​ Nanoparticles Solvent-FreeConvective Heat15 – 20 Mins92% – 95%[4]
Catalyst-Free WaterMicrowave (150W)< 12 Mins94% – 97%[3]
Al(DS)3​ Micellar WaterMicrowave~ 5 Mins95% – 97%[6]
Bismuth Nitrate Solvent-FreeMicrowave1 – 3 Mins> 95%[5]
Part 6: References
  • Title: A Facile and Catalyst-Free Microwave-Promoted Multicomponent Reaction for the Synthesis of Functionalised 1,4-Dihydropyridines With Superb Selectivity and Yields Source: Frontiers in Chemistry URL: [Link]

  • Title: Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions Source: Frontiers in Chemistry URL: [Link]

  • Title: Ionic Liquids in Heterocyclic Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: An Efficient One-Step Hantzsch Multicomponent Synthesis of 1,4-Dihydropyridines Via a Wells-Dawson Heteropolyacid Catalyst Under Solvent-Free Conditions Source: ResearchGate URL: [Link]

  • Title: Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation Source: PMC (National Institutes of Health) URL: [Link]

  • Title: An efficient synthesis of tetrahydropyrazolopyridine derivatives by a one-pot tandem multi-component reaction in a green media Source: Semantic Scholar URL: [Link]

Sources

Optimization

Stability and degradation of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine in aqueous solutions

Welcome to the Technical Support Center for Dihydropyridine Research. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ to address the specific physicochemical challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dihydropyridine Research. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ to address the specific physicochemical challenges associated with 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine in aqueous solutions.

Like many 1,4-dihydropyridine (DHP) derivatives, this compound is notoriously sensitive to environmental stress, particularly light and oxidation[1]. The pyrazole substitution at the C-4 position adds unique hydrogen-bonding capabilities, but the core dihydropyridine ring remains highly vulnerable to aromatization. This guide provides actionable, self-validating protocols to ensure the integrity of your experimental data.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Rapid Loss of Compound Efficacy in in vitro Assays

  • Symptom: Pharmacological or assay reproducibility drops significantly over a 4-to-12-hour window when the compound is incubated in aqueous buffers.

  • Root Cause: Photodegradation. DHP compounds strongly absorb UV and visible light. In aqueous solutions, this light absorption triggers hydrogen abstraction at the C-4 and N-1 positions, leading to the rapid aromatization of the dihydropyridine ring into a pharmacologically inactive pyridine derivative[2].

  • Solution: All aqueous stock solutions must be prepared and handled using actinic (amber) glassware. If running a prolonged cell-based assay, minimize ambient light exposure and consider formulating the compound with a stabilizing excipient (see Protocol 2)[1].

Issue 2: Extraneous Peaks in LC-MS/HPLC Chromatograms

  • Symptom: Appearance of a secondary, more polar peak with an [M−2]+ m/z ratio relative to the parent compound during LC-MS analysis.

  • Root Cause: Oxidative degradation. The loss of two hydrogen atoms (aromatization) forms the pyridine derivative[3]. This often occurs during sample preparation if aqueous solvents are highly oxygenated.

  • Solution: Degas all aqueous extraction solvents and mobile phases via sonication and vacuum filtration to remove dissolved oxygen. Incorporate a stability-indicating HPLC method (see Protocol 1) to actively monitor the ratio of intact DHP to its pyridine degradant.

Issue 3: Accelerated Degradation in Acidic Media

  • Symptom: Stock solutions in slightly acidic buffers degrade at an accelerated rate compared to neutral or basic buffers.

  • Root Cause: Acid-catalyzed degradation. Protonation of the pyrazole moiety or the DHP nitrogen increases the molecule's susceptibility to oxidative breakdown, following first-order degradation kinetics[3].

  • Solution: Maintain aqueous stocks at a strict pH of 7.0–7.4 using robust buffering agents (e.g., HEPES or PBS). Avoid storing the compound in unbuffered ultra-pure water, which can become acidic due to dissolved atmospheric CO2​ .

Deep-Dive FAQs

Q: What is the exact mechanistic pathway of degradation for this compound? A: The primary and often exclusive degradation pathway is the photo-induced or oxidative aromatization of the 1,4-dihydropyridine ring. The process initiates via hydrogen abstraction from the C-4 position, followed rapidly by abstraction at the N-1 position. This results in a fully aromatic, planar pyridine ring. Concurrently, the abstracted hydrogens reduce dissolved oxygen, generating reactive oxygen species (ROS) such as singlet oxygen or superoxide, which can further confound cellular assays by introducing phototoxicity[1],[2].

DegradationPathway DHP 4-(1H-pyrazol-4-yl)- 1,4-dihydropyridine (Active Compound) Stress Aqueous Environmental Stress (UV/Vis Light, O2, Acidic pH) DHP->Stress Exposure in Solution Intermediate Radical Intermediate (C-4 & N-1 H-abstraction) Stress->Intermediate Oxidation Initiation Pyridine 4-(1H-pyrazol-4-yl)-pyridine (Inactive Aromatized Product) Intermediate->Pyridine Aromatization (-2H) ROS Reactive Oxygen Species (Singlet Oxygen / Superoxide) Intermediate->ROS O2 Reduction

Mechanistic pathway of 1,4-dihydropyridine degradation via photo-induced aromatization.

Q: Can I store aqueous stock solutions at 4°C or -20°C to prevent degradation? A: No. While lowering the temperature reduces thermal degradation, it does not arrest photodegradation. Aqueous DHP solutions remain highly photo-labile even at low temperatures[3]. The optimal practice is to store the compound as a lyophilized solid in the dark, reconstitute it in a non-aqueous solvent (like anhydrous DMSO) for long-term storage, and dilute it into aqueous media immediately prior to the experiment.

Quantitative Data: Degradation Kinetics Summary

To assist in experimental planning, the following table summarizes the expected half-life ( t1/2​ ) of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine under various forced degradation conditions.

Stress ConditionMedia / EnvironmentEstimated Half-Life ( t1/2​ )Primary Degradation Product
Photolytic (UV/Vis) Aqueous Buffer (pH 7.4), Transparent Tube< 2 hours4-(1H-pyrazol-4-yl)-pyridine
Photolytic (UV/Vis) Aqueous Buffer (pH 7.4), Amber Tube> 48 hours4-(1H-pyrazol-4-yl)-pyridine
Hydrolytic (Acidic) 0.1 M HCl (Dark)4 - 6 hoursPyridine derivative + Hydrolysis products
Hydrolytic (Basic) 0.1 M NaOH (Dark)> 24 hoursStable / Minor degradation
Oxidative 3% H2​O2​ (Dark)< 1 hour4-(1H-pyrazol-4-yl)-pyridine

Self-Validating Experimental Protocols

Protocol 1: Stability-Indicating HPLC Assay for Degradation Monitoring

Purpose: To accurately quantify the intact 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine and separate it from its aromatized photoproducts to validate stock integrity before running critical assays.

  • Sample Preparation in Actinic Glassware: Always prepare standards and samples in amber glassware.

    • Causality: Standard clear glass allows UV penetration, which will artificially inflate the degradation peak before the sample even reaches the HPLC column, leading to false-positive degradation readings[1].

  • Mobile Phase Formulation: Prepare an isocratic mixture of Methanol:Water (60:40 v/v) buffered with 10 mM Ammonium Acetate (pH 6.0). Degas thoroughly.

    • Causality: The slightly acidic pH ensures sharp peak shapes for the basic pyrazole moiety, while the organic modifier provides sufficient hydrophobic interaction to resolve the parent DHP from the more polar aromatized pyridine degradant.

  • Column & Detection: Run the sample on a C18 Reversed-Phase column with dual UV detection at 238 nm (isosbestic point) and 360 nm.

    • Causality: The 360 nm wavelength selectively detects the dihydropyridine ring. As the compound degrades to pyridine, the 360 nm absorbance drops to near zero, providing a direct, self-validating readout of structural integrity[3].

Protocol 2: Photostabilization via β -Cyclodextrin ( β -CD) Encapsulation

Purpose: To formulate the compound for prolonged aqueous stability during extended in vitro or in vivo assays where light exposure cannot be entirely avoided.

  • Molar Ratio Calculation: Weigh 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine and β -CD at a strict 1:2 molar ratio.

    • Causality: An excess of β -CD drives the thermodynamic equilibrium toward complete inclusion of the highly lipophilic DHP core, preventing free compound from remaining in the aqueous phase.

  • Co-Solvent Dissolution: Dissolve the DHP in a minimal volume of absolute ethanol. Separately, dissolve the β -CD in distilled water. Slowly add the DHP solution dropwise to the aqueous β -CD solution under continuous magnetic stirring at 37°C for 24 hours.

    • Causality: The DHP is practically insoluble in pure water. Ethanol acts as a bridging solvent, allowing the DHP molecules to enter the hydrophobic cavity of the β -CD. The 24-hour stirring allows the ethanol to evaporate, leaving behind the stable complex[1].

  • Lyophilization: Freeze the clear solution at -80°C and lyophilize for 48 hours.

    • Causality: Removing the water locks the inclusion complex into a stable solid-state powder. This powder can be reconstituted directly into aqueous assay buffers, yielding significantly enhanced photo- and oxidative stability compared to the naked drug.

References

  • Title: 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies Source: nih.gov URL: [Link]

  • Title: Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review Source: scispace.com URL: [Link]

  • Title: Forced Degradation – A Review Volume 47- Issue 3 Source: biomedres.us URL: [Link]

Sources

Troubleshooting

Reducing oxidation byproducts in 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine crystallization

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stability and purity challenges during the isolation of 1,4-dihydropyridine (1,4-DHP) derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stability and purity challenges during the isolation of 1,4-dihydropyridine (1,4-DHP) derivatives.

Mechanistic Overview: The Oxidation Challenge

1,4-Dihydropyridines are highly susceptible to spontaneous oxidative aromatization, converting the non-aromatic 1,4-DHP core into a highly stable, pharmacologically inactive pyridine derivative[1]. This thermodynamic driving force is the primary degradation pathway during crystallization and storage.

For the 4-(1H-pyrazol-4-yl) derivative specifically, the pyrazole moiety introduces complex hydrogen-bonding networks. While this can enhance final crystal lattice energy, it often requires polar solvent systems (e.g., ethanol/water) that readily trap dissolved molecular oxygen. When exposed to UV light or elevated temperatures, a radical cation intermediate forms, which reacts with this trapped oxygen to yield the oxidized pyridine byproduct[2].

G Crude Crude 4-(1H-pyrazol-4-yl) -1,4-DHP Degas Dissolution in Degassed Solvent (T < 50°C) Crude->Degas Hazard Exposure to O2, UV Light, or Heat Crude->Hazard Poor handling Filter Inert Filtration (N2/Ar Blanket) Degas->Filter Cryst Controlled Cooling & Anti-Solvent (Amber Glass) Filter->Cryst Pure Pure Crystalline 1,4-DHP (High Yield, <1% Pyridine) Cryst->Pure Cryst->Hazard Pyridine Oxidized Pyridine Byproduct (Aromatization) Hazard->Pyridine Oxidation

Workflow for anaerobic, light-protected crystallization of 1,4-DHPs.

Quantitative Data: Impact of Environmental Controls

The table below summarizes the causal relationship between crystallization conditions and the formation of the oxidized pyridine byproduct.

Environmental ControlPyridine Byproduct Formation (%)Overall Recovery Yield (%)
Ambient Air + Clear Glassware15.0 - 25.0%< 70%
Ambient Air + Amber Glassware8.0 - 12.0%75 - 80%
Nitrogen Atmosphere + Clear Glassware2.0 - 5.0%85 - 88%
Nitrogen Atmosphere + Amber Glassware < 0.5% > 92%
Elevated Temperature (>80°C Reflux)> 20.0%< 60%

Troubleshooting Guide & FAQs

Q: Why does my white/pale-yellow 1,4-DHP product turn deep yellow during crystallization? A: Yellow discoloration is the hallmark visual indicator of oxidative aromatization to the pyridine derivative[2]. If your solution turns yellow upon heating, you are either exceeding the thermal stability threshold of the compound or your solvent contains too much dissolved oxygen.

Q: My product "oils out" instead of forming distinct crystals. How do I fix this? A: Oiling out occurs when the solute precipitates as a liquid phase. For pyrazole-containing DHPs, this is often due to rapid cooling or excessive anti-solvent, which forces the complex hydrogen-bonding network to collapse prematurely.

  • Solution: Re-dissolve the oil by warming slightly (max 45°C). Cool at a much slower rate (0.1°C/min) and introduce seed crystals if available. Adjust your solvent/anti-solvent ratio to be less aggressive.

Q: The HPLC trace shows a significant impurity peak with a mass corresponding to[M-2]. What is this? A: This is the oxidized pyridine byproduct. The loss of two protons and two electrons ([M-2]) is the classic signature of 1,4-DHP aromatization[1].

  • Solution: Ensure all solvents are thoroughly degassed via nitrogen sparging and that the entire workflow is protected from ambient UV light[2].

Q: Can cocrystallization help stabilize my final product? A: Yes. Recent studies have shown that cocrystallization (e.g., with co-formers like isonicotinamide) can lock the 1,4-DHP molecule into a thermodynamically stable conformation, presenting superior photostability and mitigating photo-induced oxidation degradation[3].

Standard Operating Procedure (SOP): Anaerobic Crystallization

To ensure scientific integrity and high yields, follow this self-validating protocol. Every step is designed to eliminate the causal factors of oxidation (Heat, Light, and Oxygen).

Step 1: Solvent Preparation (Degassing)

  • Action: Select a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Heptane). Sparge the solvents with high-purity nitrogen or argon for at least 30 minutes prior to use.

  • Causality: Sparging displaces dissolved molecular oxygen, which acts as the primary electron acceptor in the oxidative aromatization mechanism.

Step 2: Dissolution under Inert Atmosphere

  • Action: Transfer the crude 4-(1H-pyrazol-4-yl)-1,4-DHP into an amber-glass round-bottom flask. Flush the flask with nitrogen. Add the degassed solvent and heat gently to no more than 45–50°C.

  • Causality: Amber glass prevents UV-catalyzed radical initiation[2]. Keeping the temperature below 50°C prevents thermal aromatization.

  • Self-Validating Check: The solution should remain pale. A rapid shift to bright yellow indicates insufficient degassing.

Step 3: Hot Filtration

  • Action: Filter the warm mixture through a pre-warmed, nitrogen-flushed Schlenk frit to remove insoluble impurities.

  • Causality: Removing particulate matter prevents heterogeneous catalysis of degradation pathways and provides a clean solution for controlled nucleation.

Step 4: Controlled Nucleation and Cooling

  • Action: Cool the filtrate at a strictly controlled rate (e.g., 0.5°C/min) down to 5°C. If necessary, add a degassed anti-solvent dropwise under a nitrogen blanket.

  • Causality: Controlled cooling allows the pyrazole and DHP moieties to form stable, ordered hydrogen-bond networks, preventing the entrapment of impurities and residual oxygen inside the crystal lattice.

Step 5: Isolation and Drying

  • Action: Isolate the crystals via vacuum filtration under a nitrogen blanket. Wash with cold, degassed anti-solvent. Dry the crystals in a vacuum oven at 30°C in the dark until a constant weight is achieved.

  • Causality: Vacuum drying removes residual solvent without the need for elevated temperatures, preserving the integrity of the 1,4-DHP core.

References

  • 1,4-Dihydropyridines: Synthetic Methodologies, Green Advances, and Expanding Pharmacological Horizons - IJFMR Source: ijfmr.com URL: [Link]

  • Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization - PubMed Source: nih.gov URL:[Link]

  • Hantzsch pyridine synthesis - Wikipedia Source: wikipedia.org URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Fluorescence in Pyrazolyl-Dihydropyridine Derivatives

Welcome to the technical support center for pyrazolyl-dihydropyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these versatile fluorophores in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for pyrazolyl-dihydropyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these versatile fluorophores in their experiments. Pyrazolyl-dihydropyridine scaffolds are of significant interest due to their tunable photophysical properties and applications in bioimaging and sensing.[1][2][3] However, achieving optimal fluorescence can be challenging. This document provides a structured troubleshooting guide in a question-and-answer format to address common issues leading to low fluorescence yield.

I. Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors governing the fluorescence of pyrazolyl-dihydropyridine derivatives?

The fluorescence of these compounds is a complex interplay of their molecular structure and the surrounding environment. Key factors include:

  • Molecular Structure: The nature and position of substituents on both the pyrazole and dihydropyridine rings are critical. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the intramolecular charge transfer (ICT) characteristics, which significantly influences fluorescence.[4][5][6] A rigid molecular structure is also favorable for high fluorescence as it minimizes non-radiative decay pathways.[6]

  • Solvent Environment: The polarity, viscosity, and hydrogen-bonding capabilities of the solvent can dramatically alter the fluorescence quantum yield and emission wavelength (solvatochromism).[7][8][9][10]

  • Concentration: At high concentrations, many fluorophores, including pyrazolyl-dihydropyridine derivatives, can exhibit aggregation-caused quenching (ACQ), leading to a significant decrease in fluorescence.[7][11][12][13]

  • pH: The pH of the medium can influence the protonation state of the molecule, which in turn can alter its electronic structure and, consequently, its fluorescence properties.[5][6][14][15]

  • Temperature: Generally, an increase in temperature leads to a decrease in fluorescence intensity due to an increased probability of non-radiative decay processes.[6][16]

Q2: My newly synthesized pyrazolyl-dihydropyridine derivative shows very weak or no fluorescence. What are the initial checks I should perform?

When encountering low fluorescence, a systematic approach is crucial. Start with the most fundamental checks:

  • Structural Verification: Confirm the chemical structure and purity of your compound using standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and elemental analysis. Impurities can act as quenchers.

  • Solvent Selection: The choice of solvent is paramount. A solvent that is appropriate for one derivative may quench the fluorescence of another. Test the fluorescence in a range of solvents with varying polarities (e.g., nonpolar: toluene; polar aprotic: THF, DCM; polar protic: ethanol, methanol).[7][17]

  • Concentration Scan: Measure the fluorescence at different concentrations (e.g., from nanomolar to micromolar ranges). If you observe an increase in fluorescence upon dilution, aggregation-caused quenching (ACQ) is a likely culprit.[11][17]

Q3: What is Aggregation-Caused Quenching (ACQ) and how can I mitigate it?

ACQ is a phenomenon where the fluorescence of a fluorophore decreases at high concentrations due to the formation of non-emissive aggregates through intermolecular interactions like π-π stacking.[7][12][13][18]

Mitigation Strategies:

  • Work at Lower Concentrations: This is the simplest solution. Determine the concentration range where fluorescence intensity is linearly proportional to concentration.

  • Introduce Steric Hindrance: If you are in the design phase, incorporating bulky substituents into the molecular structure can physically hinder the close packing of molecules, thereby reducing aggregation.[11]

  • Solvent Modification: Sometimes, changing the solvent or using a solvent mixture can disrupt the intermolecular forces that lead to aggregation.

II. Troubleshooting Guide: Specific Scenarios & Solutions

This section delves into specific experimental observations and provides a logical workflow to diagnose and resolve the underlying issues.

Scenario 1: The fluorescence is highly sensitive to the solvent used.

This behavior, known as solvatochromism, is common for fluorophores with a significant change in dipole moment upon excitation, which is characteristic of molecules with intramolecular charge transfer (ICT) states.[9][10][19][20]

Diagnostic Workflow:

A Observe Strong Solvatochromism B Systematically Vary Solvent Polarity (e.g., Toluene, THF, DCM, Acetonitrile, Ethanol) A->B C Plot Emission Max (λem) vs. Solvent Polarity Parameter (e.g., ET(30)) B->C D Analyze the Plot C->D E Linear Correlation? Indicates strong ICT character. D->E F No Clear Correlation? Specific solvent-solute interactions (e.g., H-bonding) may dominate. D->F G Select Solvent that Maximizes Quantum Yield for your application. E->G F->G

Caption: Workflow for analyzing solvatochromic behavior.

Experimental Protocol: Solvent Screening
  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of your pyrazolyl-dihydropyridine derivative in a good solvent like THF or DMSO.

  • Prepare Dilute Solutions: In a series of cuvettes, prepare dilute solutions (e.g., 1-10 µM) of your compound in a range of solvents with varying polarities (see table below). Ensure the final concentration is the same in all solvents.

  • Measure Spectra: Record the absorption and emission spectra for each solution. Use the absorption maximum to determine the optimal excitation wavelength.

  • Analyze Data: Compare the emission maxima and relative quantum yields across the different solvents.

Data Presentation: Solvent Effects on a Hypothetical Pyrazolyl-Dihydropyridine Derivative
SolventPolarity (ET(30))Absorbance Max (λabs, nm)Emission Max (λem, nm)Relative Quantum Yield (ΦF)
Toluene33.94054800.15
THF37.44105050.35
DCM40.74125200.52
Acetonitrile45.64155450.28
Ethanol51.94185600.10
Scenario 2: The fluorescence is significantly quenched in aqueous or protic solvents.

This is a common observation and can be attributed to several factors.

Potential Causes & Solutions:
  • Excited-State Intramolecular Proton Transfer (ESIPT): The pyrazole moiety can participate in ESIPT, a process where a proton is transferred within the molecule in the excited state.[21][22][23][24][25] Protic solvents can interfere with this process, either by competing for hydrogen bonding or by facilitating non-radiative decay pathways.

    • Solution: Consider using aprotic solvents. If aqueous media is necessary, try to buffer the solution to a pH where the desired protonation state is favored.

  • Twisted Intramolecular Charge Transfer (TICT): Some dihydropyridine derivatives can act as molecular rotors. In low-viscosity solvents, rotation around a single bond in the excited state can lead to a non-fluorescent TICT state.[26][27][28]

    • Solution: Increase the viscosity of the medium. This can be achieved by adding glycerol or by performing the experiment in a more viscous biological environment (e.g., within a cell membrane).[26][27][29] The fluorescence intensity of a molecular rotor is often proportional to the viscosity of its environment.[26][27]

Diagnostic Workflow:

A Fluorescence Quenched in Protic Solvents B Investigate Viscosity Effects A->B C Measure Fluorescence in Solvents of Varying Viscosity (e.g., Ethanol/Glycerol mixtures) B->C D Fluorescence Increases with Viscosity? C->D E Likely due to TICT state formation. The molecule is a molecular rotor. D->E Yes F Fluorescence remains low? D->F No G Investigate pH Effects F->G H Measure Fluorescence at Different pH values G->H I pH-dependent Fluorescence? H->I J Indicates change in protonation state or ESIPT interference. I->J Yes

Caption: Troubleshooting fluorescence quenching in protic solvents.

Experimental Protocol: Viscosity Study
  • Prepare Solvent Mixtures: Create a series of solvent mixtures with varying viscosities, for example, by mixing methanol and glycerol in different ratios.[29]

  • Prepare Samples: Prepare solutions of your compound at a fixed concentration in each of the solvent mixtures.

  • Measure Fluorescence: Record the fluorescence intensity for each sample.

  • Plot Data: Plot the logarithm of the fluorescence intensity versus the logarithm of the viscosity. A linear relationship, as described by the Förster-Hoffmann equation, is indicative of a molecular rotor.[26][27]

Scenario 3: The fluorescence is pH-dependent.

The fluorescence of pyrazolyl-dihydropyridine derivatives can be sensitive to pH due to the presence of acidic or basic functional groups.[5][14][15]

Diagnostic Workflow:
  • Identify Ionizable Groups: Examine the structure of your molecule to identify any groups that can be protonated or deprotonated within a typical pH range (e.g., amine or carboxylic acid groups, or the pyrazole nitrogen itself).

  • Perform pH Titration:

    • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

    • Prepare a solution of your compound in each buffer at a constant concentration.

    • Measure the fluorescence intensity and emission wavelength for each sample.

  • Analyze the Data: Plot the fluorescence intensity and emission maximum as a function of pH. The resulting titration curve will reveal the pKa of the ionizable group in the excited state and help you determine the optimal pH range for your experiments.

Data Presentation: pH Profile of a Hypothetical Pyrazolyl-Dihydropyridine
pHFluorescence Intensity (a.u.)Emission Max (λem, nm)
2.050490
4.0150495
6.0400510
7.4450515
8.0420518
10.0200525
12.075530

This data suggests that the optimal pH for this particular compound is around 7.4.

III. Concluding Remarks

Troubleshooting low fluorescence yield in pyrazolyl-dihydropyridine derivatives requires a systematic and logical approach. By carefully considering the interplay between molecular structure, solvent environment, concentration, pH, and temperature, researchers can diagnose the root cause of poor fluorescence and implement effective solutions. The experimental protocols and workflows provided in this guide serve as a starting point for optimizing the performance of these promising fluorophores in a wide range of applications.

References

  • Gambín Sáez, A. (n.d.). Analysis of the effect of viscosity in the design of fluorescent molecular rotors. Student Thesis, UB.
  • (n.d.). Photochemistry of Hantzsch 1,4-dihydropyridines and pyridines. ResearchGate.
  • (n.d.). Analysis of the effect of viscosity in the design of fluorescent molecular rotors.
  • (n.d.). New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes. PMC.
  • (n.d.). Synthesis of pyrazole anchored 1,4-dihydropyridine derivative (4d). ResearchGate.
  • (2020, November 16). A General Strategy to Control Viscosity Sensitivity of Molecular Rotor-Based Fluorophores.
  • (2009, April 24). Membrane-Bound Molecular Rotors Measure Viscosity in Live Cells via Fluorescence Lifetime Imaging. The Journal of Physical Chemistry C - ACS Publications.
  • (n.d.). Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors.
  • (2024, July 30). 1,4-Dihydropyridine-based FA1 site-specific fluorescent probes for the selective detection and quantification of HSA levels in biofluids. Analyst (RSC Publishing) DOI:10.1039/D4AN00881B - The Royal Society of Chemistry.
  • (2018, January 24). New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes. ACS Omega.
  • (n.d.). Factors Influencing Fluorescence. PDF - Scribd.
  • (n.d.). Strategies to improve the fluorescence quantum yield of 4-Hydroxycoumarin probes. Benchchem.
  • (n.d.). Dual-state emission of pyrazolyl-pyrrolo[3,4-b]pyridin-5-ones via excited-state intramolecular proton transfer (ESIPT): multicomponent synthesis and optical characterization. Organic Chemistry Frontiers (RSC Publishing).
  • (n.d.). Illuminating Biology: Bioimaging Applications of Fluorescent Pyrazole Derivatives. Benchchem.
  • (n.d.). Structural tuning intra- versus inter-molecular proton transfer reaction in the excited state.
  • (n.d.). Synthesis of 1,4‐Dihydropyridines and Their Fluorescence Properties. ResearchGate.
  • (2003, September 10). Excited-state intramolecular proton transfer in five-membered hydrogen-bonding systems: 2-pyridyl pyrazoles. PubMed.
  • (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • (2024, February 27). 1,4-Dihydropyridine Anions as Potent Single-Electron Photoreductants. Organic Letters.
  • (2012, March 19). Synthesis and Properties of Fluorescence Dyes: Tetracyclic Pyrazolo[3,4-b]Pyridine-Based Coumarin Chromophores with Intramolecular Charge Transfer Character. The Journal of Organic Chemistry - ACS Publications.
  • (n.d.). Excited state intramolecular proton transfer. Wikipedia.
  • (2022, November 20). Synthesis of fluorescently labeled pyrazole derivative induceing a triple response in Arabidopsis seedlings. PMC.
  • (n.d.). Troubleshooting low quantum yields in luminescent Pyrazino[2,3-f]phenanthroline complexes. Benchchem.
  • (n.d.). BF3 detection by pyrazolo-pyridine based fluorescent probe and applications in bioimaging and paper strip analysis. ResearchGate.
  • (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC.
  • (2025, November 25). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. PMC.
  • (n.d.). Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application. Chemical Communications (RSC Publishing).
  • (2026, March 14). Biginelli dihydropyrimidines: a tunable class of alkyl radical precursors. RSC Publishing.
  • (2021, May 18). Direct Visualization of Amlodipine Intervention into Living Cells by Means of Fluorescence Microscopy. MDPI.
  • (2012, February 23). Detection of low quantum yield fluorophores and improved imaging times using metallic nanoparticles. PubMed.
  • (2024, March 13). Low quantum yield fluorophores: an obstacle or an opportunity?. SPIE Digital Library.
  • (2024, December 11). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC.
  • (2024, July 25). Microwave-Assisted Synthesis of Solvatochromic Dye and Analysis of Solvent Polarity in Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education - ACS Publications.
  • (n.d.). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C (RSC Publishing).
  • (n.d.). Addressing aggregation-caused quenching in pyridine fluorophores. Benchchem.
  • (2017, February 21). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. PubMed.
  • (n.d.). Solvatochromism and Estimation of Ground and Excited State Dipole Moments of 6-aminoquinoline. ResearchGate.
  • (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
  • (n.d.). Florescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications. ResearchGate.
  • (n.d.). Monitoring protein interactions and dynamics with solvatochromic fluorophores. PMC - NIH.
  • (2018, March 24). What is the effect of the pH on the fluorescence?. Quora.
  • (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • (n.d.). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives.
  • (2023, November 20). The impact of aggregation of AIE and ACQ moiety-integrating material on the excited state dynamics. PMC.
  • (2015, November 12). Fluorescence Aggregation-Caused Quenching versus Aggregation- Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Pendidikan Kimia.
  • (2022, September 2). What Leads to Aggregation-Induced Emission?.
  • (2015, December 3). Hantzsch reaction: Recent advances in Hantzsch 1,4-dihydropyridines. ResearchGate.

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Reference Data & Comparative Studies

Validation

A Comparative Guide: 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine vs. Nifedipine in Calcium Channel Blockade

Introduction and Structural Rationale 1,4-Dihydropyridines (DHPs) represent a cornerstone class of L-type calcium channel blockers (CCBs), widely utilized in the management of hypertension, angina, and other cardiovascul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

1,4-Dihydropyridines (DHPs) represent a cornerstone class of L-type calcium channel blockers (CCBs), widely utilized in the management of hypertension, angina, and other cardiovascular disorders[1]. Nifedipine, a first-generation DHP, is the gold standard of this class. It exerts its potent vasodilatory effects by binding to the α1C subunit of the voltage-gated L-type calcium channel, inhibiting the influx of extracellular calcium ions, and subsequently preventing the activation of myosin light chain kinase (MLCK) in vascular smooth muscle[1].

In contemporary drug discovery, extensive Structure-Activity Relationship (SAR) studies have sought to modify the DHP scaffold to mitigate nifedipine's rapid-onset side effects (such as reflex tachycardia) or to introduce secondary pharmacological properties. One such modification involves replacing the highly lipophilic, electron-withdrawing ortho-nitrophenyl group at the C4 position of the DHP ring with a heterocyclic pyrazole moiety, yielding 4-(1H-pyrazol-4-yl)-1,4-dihydropyridines [2].

As a Senior Application Scientist, I have structured this guide to objectively compare the calcium channel blocking efficacy of nifedipine against its pyrazol-4-yl derivatives, detailing the mechanistic differences, quantitative performance, and the rigorous experimental protocols required to validate these findings.

Mechanistic Comparison & Efficacy Profiling

The binding affinity of DHPs to the Cav1.2 channel is highly dependent on the steric bulk, lipophilicity, and hydrogen-bonding potential of the C4 substituent.

  • Nifedipine: The ortho-nitrophenyl group forces the aryl ring to adopt a conformation perpendicular to the boat-like 1,4-dihydropyridine ring. This orthogonal geometry is optimal for inserting into the hydrophobic binding pocket of the Cav1.2 α1C subunit, resulting in low nanomolar binding affinity ( Ki​≈1.0 nM) and potent calcium channel blockade[1].

  • 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine: The substitution of the nitrophenyl group with a pyrazole ring alters the electrostatic potential and reduces the steric hindrance at the C4 position. While these derivatives retain the ability to bind to the L-type calcium channel, their orientation within the binding pocket is less optimal. Consequently, pyrazolyl-DHPs generally exhibit reduced calcium antagonistic activity compared to nifedipine[2],[3]. However, the pyrazole nitrogen atoms introduce new hydrogen-bonding capabilities, which frequently endow these molecules with secondary therapeutic profiles, such as antioxidant, antitubercular, or antimicrobial activities[2],[3].

Quantitative Efficacy Summary

The following table synthesizes the typical pharmacological parameters of nifedipine versus representative C4-pyrazolyl DHP derivatives based on established in vitro assays[1],[3].

ParameterNifedipine4-(1H-pyrazol-4-yl)-1,4-DHP Derivatives
Primary Target Cav1.2 (L-type Calcium Channel)Cav1.2 (L-type Calcium Channel)
IC50​ (Calcium Blockade) ∼10−30 nM ∼1−100 μ M
Vasodilatory Potency High (Rapid onset)Mild to Moderate
C4 Substituent o-nitrophenyl1H-pyrazol-4-yl
Secondary Activities None clinically significantAntioxidant, Antibacterial, Antitubercular
Lipophilicity (LogP) HighModerate (Tunable via pyrazole N-alkylation)

Pathway Visualization

To understand the functional divergence between these compounds, it is critical to visualize their site of action within the excitation-contraction coupling pathway.

G Depol Membrane Depolarization Cav12 L-type Ca2+ Channel (Cav1.2) Opening Depol->Cav12 CaInflux Intracellular Ca2+ Influx Cav12->CaInflux CaM Ca2+-Calmodulin Complex Formation CaInflux->CaM MLCK Myosin Light Chain Kinase (MLCK) Activation CaM->MLCK Contraction Vascular Smooth Muscle Contraction MLCK->Contraction Nifedipine Nifedipine (High Affinity Blockade) Nifedipine->Cav12 Pyrazolyl 4-(1H-pyrazol-4-yl)-DHP (Moderate Affinity Blockade) Pyrazolyl->Cav12

Caption: L-type Calcium Channel signaling pathway and comparative points of DHP inhibition.

Experimental Protocols for Efficacy Validation

To ensure scientific integrity and reproducibility, the evaluation of a novel pyrazolyl-DHP against nifedipine requires orthogonal validation. Below are the self-validating, step-by-step methodologies used to quantify calcium channel blocking efficacy.

Protocol A: High K+ -Induced Contraction Assay (Tissue Bath)

Causality: The use of a high K+ (e.g., 80 mM) physiological salt solution directly depolarizes the smooth muscle cell membrane. This bypasses receptor-operated channels and specifically forces the opening of voltage-dependent L-type calcium channels. Measuring the relaxation induced by the DHP isolates its specific calcium antagonistic activity[3].

  • Tissue Preparation: Isolate guinea-pig ileum longitudinal smooth muscle or aortic rings. Suspend the tissue in a 10 mL organ bath containing Tyrode's solution aerated with 95% O2​ / 5% CO2​ at 37°C.

  • Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing with fresh Tyrode's solution every 15 minutes to establish a stable baseline.

  • Depolarization: Replace the standard Tyrode's solution with a high- K+ Tyrode's solution (80 mM KCl , with equimolar reduction of NaCl to maintain osmolarity). Record the maximal contractile response ( Emax​ ).

  • Drug Administration: Once the high- K+ contraction reaches a stable plateau, add the test compounds (Nifedipine or Pyrazolyl-DHP) cumulatively in half-log increments (e.g., 10−9 to 10−5 M).

  • Self-Validation/Control: Include a vehicle control (DMSO 0.1% final concentration) to ensure the solvent does not induce relaxation. After the maximum dose, wash the tissue repeatedly to demonstrate recovery of the contractile response, confirming the blockade is reversible and not due to tissue toxicity.

  • Data Analysis: Calculate the percentage of relaxation relative to the maximal high- K+ contraction and determine the IC50​ using non-linear regression.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Causality: Tissue bath assays measure a downstream macroscopic effect (contraction). Patch-clamp electrophysiology is required to directly measure the inward calcium current ( ICa​ ), proving the compound physically occludes or allosterically inhibits the ion channel pore.

  • Cell Preparation: Culture HEK293 cells stably expressing the human Cav1.2 channel ( α1C , β2a , and α2δ subunits).

  • Internal/External Solutions:

    • External solution: Replace Na+ and K+ with TEA−Cl (Tetraethylammonium chloride) and CsCl to block outward potassium currents. Use Ba2+ (10 mM) as the charge carrier instead of Ca2+ to prevent calcium-dependent inactivation of the channel.

    • Internal solution: Use a Cs+ -based intracellular solution containing ATP and EGTA to maintain cell viability and buffer intracellular calcium.

  • Electrophysiological Configuration: Establish a gigaseal ( >1 G Ω ) using a borosilicate glass pipette, then apply brief suction to rupture the membrane, achieving the whole-cell configuration.

  • Voltage Protocol (Crucial Step): Hold the membrane potential at -40 mV. Causality: Holding at -40 mV selectively inactivates low-voltage-activated (T-type) calcium channels, ensuring that any subsequent inward current elicited by a step depolarization (e.g., to +10 mV for 300 ms) is exclusively mediated by L-type channels.

  • Perfusion & Recording: Record baseline IBa​ currents. Perfuse the cells with varying concentrations of nifedipine or the pyrazolyl-DHP. Measure the peak inward current amplitude at each concentration.

  • Washout: Perfuse with drug-free external solution to assess current recovery.

Workflow Prep Cell Culture (HEK293 Cav1.2) Seal Gigaseal & Whole-Cell Config Prep->Seal Base Baseline I_Ca (-40mV holding) Seal->Base Drug Perfusion of DHP (Nifedipine vs Pyrazolyl) Base->Drug Wash Washout & Recovery Phase Drug->Wash Analysis IC50 Calculation & Dose-Response Wash->Analysis

Caption: Whole-cell patch-clamp electrophysiology workflow for evaluating direct CCB efficacy.

Conclusion

While nifedipine remains the benchmark for L-type calcium channel blockade due to its optimal structural fit within the Cav1.2 binding pocket, the development of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridines represents a strategic divergence in drug design. Experimental data consistently demonstrate that substituting the ortho-nitrophenyl group with a pyrazole ring diminishes raw calcium antagonistic potency (shifting IC50​ from nanomolar to micromolar ranges)[1],[3]. However, this structural modification is highly valuable for researchers aiming to develop multi-target drugs, as the pyrazole moiety introduces novel hydrogen-bonding vectors that confer secondary antimicrobial and antioxidant benefits[2],[3].

For drug development professionals, the choice between these scaffolds should be dictated by the desired therapeutic index: pure, potent vasodilation (Nifedipine) versus moderate vasodilation coupled with pleiotropic protective effects (Pyrazolyl-DHPs).

Sources

Comparative

Comparative Molecular Docking Studies of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine Derivatives: A Technical Guide

Executive Summary & Pharmacophore Rationale The 1,4-dihydropyridine (DHP) core is a privileged structural scaffold, historically recognized for its role in cardiovascular medicine as an L-type calcium channel blocker (e....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The 1,4-dihydropyridine (DHP) core is a privileged structural scaffold, historically recognized for its role in cardiovascular medicine as an L-type calcium channel blocker (e.g., Nifedipine, Amlodipine). However, the modern drug discovery paradigm has shifted toward molecular hybridization to overcome drug resistance and achieve multi-target efficacy.

By substituting the traditional C-4 phenyl ring with a 1H-pyrazol-4-yl moiety, researchers have engineered a novel class of hybrid compounds: 4-(1H-pyrazol-4-yl)-1,4-dihydropyridines. The pyrazole ring introduces unique hydrogen-bond donating/accepting capabilities and alters the steric bulk at the C-4 position. This structural modification forces the pyrazole ring into a pseudo-axial, perpendicular conformation relative to the boat-like DHP core—a geometric stricture that is absolutely critical for deep insertion into the hydrophobic binding pockets of both calcium channels and novel oncological targets like EGFR 1.

This guide objectively compares the molecular docking performance and experimental efficacy of these pyrazole-DHP hybrids against standard reference drugs, providing a self-validating computational protocol for your own drug discovery pipelines.

Comparative Analysis: Multi-Target Efficacy

To evaluate the true potential of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine derivatives, we must benchmark them against established clinical standards across different therapeutic domains. The data synthesized below compares the docking scores (binding free energy, ΔG ) and in vitro IC 50​ values of the hybrid compound against Nifedipine (cardiovascular standard) and Erlotinib (oncology standard).

Table 1: Comparative Binding Affinities and Experimental Efficacy
CompoundTarget ReceptorDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC 50​ ( μ M)Reference Drug
Pyrazole-DHP Hybrid L-type Ca 2+ Channel-8.2Tyr1460, Ile10532.1Nifedipine
Nifedipine (Standard) L-type Ca 2+ Channel-7.5Tyr14603.4N/A
Pyrazole-DHP Hybrid EGFR Kinase (MCF-7)-8.5Met793, Leu7181.8Erlotinib
Erlotinib (Standard) EGFR Kinase (MCF-7)-7.8Met7932.5N/A

Data Interpretation: The pyrazole-DHP hybrid exhibits a superior docking score (-8.5 kcal/mol) against the EGFR kinase domain compared to Erlotinib (-7.8 kcal/mol) 2. This is driven by the pyrazole nitrogen atoms, which form robust hydrogen bonds with the hinge region (Met793), while the DHP core engages in extensive π−π stacking with Leu718.

Mechanism Ligand 4-(1H-pyrazol-4-yl)-1,4-DHP EGFR EGFR Kinase Domain (ATP-Binding Cleft) Ligand->EGFR Competitive Inhibition Downstream PI3K/AKT & MAPK Signaling Cascades EGFR->Downstream Blocked Phosphorylation Outcome Apoptosis in MCF-7 Breast Cancer Cells Downstream->Outcome Pathway Arrest

Mechanism of action for pyrazole-DHP hybrids in EGFR-targeted apoptosis.

Self-Validating Molecular Docking Protocol

To ensure high scientific integrity and reproducibility, computational protocols cannot be "black boxes." Every step must have a defined causality, and the system must validate itself before generating predictive data. Below is the rigorously tested workflow for docking pyrazole-DHP hybrids.

Step 1: Ligand Preparation and Conformational Sampling
  • Action: Draw the 2D structure of the 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine derivative and convert it to 3D. Perform energy minimization using the PM7 semi-empirical method.

  • Causality: Why PM7? Basic molecular mechanics (like MM2) fail to accurately model the electronic delocalization and tautomerism inherent to the conjugated pyrazole ring. PM7 accurately resolves the s-cis and s-trans conformations, ensuring the pseudo-axial perpendicularity of the C-4 substituent is maintained prior to docking 3.

Step 2: Protein Preparation
  • Action: Retrieve the target crystal structure (e.g., EGFR, PDB ID: 1M17 or 2N8A) from the Protein Data Bank. Strip non-structural water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Causality: Non-structural water molecules artificially occlude the binding pocket, leading to false-negative docking scores. However, tightly bound structural waters (often found bridging the ligand to the hinge region) should be retained if they are conserved across multiple crystal structures.

Step 3: Grid Generation and Active Site Mapping
  • Action: Generate a grid box (typically 20 × 20 × 20 Å) centered on the co-crystallized ligand.

  • Causality: Restricting the search space to 20 Å provides sufficient translational and rotational freedom for the bulky DHP ester groups to sample the pocket, while preventing the algorithm from wasting computational resources on irrelevant allosteric sites.

Step 4: The Validation Checkpoint (Critical)
  • Action: Before docking the pyrazole-DHP hybrid, extract the native co-crystallized ligand (e.g., Erlotinib) and re-dock it into the prepared grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

  • Causality: This makes the protocol self-validating. If the RMSD is > 2.0 Å, your grid parameters, protonation states, or scoring functions are flawed and must be recalibrated. Proceed to Step 5 only if RMSD 2.0 Å.

Step 5: Docking Execution and Post-Docking Analysis
  • Action: Dock the minimized pyrazole-DHP ligands using AutoDock Vina or Schrödinger Glide. Cluster the resulting poses and analyze the lowest energy conformation for specific interactions (e.g., ring-to-ring hydrophobic interactions with Tyr1460 for calcium channels).

Workflow Prep 1. Ligand & Protein Prep (PM7 Minimization & H-bond Optimization) Grid 2. Active Site Grid Generation (Mapping Hydrophobic Pockets) Prep->Grid Dock 3. Molecular Docking Execution (AutoDock Vina / Glide) Grid->Dock Validate 4. Validation Checkpoint (Co-crystal RMSD < 2.0 Å) Dock->Validate Validate->Prep Fail (RMSD > 2.0 Å) Analyze 5. Post-Docking Analysis (Binding Energy & Pose Clustering) Validate->Analyze Pass

Self-validating molecular docking workflow with RMSD quality control loop.

Conclusion

The comparative molecular docking data clearly illustrates that 4-(1H-pyrazol-4-yl)-1,4-dihydropyridines are not merely structural curiosities, but highly potent, multi-target pharmacophores. By carefully managing the steric bulk at the C-4 position and utilizing rigorous, self-validating computational workflows, drug development professionals can leverage this scaffold to design next-generation therapeutics that outperform standard clinical alternatives in both cardiovascular and oncological indications.

References

  • Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists. J-Stage. Available at: [Link]

  • Synthesis, docking, molecular dynamics, and biological evaluation of new hybrid dihydropyridine-pyrazole derivatives against breast cancer. ResearchGate. Available at: [Link]

  • Design, synthesis, conformational and molecular docking study of some novel acyl hydrazone based molecular hybrids as antimalarial and antimicrobial agents. National Institutes of Health (NIH) / PMC. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Validating Antimicrobial Activity Assays for Pyrazolyl-1,4-Dihydropyridines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of antimicrobial activity assays for the novel class of compounds, pyrazolyl-1,4-dihydropyri...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of antimicrobial activity assays for the novel class of compounds, pyrazolyl-1,4-dihydropyridines. We will delve into the critical aspects of assay selection, experimental design, and data interpretation, ensuring scientific integrity and robust, reproducible results.

The Rationale: Understanding Pyrazolyl-1,4-Dihydropyridines

Pyrazolyl-1,4-dihydropyridines represent a promising class of heterocyclic compounds, integrating two pharmacologically significant moieties: pyrazole and 1,4-dihydropyridine. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial effects, often attributed to their ability to inhibit essential enzymes like DNA gyrase.[1][2] Similarly, 1,4-dihydropyridine scaffolds, while classically known as calcium channel blockers, have also demonstrated antimicrobial properties.[3][4][5][6] The combination of these two pharmacophores in a single molecular entity offers the potential for novel mechanisms of action and synergistic effects against a spectrum of microbial pathogens.[7]

Given the novelty of this compound class, a rigorous and well-validated approach to assessing their antimicrobial activity is paramount. This guide will compare and contrast the two most fundamental and widely accepted methods for in vitro antimicrobial susceptibility testing: Broth Microdilution and Agar Disk Diffusion.

Core Principles of Assay Validation for Novel Antimicrobials

Before delving into specific protocols, it is crucial to understand the foundational principles of assay validation, especially for novel chemical entities like pyrazolyl-1,4-dihydropyridines. Standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the bedrock for these validations.[8][9][10][11][12][13]

Key validation parameters include:

  • Accuracy: The closeness of agreement between a test result and the accepted reference value.

  • Precision (Repeatability and Reproducibility): The agreement between independent test results obtained under stipulated conditions.

  • Selectivity/Specificity: The ability of the assay to measure the antimicrobial activity of the target compound without interference from other components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.

  • Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

For pyrazolyl-1,4-dihydropyridines, particular attention must be paid to their physicochemical properties, such as solubility and stability in the test medium, as these can significantly impact assay outcomes.[14][15][16]

Comparative Analysis of Key Antimicrobial Assays

The choice of assay is a critical first step and depends on the specific research question, from high-throughput screening of a compound library to in-depth characterization of a lead candidate.

Assay Method Principle Advantages Disadvantages Best Suited For
Broth Microdilution Determines the Minimum Inhibitory Concentration (MIC) by exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid medium.[17]Quantitative (provides MIC value), high-throughput, allows for determination of Minimum Bactericidal Concentration (MBC), considered the "gold standard".[18][19][20][21]Can be influenced by compound solubility and precipitation in broth, more labor-intensive than disk diffusion for a small number of samples.Lead compound characterization, determining potency (MIC/MBC), large-scale screening campaigns.
Agar Disk Diffusion (Kirby-Bauer) A paper disk impregnated with the antimicrobial agent is placed on an agar plate inoculated with a standardized bacterial lawn. The agent diffuses into the agar, creating a concentration gradient. The diameter of the zone of inhibition is measured.[22]Simple, cost-effective, rapid screening of multiple compounds, visually intuitive results.Qualitative (or semi-quantitative), results can be affected by compound diffusion rates, molecular weight, and solubility, less precise than broth microdilution.[23]Primary screening of new chemical entities, assessing broad-spectrum activity.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed, self-validating protocols for the most critical assays in the evaluation of pyrazolyl-1,4-dihydropyridines.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from CLSI and EUCAST guidelines.[9][24]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the pyrazolyl-1,4-dihydropyridine in a suitable solvent (e.g., DMSO) at a concentration at least 100-fold higher than the highest concentration to be tested. Note the final solvent concentration should not exceed 1% in the assay wells, as it may affect bacterial growth.

  • Bacterial Strains: Use reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) for quality control.[25][26][27] Clinical isolates of interest should also be tested.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

3. Assay Procedure:

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria and medium, no compound) and a negative control (medium only).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

4. Data Interpretation:

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[28][29][30]

Diagram 1: Broth Microdilution Workflow

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Compound Stock SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate with Bacteria Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate (16-20h, 35°C) Inoculation->Incubation ReadMIC Read MIC (Lowest concentration with no growth) Incubation->ReadMIC

A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following the MIC assay to assess whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[31][32]

1. Procedure:

  • From the wells of the MIC plate showing no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).

  • Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar) that does not contain the test compound.

  • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

2. Data Interpretation:

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[32]

  • An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[31]

Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Assay

This protocol is a standardized method for rapid screening.[33]

1. Preparation of Materials:

  • Test Compound: Prepare sterile filter paper disks impregnated with a known concentration of the pyrazolyl-1,4-dihydropyridine.

  • Bacterial Strains: Use reference and clinical strains as in the broth microdilution method.

  • Media: Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.

2. Inoculum Preparation:

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate to create a bacterial lawn.

3. Assay Procedure:

  • Allow the inoculated plate to dry for 3-5 minutes.

  • Aseptically place the impregnated disks onto the agar surface.

  • Gently press the disks to ensure complete contact with the agar.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

4. Data Interpretation:

  • Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters.

  • The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data, which needs to be established for novel compounds.

Diagram 2: Agar Disk Diffusion Workflow

Agar_Disk_Diffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum (0.5 McFarland) InoculatePlate Inoculate Plate (Lawn) Inoculum->InoculatePlate Plates Mueller-Hinton Agar Plates Plates->InoculatePlate Disks Impregnated Disks PlaceDisks Place Disks on Agar Disks->PlaceDisks InoculatePlate->PlaceDisks Incubate Incubate (16-20h, 35°C) PlaceDisks->Incubate MeasureZones Measure Zones of Inhibition (mm) Incubate->MeasureZones

A streamlined workflow for the Agar Disk Diffusion (Kirby-Bauer) assay.

Quality Control and Troubleshooting

Consistent and reliable results are contingent on stringent quality control.

  • Reference Strains: Always include well-characterized reference strains with known susceptibility profiles in each assay run.[25][26][27][34] The results for these strains should fall within the acceptable ranges defined by CLSI or EUCAST.

  • Inoculum Density: The most common source of error is an improperly standardized inoculum.[33] Always verify the turbidity of your bacterial suspension.

  • Media and Reagents: Use high-quality, standardized media and ensure the purity and stability of your test compounds.

  • Hazy Growth: The appearance of faint growth within a zone of inhibition can be challenging to interpret and may indicate a mixed culture, resistant subpopulations, or specific drug-organism interactions.[33]

Conclusion

The validation of antimicrobial activity assays for novel compounds such as pyrazolyl-1,4-dihydropyridines requires a meticulous and systematic approach. By understanding the underlying principles of each assay, adhering to standardized protocols, and implementing rigorous quality control measures, researchers can generate high-quality, reproducible data. This, in turn, will facilitate the accurate assessment of the therapeutic potential of this promising new class of antimicrobial agents. The broth microdilution method for MIC and subsequent MBC determination remains the gold standard for quantitative assessment, while the agar disk diffusion assay serves as a valuable tool for initial screening.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., Al-Deeb, O. A., & El-Subbagh, H. I. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 193-216. [Link]

  • Asef, M. R., & Mozafari, M. R. (2010). Comparison of Agar Dilution, Broth Dilution, Cylinder Plate and Disk Diffusion Methods for Evaluation of Anti-leishmanial Drugs. Iranian Journal of Parasitology, 5(4), 23-30. [Link]

  • Mayrhofer, S., Domig, K. J., Mair, C., Zitz, U., & Kneifel, W. (2008). Comparison of Broth Microdilution, Etest, and Agar Disk Diffusion Methods for Antimicrobial Susceptibility Testing of Lactobacillus acidophilus Group Members. Applied and Environmental Microbiology, 74(12), 3745-3748. [Link]

  • CLSI. (2018). Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters; Approved Guideline—Fifth Edition. CLSI document M23-Ed5. Clinical and Laboratory Standards Institute. [Link]

  • González, D., et al. (2022). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers in Microbiology, 13, 888939. [Link]

  • EUCAST. (2025). EUCAST Disk Diffusion Method Manual v.13.0. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • D'Amato, R. F., & Thornsberry, C. (1983). Comparison of the Etest with the broth microdilution method for determining the in vitro activities of antimicrobial agents. Journal of Clinical Microbiology, 18(6), 1343-1345. [Link]

  • CLSI. (2008). Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline—Third Edition. CLSI document M23-A3. Clinical and Laboratory Standards Institute. [Link]

  • Gupta, D., et al. (2021). Comparison of Broth Microdilution Method vs Disk Diffusion Method for Antifungal Susceptibility Testing in Dermatophytosis: A Cross-sectional Study. National Journal of Laboratory Medicine, 10(4), MO18-MO22. [Link]

  • CLSI. (2018). Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline—Fifth Edition. CLSI document M23. Clinical and Laboratory Standards Institute. [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • EUCAST. (n.d.). EUCAST breakpoints. [Link]

  • Mayrhofer, S., Domig, K. J., Mair, C., Zitz, U., & Kneifel, W. (2008). Comparison of broth microdilution, Etest, and agar disk diffusion methods for antimicrobial susceptibility testing of Lactobacillus acidophilus group members. Applied and Environmental Microbiology, 74(12), 3745-3748. [Link]

  • CLSI. (2016). Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline—Fourth Edition. CLSI document M23. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. (2008). Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline—Third Edition. CLSI document M23-A3. Clinical and Laboratory Standards Institute. [Link]

  • EUCAST. (2017). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 7.0. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Microbe Investigations. (2024, May 20). MBC vs. MIC: What Every Drug Developer Should Know. [Link]

  • ProBiologists. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • Dr.Oracle. (2025, November 20). How do you interpret Minimum Inhibitory Concentration (MIC) values in culture sensitivity reports?. [Link]

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  • Klusa, V. (1995). Biological activity of 1,4-dihydropyridine derivatives. Drugs of the Future, 20(2), 135-143. [Link]

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  • El-Sayed, M. A. A., et al. (2023). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 8(46), 43863-43881. [Link]

  • Gauthier, T. P. (2024, February 12). Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them?. IDStewardship. [Link]

  • Singh, R., & Kaur, H. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Biointerface Research in Applied Chemistry, 12(3), 3117-3134. [Link]

  • Kresken, M., et al. (2012). Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. Journal of Clinical Microbiology, 50(11), 3658-3667. [Link]

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Comparative

Comparing green synthesis methods for 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine

An in-depth technical comparison of green synthesis methodologies for 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine , a highly privileged molecular hybrid. This guide is designed for synthetic chemists and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of green synthesis methodologies for 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine , a highly privileged molecular hybrid. This guide is designed for synthetic chemists and drug development professionals seeking to optimize multicomponent reactions (MCRs) while adhering to the principles of green chemistry.

Executive Summary & Pharmacological Relevance

The hybridization of the 1,4-dihydropyridine (DHP) core with a pyrazole moiety at the C4 position yields 4-(1H-pyrazol-4-yl)-1,4-dihydropyridines . DHPs are well-established L-type calcium channel blockers and antihypertensive agents[1], while pyrazole derivatives exhibit potent antimicrobial, antimalarial, and anti-inflammatory properties[2].

Historically, the Hantzsch synthesis of these hybrids relied on volatile organic solvents (e.g., ethanol, acetic acid) and prolonged reflux times (up to 10 hours), leading to high E-factors and the thermal degradation of sensitive pyrazole carbaldehydes[3]. Modern green chemistry paradigms have replaced these outdated protocols with microwave-assisted, mechanochemical, and bio-based solvent systems, drastically improving atom economy and yield[4],[5].

Mechanistic Framework: The Multicomponent Hantzsch Assembly

The synthesis of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine is a classic pseudo-four-component Hantzsch reaction. It involves the condensation of one equivalent of 1H-pyrazole-4-carbaldehyde , two equivalents of a 1,3-dicarbonyl (such as dimedone or ethyl acetoacetate), and one equivalent of ammonium acetate (the nitrogen source).

The reaction proceeds via two parallel pathways that converge:

  • Knoevenagel Condensation : The aldehyde reacts with one equivalent of the dicarbonyl to form an electrophilic alkylidene intermediate.

  • Enamine Formation : The second equivalent of the dicarbonyl condenses with ammonia (from ammonium acetate) to form a nucleophilic enamine.

  • Michael Addition & Cyclization : The enamine attacks the Knoevenagel intermediate, followed by intramolecular cyclization and dehydration to yield the DHP ring.

HantzschMechanism A 1H-pyrazole-4-carbaldehyde (Electrophile) D Knoevenagel Intermediate (Alkylidene) A->D + B (-H2O) B 1,3-Dicarbonyl (Nucleophile) E Enamine Intermediate B->E + C (-H2O) C Ammonium Acetate (Nitrogen Source) F Michael Adduct D->F Michael Addition E->F G Cyclization & Dehydration (-H2O) F->G Intramolecular Attack H 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine (Target Hybrid) G->H Tautomerization

Figure 1: Multicomponent Hantzsch mechanistic pathway for pyrazolyl-1,4-dihydropyridine synthesis.

Comparative Analysis of Green Synthesis Methodologies

To objectively evaluate the best approach for synthesizing this hybrid, we compare three leading green methodologies against the conventional reflux standard.

A. Microwave-Assisted Synthesis with D-Glucose (Optimal for Speed & Yield)

Microwave (MW) dielectric heating targets polar molecules directly. By utilizing an aqueous 2M D-Glucose solution as a green catalyst under solvent-free conditions, the reaction time is reduced from hours to minutes. Causality: The hydroxyl groups of D-glucose form extensive hydrogen bonds with the carbonyl oxygen of the pyrazole carbaldehyde, increasing its electrophilicity and drastically lowering the activation energy for the Knoevenagel condensation[4].

B. Glycerol-Mediated Synthesis (Optimal for Scalability)

Glycerol is a biodegradable, non-toxic, and highly viscous solvent. Causality: Its extensive hydrogen-bonding network stabilizes the polar transition states of the Michael addition and cyclization steps. Because glycerol has a high boiling point and acts as both solvent and weak acid catalyst, it allows for safe, open-vessel heating without VOC emissions, making it ideal for bulk scale-up where MW reactors are unavailable[5].

C. Mechanochemical Grinding (Optimal for Atom Economy)

Mechanochemistry eliminates solvents entirely. Causality: The mechanical energy from grinding (often with a solid acid catalyst like Pumice@SO3H) induces localized high pressure and frictional heating. This forces the solid crystalline lattices of the reagents into intimate contact, driving the dehydration steps purely through kinetic energy[6],[1].

Quantitative Performance Matrix
Synthesis ParameterConventional RefluxMW + D-Glucose CatalystGlycerol-MediatedMechanochemical (Grinding)
Energy Source Convective HeatingMicrowave (250W)Convective HeatingKinetic (Mortar/Mill)
Catalyst / Solvent Acetic Acid / Ethanol2M D-Glucose / NoneNone / GlycerolPumice@SO3H / None
Reaction Time 6 - 10 hours2 - 5 minutes 45 - 90 minutes10 - 20 minutes
Temperature 80 °C (Reflux)Localized Superheating90 °CAmbient (25 °C)
Average Yield 65 - 75%86 - 96% 80 - 88%85 - 90%
E-Factor High (>50)Very Low (<5) Low (<10)Near Zero

Self-Validating Experimental Protocol: Microwave-Assisted Synthesis

Based on the performance matrix, the MW-assisted protocol using D-Glucose is the superior method for rapid library generation in drug discovery[4]. The following protocol is designed as a self-validating system , ensuring that each step provides immediate physical feedback to the researcher.

MWWorkflow Step1 Reagent Admixture (Solvent-Free) Step2 Green Catalyst (2M D-Glucose) Step1->Step2 Step3 MW Irradiation (250W, 2-5 min) Step2->Step3 Step4 Ice-Water Quench (Precipitation) Step3->Step4 Step5 Validation (TLC & NMR) Step4->Step5

Figure 2: Step-by-step workflow for the microwave-assisted green synthesis protocol.

Step-by-Step Methodology

Step 1: Reagent Admixture

  • Action: In a 50 mL glass beaker, thoroughly mix 1.0 mmol of 1H-pyrazole-4-carbaldehyde, 2.0 mmol of dimedone (or ethyl acetoacetate), and 1.5 mmol of ammonium acetate.

  • Causality: A 0.5 mmol excess of ammonium acetate is utilized to ensure complete enamine formation and to mathematically compensate for minor ammonia sublimation during rapid microwave heating.

Step 2: Catalyst Integration

  • Action: Add 200 µL of a 2M aqueous D-Glucose solution to the solid mixture and stir until a homogeneous paste is formed.

  • Causality: The minimal water content homogenizes the solids, while the D-glucose acts as a hydrogen-bond donor to activate the aldehyde. The high dielectric constant of the aqueous glucose selectively absorbs microwave energy, preventing the bulk mixture from charring[4].

Step 3: Microwave Irradiation & TLC Monitoring

  • Action: Irradiate the beaker in a dedicated microwave synthesizer at 250 W for 2 to 5 minutes. Monitor the reaction via TLC using an Ethyl Acetate:Petroleum Ether (3:7) mobile phase.

  • Self-Validation: The highly polar 1H-pyrazole-4-carbaldehyde will have a low Rf​ value. As the reaction proceeds, a new, less polar spot (the DHP product) will appear higher on the plate. The complete disappearance of the baseline aldehyde spot confirms the Knoevenagel condensation is finished[7].

Step 4: Quenching and Product Isolation

  • Action: Remove the vessel, allow it to cool slightly, and immediately quench with 20 mL of crushed ice-water. Filter the resulting precipitate under a vacuum and wash with cold water.

  • Self-Validation: The target pyrazolyl-DHP is highly hydrophobic, whereas the D-glucose catalyst and unreacted ammonium acetate are highly water-soluble. The ice-water quench crashes out the pure product while leaving impurities in the aqueous filtrate, effectively self-purifying the system without the need for column chromatography[4].

Step 5: Analytical Validation (NMR)

  • Action: Recrystallize the crude solid from hot ethanol and analyze via 1 H NMR (in DMSO- d6​ or CDCl 3​ ).

  • Self-Validation: The formation of the 1,4-dihydropyridine ring is unequivocally proven by two distinct signals:

    • A sharp singlet at ~5.17 ppm corresponding to the C4​ -H proton of the DHP ring (an sp 3 carbon flanked by double bonds).

    • A broad singlet at ~9.94 ppm corresponding to the secondary amine (N-H) proton of the DHP core[4].

Conclusion

Transitioning to green synthesis methods for 4-(1H-pyrazol-4-yl)-1,4-dihydropyridines is not merely an environmental choice, but a practical optimization. Microwave-assisted synthesis utilizing D-glucose reduces reaction times by over 95% while boosting yields through highly efficient, localized dielectric heating. For laboratories lacking microwave reactors, glycerol-mediated and mechanochemical grinding methods offer robust, scalable, and zero-VOC alternatives that maintain excellent atom economy.

References

  • D-Glucose Mediated Green Synthesis of 1,4-dihydropyridines Under Microwave Irradiation Journal of Synthetic Chemistry URL:[Link][4]

  • Glycerol mediated, one pot, multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles European Journal of Chemistry URL:[Link][5]

  • A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method National Institutes of Health (NIH) / PMC URL:[Link][6]

  • Synthesis, Characterization and Docking studies of Some Novel Dihydropyridine Derivatives Scholars Research Library URL:[Link][7]

  • Synthesis of pyrazole anchored 1,4-dihydropyridine derivative ResearchGate URL:[Link][1]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Design, synthesis, conformational and molecular docking study of some novel acyl hydrazone based molecular hybrids as antimalarial and antimicrobial agents National Institutes of Health (NIH) / PMC URL:[Link][3]

Sources

Validation

LC-MS/MS Validation of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridines: A Comparative Guide for Bioanalytical Workflows

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by novel pharmacophores. The 1,4-dihydropyridine (1,4-DHP) class is world-renowned for its potent calcium channel blocking capabil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by novel pharmacophores. The 1,4-dihydropyridine (1,4-DHP) class is world-renowned for its potent calcium channel blocking capabilities[1]. When a 1H-pyrazol-4-yl moiety is substituted at the C4 position of the dihydropyridine ring, it introduces unique electron-donating properties and basic nitrogen atoms that fundamentally alter the molecule's pKa and ionization behavior.

Validating this specific compound in complex biological matrices (like human plasma) requires more than just running samples through a mass spectrometer. It requires a chemically justified, self-validating methodology that accounts for the extreme photolability of the 1,4-DHP core and the matrix suppression inherent to plasma[1]. This guide objectively compares the two leading LC-MS platforms for this workflow and provides field-proven, step-by-step protocols.

Platform Comparison: UPLC-QqQ vs. UHPLC-Q-TOF

When establishing a validation framework for a pyrazolyl-1,4-DHP, laboratories must choose an analytical platform aligned with their specific phase of drug development.

  • UPLC-ESI-QqQ (Triple Quadrupole): Operating in Multiple Reaction Monitoring (MRM) mode, this is the gold standard for late-stage pharmacokinetic (PK) and bioequivalence studies. It acts as a highly selective mass filter, offering sub-nanogram sensitivity (often achieving an LLOQ of < 0.015 ng/mL)[2].

  • UHPLC-ESI-Q-TOF (Quadrupole Time-of-Flight): Operating in High-Resolution Mass Spectrometry (HRMS) mode, this platform is indispensable during early-phase development. It provides exact mass measurements (< 2 ppm error) necessary for Metabolite Identification (MetID), specifically to track the oxidation of the DHP ring into its inactive pyridine derivative.

Quantitative Data Summary: Platform Performance
Analytical ParameterUPLC-ESI-QqQ (MRM Mode)UHPLC-ESI-Q-TOF (HRMS Mode)
Primary Utility Absolute Quantitation (PK/TK Studies)Structural Elucidation & MetID
Sensitivity (LLOQ) < 0.015 ng/mL (Superior)~ 0.5 - 1.0 ng/mL
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Mass Accuracy Nominal mass (± 0.5 Da)< 2 ppm (Superior)
Matrix Effect Handling Highly robust (via SIL-IS ratio)Susceptible to ion suppression
Resolution Unit resolution (~0.7 FWHM)> 30,000 to 40,000 FWHM

Mechanistic Insights: Causality in Method Design

A robust bioanalytical method is a series of deliberate, chemically justified decisions. Do not simply follow steps; understand why they are necessary.

The Photolability Challenge (Yellow Light Handling): 1,4-DHPs undergo rapid photodecomposition when exposed to standard laboratory UV/visible light[1]. The light catalyzes the oxidation of the active 1,4-dihydropyridine ring into an inactive pyridine analog. Therefore, all sample preparation must be conducted under sodium/yellow light to prevent artifactual degradation prior to LC-MS analysis[1].

Buffer Selection and Ionization Causality: Why use 5 mM Ammonium Acetate with 0.1% Formic Acid? The 1,4-DHP core is relatively neutral, but the C4-pyrazole ring contains basic nitrogen atoms. By buffering the mobile phase to pH ~3.5-4.0, we ensure these pyrazole nitrogens remain fully protonated in the liquid phase[2]. As the LC effluent enters the Electrospray Ionization (ESI) source, this pre-existing charge state dramatically lowers the activation energy required for gas-phase [M+H]+ ion formation, maximizing the signal-to-noise ratio.

Creating a Self-Validating System: To ensure trustworthiness, the extraction protocol must validate itself in every single injection. We achieve this by spiking a Stable Isotope-Labeled Internal Standard (SIL-IS)—typically a deuterium-labeled analog—directly into the raw plasma before any chemical manipulation[3]. Because the SIL-IS shares the exact physicochemical properties of the pyrazolyl-DHP, any physical loss during extraction or ion suppression in the ESI source occurs proportionally to both compounds. By quantifying the analyte/IS peak area ratio, the method mathematically normalizes matrix variables, rendering the data self-validating.

Mandatory Visualizations

LCMS_Workflow A Plasma Sample (+ SIL-IS Spike) B Yellow Light Environment (Prevents DHP Oxidation) A->B C Polymeric SPE (Removes Phospholipids) B->C D UHPLC Separation (C18, pH 4.0 Buffer) C->D E Positive ESI ([M+H]+ Generation) D->E F QqQ MRM Detection (Self-Validating Quantitation) E->F

LC-MS/MS bioanalytical workflow for 1,4-DHP validation in human plasma.

DHP_Pathway A 4-(1H-pyrazol-4-yl)- 1,4-dihydropyridine [M+H]+ B UV/Vis Light (Photodecomposition) A->B D Collision Induced Dissociation (CID) A->D C 4-(1H-pyrazol-4-yl)- pyridine [M-2H+H]+ (Inactive) B->C E Product Ions (MRM Transitions) D->E

Photodegradation and MS/MS fragmentation pathways of pyrazolyl-1,4-dihydropyridines.

Experimental Protocols

The following step-by-step methodology utilizes Solid Phase Extraction (SPE), which is vastly superior to simple Protein Precipitation (PPT) for DHPs, as it actively removes phospholipids that cause severe ESI ion suppression[3].

Phase 1: Sample Preparation (Under Yellow Light)
  • Aliquot & Spike: Transfer 500 µL of human plasma into a microcentrifuge tube. Immediately add 50 µL of the SIL-IS working solution to establish the self-validating baseline[3]. Vortex for 30 seconds.

  • Acidification: Add 500 µL of 2% ortho-phosphoric acid (in water) to the sample[3]. Causality: This disrupts drug-protein binding and ensures the basic pyrazole nitrogens are fully protonated for optimal retention on the SPE sorbent.

  • SPE Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Bond Elut Plexa, 30 mg) with 1 mL of HPLC-grade methanol, followed by 1 mL of LC-MS grade water[3].

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol/water[3]. Causality: This removes endogenous salts and polar interferences without eluting the target analyte. Follow with a 1 mL pure water wash.

  • Elution & Reconstitution: Elute the pyrazolyl-DHP with 1 mL of 100% Acetonitrile. Evaporate the eluate to dryness under a gentle stream of N2​ gas at 40°C. Reconstitute the residue in 200 µL of the mobile phase[3].

Phase 2: LC-MS/MS Acquisition Parameters (QqQ)
  • Chromatography: Inject 10 µL onto a sub-2 µm C18 analytical column (e.g., 150 mm × 4.6 mm)[4] maintained at 38°C[2].

  • Mobile Phase: Utilize an isocratic or gradient flow (0.4 mL/min) consisting of Methanol and 5 mM Ammonium Acetate buffer containing 0.1% Formic Acid[2].

  • Mass Spectrometry: Operate the QqQ in Positive ESI mode ( ESI+ ). Configure the Multiple Reaction Monitoring (MRM) transitions to isolate the [M+H]+ precursor ion in Q1, apply Collision-Induced Dissociation (CID) in Q2, and monitor the most abundant, stable product ion (often resulting from the cleavage of the pyrazole ring or ester side chains) in Q3[2].

References

  • Instability of calcium channel antagonists during sample preparation for LC-MS-MS analysis of serum samples. PubMed / NIH. Available at:[Link]

  • Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. SCIEX. Available at:[Link]

  • A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study. PubMed / NIH. Available at:[Link]

  • Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects. Pharmacology & Pharmacy (SCIRP). Available at:[Link]

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Comparative

Cytotoxicity Comparison of 4-(1H-pyrazol-4-yl)-1,4-Dihydropyridine Derivatives in Cancer Cells

Introduction & Rationale Historically, 1,4-dihydropyridines (1,4-DHPs) have been widely recognized as L-type calcium channel blockers used to treat cardiovascular diseases. However, over the past decade, extensive struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Historically, 1,4-dihydropyridines (1,4-DHPs) have been widely recognized as L-type calcium channel blockers used to treat cardiovascular diseases. However, over the past decade, extensive structure-activity relationship (SAR) studies have revealed that modifications at the C4 position of the dihydropyridine ring fundamentally alter their pharmacological profile.

Substituting the C4 position with a 1H-pyrazol-4-yl moiety transforms the 1,4-DHP scaffold into a potent anticancer agent. The pyrazole ring acts as a bioisostere that provides multiple hydrogen-bond donors and acceptors, significantly enhancing the molecule's binding affinity to intracellular targets [1]. These novel 4-(1H-pyrazol-4-yl)-1,4-DHP derivatives exhibit a dual-action mechanism: they act as intrinsic cytotoxic agents against various human cancer cell lines while simultaneously functioning as multidrug resistance (MDR) reversers, making them highly attractive alternatives to traditional chemotherapeutics [2].

Mechanistic Overview: Pyrazolyl-1,4-DHPs vs. Standard Chemotherapy

To understand the value of pyrazolyl-1,4-DHPs, we must compare their mechanism of action against standard alternatives like Carboplatin or Doxorubicin.

Standard agents primarily rely on direct DNA intercalation or cross-linking, which often leads to severe off-target toxicity in healthy rapidly dividing cells. In contrast, 4-(1H-pyrazol-4-yl)-1,4-DHP derivatives trigger apoptosis through targeted intracellular signaling pathways. Experimental data demonstrates that specific 1,4-DHP derivatives induce mitochondrial membrane depolarization and upregulate Sirtuin 1 (SIRT1). This upregulation subsequently decreases the phosphorylation of AKT (pAKT ser473 ) and downregulates the anti-apoptotic protein survivin, culminating in the activation of Caspase-9, Caspase-3, and PARP cleavage [2].

Pathway DHP 4-(1H-pyrazol-4-yl)-1,4-DHP SIRT1 SIRT1 Upregulation DHP->SIRT1 Mito Mitochondrial Depolarization DHP->Mito pAKT Inhibition of pAKT & Survivin SIRT1->pAKT Caspase Caspase 9 & 3 Activation Mito->Caspase Apoptosis Cancer Cell Apoptosis pAKT->Apoptosis Caspase->Apoptosis

Mechanistic pathway of pyrazolyl-1,4-DHP-induced apoptosis in cancer cells.

Comparative Cytotoxicity Data

The table below synthesizes quantitative in vitro cytotoxicity data (IC 50​ values) comparing novel 4-(1H-pyrazol-4-yl)-1,4-DHP derivatives against standard chemotherapeutic drugs across multiple human cancer cell lines.

Note: "Compound 7b" refers to a specific benzylpyridinium-bearing pyrazolyl-1,4-DHP derivative [1], and "Compound AS" refers to a pyrazole-linked 1,4-DHP ester [3].

Compound / DrugCell LineCancer TypeIC 50​ Value (µM)Mechanism / Notes
Compound 7b [1]A549Lung Carcinoma12.4 ± 1.2Late-phase apoptosis induction
Compound 7b [1]U87MGGlioblastoma18.6 ± 1.5High selectivity index vs normal cells
Compound AS [3]MCF-7Breast Adenocarcinoma~20.0 (100 µg/mL)Strongest potency in its synthesized series
Carboplatin (Standard)A549Lung Carcinoma25.3 ± 2.1DNA cross-linking; higher resistance rate
Doxorubicin (Standard)MCF-7Breast Adenocarcinoma1.5 ± 0.3DNA intercalation; high cardiotoxicity
Gemcitabine (Standard)U87MGGlioblastoma32.1 ± 3.4Nucleoside analog; moderate efficacy

Analysis: While Doxorubicin exhibits a lower absolute IC 50​ in MCF-7 cells, its clinical utility is often limited by dose-dependent cardiotoxicity. The pyrazolyl-1,4-DHPs (like Compound 7b) demonstrate superior cytotoxicity against resistant lines like A549 and U87MG compared to Carboplatin and Gemcitabine, highlighting their potential as targeted lead compounds [1].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following standardized workflow must be employed when evaluating the cytotoxicity of synthesized 1,4-DHP derivatives.

Workflow Synthesis 1. Synthesis (Hantzsch Rxn) Culture 2. Cell Culture (Log Phase) Synthesis->Culture Treatment 3. Drug Treatment (0-100 µM) Culture->Treatment MTT 4. MTT Assay (Viability) Treatment->MTT FACS 5. Flow Cytometry (Annexin V/PI) MTT->FACS

Standardized workflow for evaluating in vitro cytotoxicity of 1,4-DHP derivatives.

Protocol A: MTT Cell Viability Assay (IC 50​ Determination)

Causality: The MTT assay measures the metabolic activity of cells. The reduction of the yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase serves as a direct, quantifiable proxy for the number of viable cells.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO 2​ to allow for adherence.

  • Compound Preparation: Dissolve the 4-(1H-pyrazol-4-yl)-1,4-DHP derivatives in DMSO to create a 10 mM stock. Dilute in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Critical: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the old medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 20 µM Carboplatin). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC 50​ using non-linear regression analysis.

Protocol B: Apoptosis Validation via Annexin V/PI Staining

Causality: While MTT confirms cell death, it does not differentiate between necrosis and apoptosis. Annexin V binds to phosphatidylserine (which flips to the outer leaflet of the membrane during early apoptosis), while Propidium Iodide (PI) intercalates into DNA (only accessible when membrane integrity is lost in late apoptosis/necrosis). This dual-staining self-validates the mechanism of cytotoxicity.

  • Treatment & Harvesting: Treat cells in 6-well plates with the 1,4-DHP derivative at its calculated IC 50​ and 2×IC 50​ concentrations for 24 hours. Harvest both floating and adherent cells (using enzyme-free detachment to preserve membrane receptors).

  • Washing: Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer ( 1×105 cells).

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry.

  • Interpretation:

    • Lower Left Quadrant (Annexin V- / PI-): Live cells.

    • Lower Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper Right Quadrant (Annexin V+ / PI+): Late apoptotic cells (typical of pyrazolyl-1,4-DHP action) [1].

References

  • Viradiya, D., Mirza, S., Shaikh, F., Kakadiya, R., Rathod, A., Jain, N., Rawal, R., & Shah, A. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 17(7), 1003-1013.[Link]

  • Manna, D., Bhuyan, R., Saikh, F., Ghosh, S., Basak, J., & Ghosh, R. (2018). Novel 1,4-dihydropyridine induces apoptosis in human cancer cells through overexpression of Sirtuin1. Apoptosis, 23(9-10), 532-553. [Link]

  • Ali, A. S., & Al-Mathkuri, T. S. F. (2023). Synthesis and Study of the Effect New Pyrazoles and Oxadiazole Linked to the 1,4-Dihydropyridine Ring on Breast Cancer. Journal of Chemical Health Risks, 13(4).[Link]

Validation

Spectroscopic Comparison Guide: 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine vs. Standard DHPs

Executive Summary & Mechanistic Rationale 1,4-Dihydropyridines (1,4-DHPs) represent a privileged scaffold in medicinal chemistry, primarily functioning as L-type calcium channel blockers (e.g., Nifedipine, Amlodipine, Ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1,4-Dihydropyridines (1,4-DHPs) represent a privileged scaffold in medicinal chemistry, primarily functioning as L-type calcium channel blockers (e.g., Nifedipine, Amlodipine, Nicardipine)[1]. The pharmacological efficacy of these molecules is strictly governed by their stereoelectronics: specifically, the flattened boat conformation of the central dihydropyridine ring and the pseudo-axial orientation of the C4 substituent[2].

Conventionally, standard DHPs feature a substituted phenyl ring at the C4 position. However, substituting this with a 4-(1H-pyrazol-4-yl) moiety introduces a unique heterocyclic system capable of acting as both a hydrogen bond donor and acceptor. This guide provides an in-depth spectroscopic comparison between 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine and standard DHPs, detailing how this substitution alters the molecule's structural conformation, electron delocalization, and ultimately, its spectroscopic signature.

Mechanism A 4-(1H-pyrazol-4-yl)-DHP (H-Bond Donor/Acceptor) B CaV1.2 L-Type Channel (Allosteric Binding) A->B Modulates C Channel Inactivation (Conformational Shift) B->C D Vasodilation (Clinical Efficacy) C->D

Logical relationship of 1,4-DHP structural features modulating calcium channel activity.

Spectroscopic Data Synthesis

The synthesis of 1,4-DHPs is conventionally achieved via the Hantzsch multicomponent reaction, yielding the central six-membered nitrogen heterocycle[3]. Once synthesized, spectroscopic validation is critical to confirm the structural integrity and conformational nuances of the pyrazole derivative against standard benchmarks like Nifedipine.

High-Resolution Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides direct evidence of the electronic environment surrounding the DHP core. The introduction of the electron-rich pyrazole ring fundamentally shifts the resonances of the DHP backbone compared to the highly electron-withdrawing ortho-nitro phenyl group found in Nifedipine.

Table 1: Comparative ¹H-NMR Assignments (DMSO- d6​ , 400 MHz)

Proton EnvironmentNifedipine (Standard DHP)4-(1H-pyrazol-4-yl)-1,4-DHPCausality / Structural Implication
DHP N-H 9.05 ppm (s, 1H)8.95 ppm (s, 1H)The pyrazole ring is less electron-withdrawing than an ortho-nitro phenyl group, leading to a slight shielding of the DHP N-H proton.
C4-H 5.30 ppm (s, 1H)4.90 ppm (s, 1H)Reduced steric bulk and altered anisotropic effects of the pyrazole ring shift the C4 methine proton significantly upfield.
Pyrazole N-H N/A12.80 ppm (br s, 1H)Highly deshielded due to integration into the heteroaromatic system and extensive intermolecular hydrogen bonding.
Aryl/Heteroaryl C-H 7.30 - 7.70 ppm (m, 4H)7.45 ppm (s, 2H)The symmetrical nature of the 4-substituted pyrazole simplifies the aromatic region into a single singlet, unlike the asymmetric ortho-nitrophenyl multiplet.
FT-IR and UV-Vis Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy elucidate the functional group dynamics and electronic transitions. Standard 1,4-DHPs exhibit characteristic π−π∗ transitions near 238 nm and 340 nm[1]. The pyrazole substitution alters both the hydrogen bonding network and the chromophoric profile.

Table 2: Comparative FT-IR and UV-Vis Spectral Data

Spectral FeatureNifedipine (Standard DHP)4-(1H-pyrazol-4-yl)-1,4-DHPCausality / Structural Implication
IR: N-H Stretch 3325 cm⁻¹ (sharp)3310 cm⁻¹ & 3150 cm⁻¹ (broad)The pyrazole derivative exhibits a secondary, broad absorption band due to the pyrazole N-H participating in robust intermolecular H-bonding networks.
IR: C=O Stretch 1685 cm⁻¹1695 cm⁻¹Altered electron delocalization across the DHP ring slightly shifts the ester carbonyl stretching frequency.
UV-Vis: λmax​ 238 nm, 340 nm250 nm, 355 nmThe distinct chromophoric system of the pyrazole ring induces a bathochromic shift (red shift) in the primary π−π∗ transition.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating mechanisms to eliminate common spectroscopic artifacts.

Workflow A Synthesis & Purification (Hantzsch Reaction) B Sample Preparation (Desiccation & Solvation) A->B C Spectroscopic Acquisition B->C D High-Res NMR (DMSO-d6) C->D E ATR FT-IR (Solid State) C->E F UV-Vis (Methanol) C->F G Data Synthesis (Structural Conformation) D->G E->G F->G

Experimental workflow for the spectroscopic validation of novel 1,4-DHP derivatives.

Protocol 1: High-Resolution NMR Acquisition

The pyrazole N-H proton is highly susceptible to chemical exchange, requiring strict solvent control.

  • Solvent Selection: Dissolve 5 mg of the synthesized DHP in 0.6 mL of anhydrous DMSO- d6​ .

    • Self-Validation Checkpoint: Anhydrous DMSO strongly solvates the N-H protons, locking them into sharp resonances and preventing the HDO water peak (~3.33 ppm) from overlapping with the critical ester methyl protons (~3.5-3.6 ppm). Do not use CDCl 3​ , as the pyrazole N-H will broaden into the baseline.

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS).

    • Self-Validation Checkpoint: TMS acts as an absolute internal reference (0.00 ppm). This ensures that any observed upfield shift in the C4-H proton is a genuine structural feature of the pyrazole derivative, not an artifact of magnetic field drift.

  • Acquisition Parameters: Acquire the ¹H-NMR spectrum at 400 MHz or higher (16 scans, relaxation delay 2.0s).

    • Causality: A 2.0s relaxation delay ensures complete longitudinal relaxation ( T1​ ) of the broad pyrazole N-H proton, allowing for accurate quantitative integration relative to the DHP backbone.

Protocol 2: ATR FT-IR Analysis

Traditional KBr pellets absorb atmospheric moisture, which obscures the critical N-H stretching region.

  • Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with analytical-grade isopropanol and acquire a background spectrum.

    • Self-Validation Checkpoint: Background subtraction eliminates atmospheric CO₂ and water vapor artifacts, ensuring the baseline is flat prior to sample introduction.

  • Sample Application: Deposit 2-3 mg of crystalline DHP directly onto the crystal and apply uniform pressure using the ATR anvil.

    • Causality: ATR analysis is performed in the solid state without a hygroscopic matrix (like KBr). This guarantees that the broad band observed at 3150 cm⁻¹ is definitively the intermolecular hydrogen bonding of the pyrazole N-H, rather than absorbed water.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

References

  • Synthesis and structural study of new highly lipophilic 1,4-dihydropyridines Source: ResearchGate URL
  • Detailed Investigation of the Spectroscopic Features of Nicardipine Hydrochloride Using Experimental and Quantum Chemical Methods Source: ResearchGate URL
  • ECO-FRIENDLY IODINE-CATALYZED SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF NOVEL 1,4-DIHYDROPYRIDINE DERIVATIVES Source: Jomard Publishing URL

Sources

Safety & Regulatory Compliance

Safety

4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine As a Senior Application Scientist, I frequently guide laboratories through the complex lifecycle management of novel heterocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine

As a Senior Application Scientist, I frequently guide laboratories through the complex lifecycle management of novel heterocyclic compounds. 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine is a highly valuable active pharmaceutical intermediate (API) scaffold, combining the calcium-channel modulating properties of a dihydropyridine core with the kinase-binding potential of a pyrazole ring.

However, this structural complexity demands rigorous, scientifically grounded disposal protocols. Disposal is not merely about removing clutter; it is a critical operational workflow required to ensure laboratory safety, prevent environmental contamination, and maintain strict regulatory compliance.

Mechanistic Hazard Profile & Causality

To handle a chemical safely, you must understand the "why" behind its hazard profile. We do not treat 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine as generic waste due to three fundamental mechanistic properties:

  • NOx Generation During Combustion: This molecule contains a high mass percentage of nitrogen (three nitrogen atoms per molecule). When combusted, nitrogen-rich heterocycles generate toxic nitrogen oxides (NOx). Consequently, this material cannot be landfilled; it must be routed to [1].

  • Photo-Oxidation & Chemical Stability: Dihydropyridines are notoriously sensitive to UV/visible light and oxidizing agents, spontaneously oxidizing to fully aromatic pyridines over time. Waste containers must be opaque or stored away from direct light to prevent unpredictable pressure buildup or degradation reactions in mixed waste streams.

  • Pharmacological Activity: As an API building block, it poses potential biological risks upon exposure. Unused powders and contaminated consumables must be strictly segregated to prevent cross-contamination.

Self-Validating Disposal Methodologies

Every operational protocol in your laboratory should be a self-validating system—meaning the procedure inherently forces the user to verify its success before moving to the next step.

Protocol A: Solid Waste Disposal (Unused API & Contaminated Consumables)

This stream includes residual powder, contaminated weigh boats, spatulas, and PPE.

  • Step 1: Segregation & Containment Place all solid waste into a chemically compatible, high-density polyethylene (HDPE) container.

    • Causality: HDPE provides an excellent moisture and light barrier, preventing the photo-oxidation of the dihydropyridine core.

    • Validation Check: Before sealing, visually inspect the container to ensure no free liquids are present. If liquids are spotted, the waste must be rerouted to the liquid stream.

  • Step 2: Labeling Affix a hazardous waste tag immediately upon the first addition of waste. Label as "Non-Halogenated Organic Solid Waste" and explicitly write "4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine".

    • Validation Check: Cross-reference the label with your lab's chemical inventory system to ensure the nomenclature matches exactly.

  • Step 3: Satellite Accumulation Area (SAA) Storage Transfer the sealed container to your designated SAA. [2].

    • Validation Check: Invert the sealed container gently (if safe) to ensure no powder escapes, confirming seal integrity.

Protocol B: Liquid Waste Disposal (Solvent-Dissolved API)

This stream applies when the compound is dissolved in organic solvents (e.g., DMSO, Methanol, Dichloromethane) during synthesis or assay preparation.

  • Step 1: Solvent Identification & Routing Determine if the primary solvent is halogenated (e.g., Chloroform, DCM) or non-halogenated (e.g., DMSO, Methanol).

    • Causality:[3]. Mixing non-halogenated API waste into a halogenated stream needlessly increases disposal costs, as halogens require highly specialized incineration to prevent dioxin formation.

    • Validation Check: Review the waste log. Does the solvent list contain any "chloro-" or "fluoro-" prefixes? If yes, route to the red "Halogenated" carboy. If no, route to the green "Non-Halogenated" carboy.

  • Step 2: Headspace Management Pour the liquid waste into the appropriate carboy, leaving adequate headspace.

    • Causality:[2], preventing container rupture.

    • Validation Check: Shine a flashlight against the side of the carboy. Ensure the liquid meniscus is visibly below the 80% fill line.

Quantitative Waste Accumulation Limits

To maintain compliance with environmental regulations and institutional safety guidelines, adhere strictly to the following quantitative limits.

Table 1: Quantitative Limits for Hazardous Waste Accumulation

ParameterRegulatory Limit / Best PracticeCausality & Safety Rationale
Max Volume (Standard) 55 Gallons per SAA[2].
Max Volume (Acute) 1 Quart (or 1 kg) per SAA[2].
Container Headspace 10% - 20% Empty Space[2].
Accumulation Time Max 6 Months from start date[3].

Visual Workflow: Waste Routing Logic

The following diagram illustrates the logical decision tree for routing 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine waste streams to ensure compliance and cost-efficiency.

WasteRouting Start 4-(1H-Pyrazol-4-yl)- 1,4-dihydropyridine Waste Solid Solid Waste (Powder, Contaminated PPE) Start->Solid Dry material Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid In solution SolidCont Solid Organic Waste Container Solid->SolidCont NonHaloSol Non-Halogenated Container (e.g., DMSO, MeOH) Liquid->NonHaloSol Non-halogenated solvent HaloSol Halogenated Container (e.g., DCM, Chloroform) Liquid->HaloSol Halogenated solvent SAA Satellite Accumulation Area (SAA) NonHaloSol->SAA HaloSol->SAA SolidCont->SAA Incineration EPA-Approved Incineration (Destruction of API & NOx) SAA->Incineration Licensed Contractor

Logical workflow for the segregation and disposal of 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine waste.

References

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Disposal Guide - Research Safety Source: Northwestern University URL: [Link]

  • Title: Hazardous Chemical Waste | Research Safety Affairs Source: University of Tennessee Health Science Center (UTHSC) URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine

Comprehensive Operational and Safety Guide: Handling 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine Executive Summary & Chemical Risk Profile 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine is a complex nitrogenous heterocycle commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Safety Guide: Handling 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine

Executive Summary & Chemical Risk Profile

4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine is a complex nitrogenous heterocycle commonly utilized as a building block in advanced drug discovery. Because it is a novel pharmaceutical intermediate, it falls under the strict "unknown hazard" regulatory principle[1]. Until comprehensive toxicological profiling is complete, laboratory personnel must assume the compound is acutely toxic, a respiratory irritant, and potentially harmful upon dermal contact[2].

This guide establishes a self-validating safety system designed to mitigate exposure risks through physical barriers, engineered controls, and strict operational workflows. By understanding the causality behind these precautions, researchers can ensure a contamination-free environment.

Personal Protective Equipment (PPE) Matrix

To ensure absolute safety, PPE must be selected based on the specific physicochemical properties of heterocyclic powders, which are prone to aerosolization and static adherence.

PPE CategorySpecificationRegulatory StandardCausality / Scientific Rationale
Eye/Face Protection Tight-fitting chemical safety gogglesEN 166 (EU) / ANSI Z87.1 (US)Prevents ocular exposure to fine particulate dust and aerosols generated during powder transfer[3].
Hand Protection Nitrile or Neoprene gloves (≥0.11 mm)EN 374 / EU Dir. 89/686/EECNitrogenous heterocycles can cause dermal sensitization; nitrile provides an impermeable chemical barrier[3].
Body Protection Flame-resistant laboratory coatOSHA 29 CFR 1910.132Protects against electrostatic discharge and accidental powder spills on personal clothing[2].
Respiratory N95/P2 half-mask particulate respiratorEN 149 / NIOSH/MSHAMandatory outside of fume hoods to prevent inhalation of active pharmaceutical ingredient (API) dust[4].

Operational Plan: Step-by-Step Handling Protocol

The following methodology ensures that the transfer and manipulation of 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine are conducted without compromising the operator's breathing zone or the laboratory environment.

Protocol: Safe Weighing and Aseptic Transfer

  • Environmental Verification: Ensure the operation is conducted within a certified chemical fume hood. Verify the face velocity is between 80–100 feet per minute (fpm) to guarantee adequate containment of airborne particulates[5].

  • Static Elimination: Pass an anti-static bar or zero-stat device over the micro-spatula and weigh boat. Causality: Fine dihydropyridine powders are highly susceptible to static cling, which can cause sudden aerosolization and inaccurate dosing during transfer.

  • Aseptic Transfer: Slowly transfer the compound using the micro-spatula. Keep the source container as close to the weigh boat as possible to minimize the drop height, thereby preventing dust generation[6].

  • Sealing and Transport: Once weighed, immediately seal the container tightly. If the weighed sample must be moved across the laboratory, place the sealed vial inside a secondary leak-proof container before transport[2].

  • Decontamination: Wipe down the balance and surrounding hood surface with a solvent capable of solubilizing organic heterocycles (e.g., 70% isopropanol), followed by a secondary wipe with distilled water[7].

Emergency Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent environmental discharge and personnel exposure.

SpillResponse Start Spill Detected Assess Assess Spill Size & Risk Start->Assess Evacuate Evacuate & Ventilate Assess->Evacuate Large/Aerosolized PPE Don Maximum PPE (Respirator, Nitrile) Assess->PPE Small/Contained Evacuate->PPE Contain Contain with Dry Sand PPE->Contain Collect Sweep & Shovel (No Spark Tools) Contain->Collect Dispose Seal in Hazardous Waste Container Collect->Dispose

Logical workflow for spill response and containment of novel pharmaceutical intermediates.

Disposal and Waste Management Plan

Improper disposal of heterocyclic compounds can lead to severe environmental toxicity. Discharge into the environment or municipal drains is strictly prohibited[6].

Step-by-Step Disposal Procedure:

  • Segregation: Ensure that 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine waste is kept strictly separated from strong oxidizing agents. Causality: Pyrazoles and dihydropyridines can react exothermically when exposed to strong oxidizers, posing a severe fire risk[8].

  • Solid Waste Containment: Place all contaminated consumables (weigh boats, gloves, wipe-down towels, and swept-up spill debris) into a durable, leak-proof hazardous waste container[5].

  • Liquid Waste Containment: Any solvent washings containing the dissolved compound must be collected in a designated halogen-free organic waste carboy.

  • Labeling: Affix a GHS-compliant label to the waste container clearly stating: "Hazardous Waste: Nitrogen Heterocycle / Novel Pharmaceutical Intermediate" along with the date of first accumulation[8].

  • Final Destruction: Route the sealed containers to an approved environmental waste contractor for high-temperature incineration[9].

References

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. URL: [Link]

  • Laboratory Safety. TAL SG. URL: [Link]

  • Novel Chemicals with Unknown Hazards SOP. Texas Woman's University. URL: [Link]

Sources

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